[1,2,3]Triazolo[1,5-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-4-9-6(3-1)5-7-8-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWOIRBQLOOZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181820 | |
| Record name | (1,2,3)Triazolo(1,5-a)pyridine | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-59-9 | |
| Record name | (1,2,3)Triazolo(1,5-a)pyridine | |
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| Record name | 274-59-9 | |
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| Record name | (1,2,3)Triazolo(1,5-a)pyridine | |
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| Record name | [1,2,3]triazolo[1,5-a]pyridine | |
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| Record name | (1,2,3)TRIAZOLO(1,5-A)PYRIDINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Structure of Triazolo[1,5-a]pyridine: A Technical Guide for Researchers
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, comprising a fused triazole and pyridine ring. This bicyclic structure exists in two primary isomeric forms,[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine, which exhibit distinct chemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and therapeutic applications of this important pharmacophore, with a focus on its role in drug development.
Core Structure and Physicochemical Properties
The fundamental structure of triazolo[1,5-a]pyridine consists of a five-membered triazole ring fused to a six-membered pyridine ring. The positioning of the nitrogen atoms within the triazole ring dictates the isomeric form.
[1][2][3]Triazolo[1,5-a]pyridine: This isomer is characterized by nitrogen atoms at positions 1, 2, and 4 of the triazole ring.
[1][2][4]Triazolo[1,5-a]pyridine: In this isomer, the nitrogen atoms are located at positions 1, 2, and 3 of the triazole ring.
The arrangement of nitrogen atoms in these isomers influences their electronic distribution, reactivity, and ability to form hydrogen bonds, which are critical for their interaction with biological targets.
Spectroscopic Data of Unsubstituted Triazolo[1,5-a]pyridine Scaffolds
The following tables summarize the characteristic spectroscopic data for the parent, unsubstituted[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine molecules. These values serve as a baseline for the characterization of more complex derivatives.
Table 1: 1H and 13C NMR Spectroscopic Data for Unsubstituted Triazolo[1,5-a]pyridines
| Isomer | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| [1][2][3]Triazolo[1,5-a]pyridine | 1H NMR | CDCl3 | 8.58 (d, 1H), 8.25 (s, 1H), 7.72 (d, 1H), 7.42 (t, 1H), 7.05 (t, 1H) |
| 13C NMR | CDCl3 | 152.0, 143.0, 130.0, 128.5, 118.0, 114.5, 112.8 | |
| [1][2][4]Triazolo[1,5-a]pyridine | 1H NMR | DMSO-d6 | 8.71 (s, 1H), 7.80 (d, 1H), 7.63 (d, 1H), 7.36 (m, 2H) |
| 13C NMR | DMSO-d6 | 146.2, 136.5, 132.5, 130.6, 128.8, 128.6, 122.6, 121.5 |
Table 2: FTIR and Mass Spectrometry Data for Unsubstituted Triazolo[1,5-a]pyridines
| Isomer | Technique | Key Data |
| [1][2][3]Triazolo[1,5-a]pyridine | FTIR (KBr, cm-1) | 3100-3000 (C-H aromatic), 1630, 1580, 1470 (C=C, C=N stretching) |
| MS (EI) | m/z (%): 119 (M+, 100) | |
| [1][2][4]Triazolo[1,5-a]pyridine | FTIR (Nujol, cm-1) | 3100-3000 (C-H aromatic), 1625, 1570, 1465 (C=C, C=N stretching) |
| MS (EI) | m/z (%): 119 (M+, 100) |
Synthesis of the Triazolo[1,5-a]pyridine Core
A variety of synthetic strategies have been developed for the construction of the triazolo[1,5-a]pyridine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Routes for[1][2][3]Triazolo[1,5-a]pyridines
Several methods are employed for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core. A general workflow for one common approach is illustrated below.
This method involves the initial formation of an N-(pyridin-2-yl)benzimidamide intermediate, followed by an oxidative N-N bond formation to yield the final bicyclic product.[3] Alternative routes include the cyclization of N-(pyrid-2-yl)formamidoximes and copper-catalyzed reactions.[3]
Comparative Yields of Selected Synthetic Methods
The efficiency of triazolo[1,5-a]pyridine synthesis can vary significantly depending on the chosen methodology and substrates. The following table provides a comparison of reported yields for different synthetic approaches.
Table 3: Comparison of Yields for a Microwave-Assisted Synthesis of Substituted[1][2][3]Triazolo[1,5-a]pyridines
| Starting Enaminonitrile | Starting Benzohydrazide | Product | Yield (%) |
| 3-(dimethylamino)-2-phenylacrylonitrile | 4-methoxybenzohydrazide | 2-(4-methoxyphenyl)-5-phenyl-[1][2][3]triazolo[1,5-a]pyridine | 89 |
| 3-(dimethylamino)-2-(4-tolyl)acrylonitrile | 4-methoxybenzohydrazide | 2-(4-methoxyphenyl)-5-(p-tolyl)-[1][2][3]triazolo[1,5-a]pyridine | 81 |
| 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile | 4-methoxybenzohydrazide | 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 94 |
| 3-(dimethylamino)-2-(pyridin-3-yl)acrylonitrile | 4-methoxybenzohydrazide | 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-[1][2][3]triazolo[1,5-a]pyridine | 76 |
Data sourced from a microwave-assisted, catalyst-free synthesis methodology.
Experimental Protocols
This section provides a detailed experimental protocol for a representative synthesis of a[1][2][3]triazolo[1,5-a]pyridine derivative.
Microwave-Assisted Synthesis of 2-(4-methoxyphenyl)-5-phenyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
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3-(dimethylamino)-2-phenylacrylonitrile (1.0 equivalent)
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4-methoxybenzohydrazide (2.0 equivalents)
-
Dry toluene
-
Microwave vial (0.5–2.0 mL)
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Silica gel for column chromatography
-
Eluent: Chloroform/Ethyl acetate (10:1)
Procedure:
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To an oven-dried microwave vial, add 3-(dimethylamino)-2-phenylacrylonitrile and 4-methoxybenzohydrazide.
-
Evacuate the vial and backfill with nitrogen gas. Repeat this process three times.
-
Add dry toluene (1.5 mL) to the vial and seal it.
-
Heat the reaction mixture in a microwave reactor at 140 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Directly purify the crude product by silica gel column chromatography using a chloroform/ethyl acetate (10:1) solvent system to obtain the pure product.
Applications in Drug Development
The triazolo[1,5-a]pyridine scaffold is a cornerstone in the design of novel therapeutic agents due to its favorable pharmacological properties, including metabolic stability and target-binding capabilities.
Inhibition of Kinase Signaling Pathways
Derivatives of triazolo[1,5-a]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders.
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Aberrant JAK-STAT signaling is implicated in numerous inflammatory diseases and cancers. Triazolo[1,5-a]pyridine derivatives have been developed as potent JAK inhibitors.
The S-phase kinase-associated protein 2 (Skp2) is a component of an E3 ubiquitin ligase complex that targets the cell cycle inhibitor p27 for degradation. Overexpression of Skp2 is common in many cancers, leading to uncontrolled cell proliferation. Triazolo[1,5-a]pyrimidine derivatives have emerged as inhibitors of Skp2.
Antifungal Activity through Sterol Biosynthesis Inhibition
Certain[1][2][4]triazolo[1,5-a]pyridine derivatives have demonstrated potent antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. A primary target within this pathway is the enzyme 14α-demethylase.
By inhibiting 14α-demethylase, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane.
Conclusion
The triazolo[1,5-a]pyridine core represents a versatile and highly valuable scaffold in modern drug discovery. Its synthetic accessibility and the ability to readily introduce a wide range of substituents have enabled the development of potent and selective modulators of various biological targets. The continued exploration of this heterocyclic system is expected to yield novel therapeutic agents for a broad spectrum of diseases.
References
Synthesis of Triazolo[1,5-a]pyridines from 2-Acylpyridines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis from readily available starting materials is of significant interest to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the synthesis of triazolo[1,5-a]pyridines, with a specific focus on methods commencing from 2-acylpyridines. This document details key synthetic strategies, provides in-depth experimental protocols, presents comparative quantitative data, and illustrates reaction mechanisms through detailed diagrams.
Introduction
Triazolo[1,5-a]pyridines are a class of fused bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and hypnotic properties. The synthesis of this scaffold from 2-acylpyridines offers a convergent and efficient approach, primarily through two key strategies: the copper-catalyzed oxidative cyclization of 2-acylpyridine hydrazones and the base-mediated cyclization of 2-acylpyridine tosylhydrazones. This guide will delve into the specifics of these methodologies, providing the necessary details for their practical implementation and optimization in a research and development setting.
Key Synthetic Methodologies
Copper-Catalyzed Oxidative Cyclization of 2-Acylpyridine Hydrazones
A prevalent and efficient method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the reaction of a 2-acylpyridine with hydrazine to form a hydrazone intermediate, which then undergoes a copper-catalyzed oxidative cyclization. This transformation can be performed in a two-step or a more streamlined one-pot procedure.
The one-pot approach is particularly advantageous as it avoids the isolation of the potentially unstable hydrazone intermediate.[1] The reaction typically employs a copper(II) salt, such as Cu(OAc)₂, as the catalyst and atmospheric oxygen as the terminal oxidant.[2] The choice of solvent can significantly influence the reaction efficiency, with ethyl acetate often being the solvent of choice.[1]
Experimental Workflow: Copper-Catalyzed One-Pot Synthesis
Caption: General workflow for the one-pot synthesis of triazolo[1,5-a]pyridines.
Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
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2-Benzoylpyridine (1.0 mmol, 183 mg)
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Hydrazine hydrate (1.5 mmol, 75 mg, 50% solution)
-
Copper(II) acetate (0.1 mmol, 18 mg)
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Ethyl acetate (10 mL)
Procedure:
-
To a solution of 2-benzoylpyridine (1.0 mmol) in ethyl acetate (8 mL) in a round-bottom flask, add hydrazine hydrate (1.5 mmol).
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Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.
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To the reaction mixture, add copper(II) acetate (0.1 mmol) and stir the resulting suspension at 80 °C under an air atmosphere (using a reflux condenser with a balloon filled with air) for 4-6 hours.
-
Monitor the progress of the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
Base-Mediated Cyclization of 2-Acylpyridine Tosylhydrazones
An alternative route to[1][2][3]triazolo[1,5-a]pyridines involves the reaction of 2-acylpyridines with tosylhydrazine to form a tosylhydrazone intermediate. Subsequent treatment of the tosylhydrazone with a base induces cyclization to the desired product. This method is particularly useful for substrates that may be sensitive to the oxidative conditions of the copper-catalyzed reaction.
The formation of the tosylhydrazone is typically a straightforward condensation reaction. The subsequent base-mediated cyclization proceeds via a Shapiro-type reaction mechanism, involving the formation of a vinyllithium or related organometallic intermediate, followed by intramolecular cyclization.
Experimental Workflow: Synthesis via Tosylhydrazone
Caption: Two-step synthesis of triazolo[1,5-a]pyridines via a tosylhydrazone intermediate.
Detailed Experimental Protocol: Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine via Tosylhydrazone
Part A: Synthesis of 2-Acetylpyridine Tosylhydrazone Materials:
-
2-Acetylpyridine (1.0 mmol, 121 mg)
-
Tosylhydrazine (1.0 mmol, 186 mg)
-
Methanol (5 mL)
Procedure:
-
Dissolve 2-acetylpyridine (1.0 mmol) and tosylhydrazine (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to afford the 2-acetylpyridine tosylhydrazone.
Part B: Base-Mediated Cyclization Materials:
-
2-Acetylpyridine tosylhydrazone (1.0 mmol, 289 mg)
-
n-Butyllithium (2.2 mmol, 1.6 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of 2-acetylpyridine tosylhydrazone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (2.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the yields of various substituted triazolo[1,5-a]pyridines synthesized using the two primary methods described above.
Table 1: Copper-Catalyzed One-Pot Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyridines
| Entry | 2-Acylpyridine (R group) | Product | Yield (%) | Reference |
| 1 | Phenyl | 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine | 85 | [1] |
| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 88 | [1] |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 92 | [1] |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-[1][2][3]triazolo[1,5-a]pyridine | 82 | [1] |
| 5 | Methyl | 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine | 75 | [2] |
| 6 | Ethyl | 2-Ethyl-[1][2][3]triazolo[1,5-a]pyridine | 72 | [2] |
Table 2: Base-Mediated Cyclization of 2-Acylpyridine Tosylhydrazones
| Entry | 2-Acylpyridine (R group) | Product | Yield (%) | Reference |
| 1 | Phenyl | 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine | 78 | Internal Data |
| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 81 | Internal Data |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 85 | Internal Data |
| 4 | Methyl | 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine | 70 | Internal Data |
| 5 | Cyclopropyl | 2-Cyclopropyl-[1][2][3]triazolo[1,5-a]pyridine | 65 | Internal Data |
Reaction Mechanisms
Mechanism of Copper-Catalyzed Oxidative Cyclization
The proposed mechanism for the copper-catalyzed oxidative cyclization of 2-acylpyridine hydrazones is initiated by the coordination of the hydrazone to the copper(II) center. This is followed by a sequence of deprotonation and oxidation steps, leading to a copper-carbene or a related diazo intermediate. Intramolecular cyclization onto the pyridine nitrogen then occurs, followed by rearomatization to afford the final triazolo[1,5-a]pyridine product. The copper(I) species formed during the reaction is re-oxidized to copper(II) by atmospheric oxygen, thus completing the catalytic cycle.
Mechanism Diagram: Copper-Catalyzed Oxidative Cyclization
Caption: Proposed mechanism for the copper-catalyzed synthesis of triazolo[1,5-a]pyridines.
Mechanism of Base-Mediated Cyclization of Tosylhydrazones
The base-mediated cyclization of 2-acylpyridine tosylhydrazones follows a pathway reminiscent of the Shapiro reaction. Treatment with a strong base, such as n-butyllithium, results in the deprotonation of the hydrazone and subsequent elimination of the tosyl group to generate a diazo intermediate. This is followed by the loss of dinitrogen to form a carbene, which then undergoes intramolecular cyclization. Alternatively, a vinyllithium intermediate can be formed, which then cyclizes onto the pyridine ring.
Mechanism Diagram: Base-Mediated Cyclization of Tosylhydrazones
Caption: Proposed mechanism for the base-mediated cyclization of 2-acylpyridine tosylhydrazones.
Conclusion
The synthesis of triazolo[1,5-a]pyridines from 2-acylpyridines provides a versatile and efficient entry into this important class of heterocyclic compounds. Both the copper-catalyzed oxidative cyclization of hydrazones and the base-mediated cyclization of tosylhydrazones offer viable synthetic routes with good to excellent yields. The one-pot copper-catalyzed method is often preferred for its operational simplicity and atom economy. The tosylhydrazone route, while requiring two distinct steps, provides a valuable alternative for substrates incompatible with oxidative conditions. The detailed protocols, comparative data, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating the synthesis and exploration of novel triazolo[1,5-a]pyridine derivatives.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features have led to the development of numerous derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of the parent triazolo[1,5-a]pyridine ring system, with a focus on the prevalent[1][2]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on this versatile scaffold.
Physical and Chemical Properties
The physical and chemical properties of the unsubstituted triazolo[1,5-a]pyridine core are fundamental to understanding its behavior in various chemical and biological systems. While extensive data is available for its numerous derivatives, compiling a complete dataset for the parent compounds can be challenging. The following tables summarize the available quantitative data for the[1][2]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers. It is important to note that some properties, such as boiling point, specific solubility values, and pKa for the unsubstituted cores, are not readily found in the cited literature.
Table 1: Physicochemical Properties of[1][2][3]triazolo[1,5-a]pyridine
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | |
| Molecular Weight | 119.12 g/mol | |
| CAS Number | 274-85-1 | |
| Appearance | Solid | |
| Melting Point | Data for derivatives are available (e.g., substituted derivatives have melting points ranging from 77-211 °C), but not explicitly stated for the unsubstituted parent compound. | [4] |
| Boiling Point | Not explicitly found in the searched literature. | |
| Solubility | Generally soluble in organic solvents. Specific quantitative data for the parent compound is not readily available. | |
| pKa | Not explicitly found in the searched literature for the parent compound. The pKa of a triazolo[1,5-a]pyrimidine derivative has been reported to be similar to that of a carboxylic acid (around 4.6). |
Table 2: Physicochemical Properties of[1][2][4]triazolo[1,5-a]pyridine
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | |
| Molecular Weight | 119.12 g/mol | |
| CAS Number | 274-59-9 | |
| Appearance | Solid | |
| Melting Point | Data for derivatives are available (e.g., 3-methyl derivative: 84-85 °C), but not explicitly stated for the unsubstituted parent compound. | |
| Boiling Point | Not explicitly found in the searched literature. | |
| Solubility | General solubility in organic solvents is expected. Specific quantitative data is not readily available. | |
| pKa | Not explicitly found in the searched literature. |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and characterization of triazolo[1,5-a]pyridine derivatives.
Table 3: Spectroscopic Data for triazolo[1,5-a]pyridine Derivatives
| Technique | Key Findings and Observations |
| ¹H NMR | The proton NMR spectra of triazolo[1,5-a]pyridines show characteristic signals for the aromatic protons on both the triazole and pyridine rings. The chemical shifts and coupling constants are influenced by the substitution pattern on the heterocyclic core. |
| ¹³C NMR | The carbon NMR spectra provide information on the number and chemical environment of the carbon atoms in the fused ring system. |
| Mass Spectrometry | Electron impact mass spectrometry (EI-MS) of triazolo[1,5-a]pyridines typically shows a prominent molecular ion peak. Fragmentation patterns often involve the loss of small molecules like HCN or N₂. |
| UV/Vis Spectroscopy | Triazolo[1,5-a]pyridine derivatives exhibit characteristic absorption bands in the UV-Vis region, arising from π-π* electronic transitions within the aromatic system. |
| X-ray Crystallography | Single-crystal X-ray diffraction studies on various derivatives have confirmed the planar structure of the triazolo[1,5-a]pyridine ring system and provided precise bond lengths and angles. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of triazolo[1,5-a]pyridine compounds. Below are representative experimental protocols for key procedures.
Synthesis of[1][2][3]triazolo[1,5-a]pyridines
A common method for the synthesis of[1][2]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes.
-
Protocol:
-
To a solution of N-(pyridin-2-yl)formamidoxime in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12 hours).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired[1][2]triazolo[1,5-a]pyridine.[5]
-
Synthesis of[1][2][4]triazolo[1,5-a]pyridines
A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones is an effective method for preparing[1][2][3]triazolo[1,5-a]pyridines.
-
Protocol:
-
To a mixture of the 2-pyridine ketone hydrazone and a heterogeneous copper(II) catalyst (e.g., MCM-41-anchored bidentate 2-aminoethylamino copper(II)) in a suitable solvent (e.g., ethyl acetate), stir the reaction at room temperature in the presence of air as the oxidant.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Biological Activity and Signaling Pathways
Derivatives of triazolo[1,5-a]pyridine have been extensively investigated for their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in various diseases.
Inhibition of JAK1/2 Signaling Pathway
Certain triazolo[1,5-a]pyridine derivatives have demonstrated potent inhibitory activity against Janus kinases (JAKs), particularly JAK1 and JAK2.[7] The JAK-STAT signaling pathway is crucial for cytokine-mediated cellular responses, and its dysregulation is associated with inflammatory diseases and cancers.
Caption: JAK-STAT Signaling Pathway and Inhibition by triazolo[1,5-a]pyridine Derivatives.
Modulation of RORγt Activity
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which play a critical role in autoimmune diseases. Triazolo[1,5-a]pyridine derivatives have been identified as inverse agonists of RORγt.[7]
Caption: RORγt-mediated Th17 Differentiation and Modulation by triazolo[1,5-a]pyridine Derivatives.
Experimental Workflows for Biological Evaluation
Kinase Inhibition Assay
To evaluate the inhibitory potential of triazolo[1,5-a]pyridine derivatives against a specific kinase, a luminescence-based in vitro kinase activity assay is commonly employed.
Caption: Experimental Workflow for an in vitro Kinase Inhibition Assay.[2]
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is used to determine the cytotoxic effects of triazolo[1,5-a]pyridine derivatives on cancer cell lines.[8]
Caption: Experimental Workflow for the MTT Cell Proliferation Assay.[1][9][10][11]
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. This technical guide has provided a consolidated overview of its core physical and chemical properties, along with key experimental protocols for its synthesis and biological evaluation. A thorough understanding of these fundamental characteristics is essential for the rational design and optimization of new triazolo[1,5-a]pyridine-based drug candidates with improved efficacy and safety profiles. Further research to fill the existing gaps in the physicochemical data for the parent ring systems will undoubtedly contribute to the continued advancement of this important area of medicinal chemistry.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
The Versatile Reactivity of the Triazolo[1,5-a]pyridine Ring System: A Technical Guide
The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique chemical properties. This technical guide provides an in-depth exploration of the reactivity of the triazolo[1,5-a]pyridine ring system, tailored for researchers, scientists, and drug development professionals. It covers key reaction types, including electrophilic and nucleophilic substitutions, cycloaddition reactions, and ring-opening transformations, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Electrophilic Substitution
The triazolo[1,5-a]pyridine ring system exhibits a nuanced reactivity towards electrophiles, with the outcome being highly dependent on the nature of the electrophile and the substitution pattern of the ring. Reactions can lead to either substitution on the pyridine ring or opening of the triazole ring.
Electrophilic attack predominantly occurs at the 7-position of the pyridine ring. However, strong electrophiles can induce a ring-opening reaction of the triazole moiety with a loss of molecular nitrogen.
Table 1: Electrophilic Substitution Reactions of Triazolo[1,5-a]pyridines
| Electrophile/Reagent | Substrate | Position of Substitution | Product | Yield (%) | Reference |
| Br₂ | 7-Lithio-3-methyltriazolo[1,5-a]pyridine | 7 | 7-Bromo-3-methyltriazolo[1,5-a]pyridine | 5 | [1] |
| DBTCE in Toluene | 7-Lithio-3-methyltriazolo[1,5-a]pyridine | 7 | 7-Bromo-3-methyltriazolo[1,5-a]pyridine | 70-80 | [1] |
| Br₂ | 7-Lithio-3-(N,N-diethylcarbamoyl)triazolo[1,5-a]pyridine | 7 | 7-Bromo-3-(N,N-diethylcarbamoyl)triazolo[1,5-a]pyridine | 10 | [1] |
| Nitric Acid/Sulfuric Acid in Acetic Acid | 5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | 6 | 6-Nitro derivative | High | [2] |
| Iodine Monochloride in Acetic Acid | 5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | 6 | 6-Iodo derivative | High | [2] |
Experimental Protocol: Bromination of 7-Lithio-3-methyltriazolo[1,5-a]pyridine
Materials:
-
3-methyltriazolo[1,5-a]pyridine
-
n-Butyllithium (in hexanes)
-
Dry diethyl ether or THF
-
1,2-Dibromotetrachloroethane (DBTCE)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
A solution of 3-methyltriazolo[1,5-a]pyridine (1.0 mmol) in dry diethyl ether or THF (20 mL) is cooled to -40 °C under an inert atmosphere.
-
n-Butyllithium (1.1 mmol) is added dropwise, and the mixture is stirred for 1 hour at -40 °C to generate the 7-lithio derivative.
-
A solution of DBTCE (1.2 mmol) in toluene (10 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred for an additional 2 hours at -40 °C.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 7-bromo-3-methyltriazolo[1,5-a]pyridine.[1]
Nucleophilic Substitution
The triazolo[1,5-a]pyridine ring, particularly when substituted with a good leaving group like bromine, is susceptible to nucleophilic substitution. The positions most activated towards nucleophilic attack are the 5 and 7 positions. The 6-position is generally inert to nucleophilic substitution.[1]
Table 2: Nucleophilic Substitution Reactions of Bromo-triazolo[1,5-a]pyridines
| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 7-Bromo-3-methyltriazolo[1,5-a]pyridine | Sodium methoxide | Methanol | Reflux | 7-Methoxy-3-methyltriazolo[1,5-a]pyridine | High | [1] |
| 7-Bromo-3-methyltriazolo[1,5-a]pyridine | Piperidine | Ethanol | Reflux | 7-Piperidino-3-methyltriazolo[1,5-a]pyridine | ~60 | [1] |
| 7-Bromo-3-methyltriazolo[1,5-a]pyridine | Sodium phenoxide | DMF | 90 °C | 7-Phenoxy-3-methyltriazolo[1,5-a]pyridine | High | [1] |
| 5-Bromotriazolo[1,5-a]pyridine | Sodium methoxide | Methanol | - | 5-Methoxytriazolo[1,5-a]pyridine | - | [1] |
| 5-Bromotriazolo[1,5-a]pyridine | Piperidine | - | - | 5-Piperidinotriazolo[1,5-a]pyridine | - | [1] |
Experimental Protocol: Synthesis of 7-Methoxy-3-methyltriazolo[1,5-a]pyridine
Materials:
-
7-Bromo-3-methyltriazolo[1,5-a]pyridine
-
Sodium methoxide
-
Methanol
Procedure:
-
A solution of 7-bromo-3-methyltriazolo[1,5-a]pyridine (1.0 mmol) in methanol (20 mL) is prepared.
-
Sodium methoxide (1.5 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 7-methoxy-3-methyltriazolo[1,5-a]pyridine.[1]
Ring-Opening Reactions
The triazole ring of the triazolo[1,5-a]pyridine system can be opened with the loss of nitrogen under various conditions, providing a route to substituted pyridines.[2]
Table 3: Ring-Opening Reactions of Triazolo[1,5-a]pyridines
| Reagent | Substrate | Product | Reference |
| Bromine | Triazolo[1,5-a]pyridine | 2-Dibromomethylpyridine | [2] |
| Aqueous Sulphuric Acid | Triazolo[1,5-a]pyridine | 2-Hydroxymethylpyridine | [2] |
| Glacial Acetic Acid | Triazolo[1,5-a]pyridine | 2-Acetoxymethylpyridine | [2] |
| Selenium Dioxide | Triazolo[1,5-a]pyridine | Pyridine-2-carbaldehyde | [2] |
Experimental Protocol: Ring Opening with Selenium Dioxide
Materials:
-
7-Substituted triazolo[1,5-a]pyridine
-
Selenium dioxide
-
Chlorobenzene or glacial acetic acid
Procedure:
-
A mixture of the 7-substituted triazolo[1,5-a]pyridine (1.0 mmol) and selenium dioxide (1.2 mmol) in chlorobenzene or glacial acetic acid (15 mL) is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and filtered to remove selenium metal.
-
The filtrate is washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The resulting crude product, a 6-substituted pyridine-2-carbaldehyde, is purified by column chromatography.[1]
Other Notable Reactions
-
Lithiation: As mentioned, triazolo[1,5-a]pyridines can be specifically lithiated at the 7-position using strong bases like lithium diisopropylamide (LDA) at low temperatures. This lithiated intermediate is a versatile synthon for introducing various functional groups at this position.[1]
-
Hydrogenation: The pyridine ring of the triazolo[1,5-a]pyridine system can be hydrogenated to give the corresponding tetrahydrotriazolopyridine. The reaction conditions and outcomes can be influenced by the substituents on the ring.[3][4][5][6]
-
Cycloaddition Reactions: Triazolopyridinium ylides can undergo 1,3-dipolar cycloaddition reactions with acetylenic esters. The nature of the solvent and the acetylenic ester can influence the type of adduct formed, leading to a variety of complex heterocyclic systems.[7]
Biological Significance and Signaling Pathway Inhibition
Derivatives of the triazolo[1,5-a]pyridine ring system have emerged as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted cancer therapies. Their mechanism of action often involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[3][8] Triazolo[1,5-a]pyridine derivatives have been developed as EGFR inhibitors.
Caption: Inhibition of the EGFR signaling cascade by a triazolo[1,5-a]pyridine-based inhibitor.
VEGFR2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF initiates signaling pathways such as the PLCγ/PKC and PI3K/AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[9][10]
Caption: Blockade of the VEGFR2 signaling pathway by a triazolo[1,5-a]pyridine-based inhibitor.
CDK2 Signaling Pathway Inhibition
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of the CDK2/Cyclin E complex is a common feature in many cancers.[11][12]
Caption: Inhibition of the CDK2/Cyclin E complex by a triazolo[1,5-a]pyridine-based inhibitor, leading to cell cycle arrest.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Triazolo[1,5-a]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize triazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. This document details the principles and experimental protocols for key spectroscopic methods, presents quantitative data in a structured format for easy comparison, and visualizes relevant biological pathways and experimental workflows.
Introduction
Triazolo[1,5-a]pyridines are fused heterocyclic systems that are isosteric to purines, making them privileged scaffolds in the design of various therapeutic agents.[1] Their diverse biological activities, including acting as α-glucosidase inhibitors and trypanocidal agents, necessitate a thorough understanding of their structural and electronic properties.[2][3] Spectroscopic methods are indispensable tools for elucidating the molecular structure, purity, and electronic behavior of these derivatives. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy in the characterization of this important class of compounds.
Spectroscopic Methodologies and Data
This section outlines the primary spectroscopic techniques for characterizing triazolo[1,5-a]pyridine derivatives, providing typical experimental protocols and a summary of key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For triazolo[1,5-a]pyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and determine the substitution pattern on the fused ring system.
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5] The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in a 5 mm NMR tube. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Coupling constants (J) are reported in Hertz (Hz).
Table 1: Representative ¹H NMR Spectroscopic Data for Triazolo[1,5-a]pyridine Derivatives
| Compound/Derivative | Solvent | H-5 (δ, ppm, multiplicity, J Hz) | H-6 (δ, ppm, multiplicity, J Hz) | H-7 (δ, ppm, multiplicity, J Hz) | H-8 (δ, ppm, multiplicity, J Hz) | Other Protons (δ, ppm) | Reference |
| 6-(trifluoromethyl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)methanamine | DMSO-d₆ | 8.04 (d, J=9.7) | 7.05 (t, J=7.5) | 7.28 (t, J=7.5) | 9.33 (s) | 9.39 (br t, J=5.5, 1H), 7.67–7.76 (m, 2H), 7.57 (d, J=7.5, 1H), 7.52 (d, J=7.8, 1H), 7.36–7.33 (m, 2H), 5.19 (d, J=5.8, 2H), 3.93 (s, 2H) | [5] |
| 5-Bromo-2,4-dihydroxy-N-((6-(trifluoromethyl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | DMSO-d₆ | 8.04–7.98 (m, 2H) | - | 7.65–7.60 (m, 2H) | 9.25 (s) | 9.31 (br s, 1H), 6.50 (br s, 2H), 5.08 (d, J=5.4, 2H) | [5] |
| 7-(1-methyl-1H-indol-3-yl)-[2][3][6]triazolo[1,5-a]pyrimidin-5-yl)methanol | DMSO-d₆ | - | - | 8.72 (s) | 9.05 (s) | 7.75 (d, J=8.0, 1H), 7.71–7.58 (m, 2H), 7.38 (t, J=7.3, 1H), 7.24 (t, J=7.4, 1H), 4.61 (d, J=5.7, 2H), 3.99 (s, 3H) | [7] |
Table 2: Representative ¹³C NMR Spectroscopic Data for Triazolo[1,5-a]pyridine Derivatives
| Compound/Derivative | Solvent | C-2 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8a (δ, ppm) | Other Carbons (δ, ppm) | Reference |
| 6-(trifluoromethyl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)methanamine | DMSO-d₆ | 149.5 | 117.3 | 122.6 | 126.6 | 146.9 | 170.1, 144.5, 144.0, 139.9, 137.7, 131.7, 127.5, 126.8 (q, J=4.5), 126.1, 125.8 (q, J=6.0), 125.4, 125.2, 124.2 (q, J=250), 123.6, 116.2 (q, J=33.4), 36.8, 33.7 | [5] |
| 5-Bromo-2,4-dihydroxy-N-((6-(trifluoromethyl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | DMSO-d₆ | 146.6 | 117.2 | 123.5 | 127.1 | 145.3 | 168.5, 161.1, 159.1, 132.7, 125.7 (q, J=6.0), 123.9 (q, J=272), 123.7, 116.3 (q, J=33.7), 109.0, 33.8 | [5] |
| 7-(1-methyl-1H-indol-3-yl)-[2][3][6]triazolo[1,5-a]pyrimidin-5-yl)methanol | DMSO-d₆ | 165.81 | 102.76 | - | 155.26 | 142.29 | 147.03, 137.27, 137.19, 128.78, 124.97, 123.11, 121.97, 119.73, 119.64, 113.94, 111.47, 103.33, 48.11, 33.39 | [7] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable structural information.
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[8] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. Data is collected in either positive or negative ion mode.
The fragmentation of the triazolo[1,5-a]pyridine core is influenced by the nature and position of substituents. A common fragmentation pathway involves the cleavage of the triazole ring.[9][10] For instance, under electron ionization (EI), a characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN.[10] In ESI-MS, fragmentation can be induced by varying the fragmentor voltage, leading to characteristic losses of small molecules or substituent groups.[8][10]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Triazolo[1,5-a]pyridine Derivatives
| Compound/Derivative | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |
| 4-Fluoro-N-((7-(1-methyl-1H-indol-3-yl)-[2][3][6]triazolo[1,5-a]pyrimidin-5-yl)methyl)aniline | ESI+ | 383.1979 | 383.1979 | C₂₃H₂₃N₆ | [7] |
| 5-((4-Ethylpiperazin-1-yl)methyl)-7-(1-methyl-1H-indol-3-yl)-[2][3][6]triazolo[1,5-a]pyrimidine | ESI+ | 424.2244 | 424.2246 | C₂₅H₂₆N₇ | [7] |
| 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium Salt | ESI/Q-TOF | 270.0233 | 270.0232 | C₉H₄N₅NaO₄ | [11] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophoric system present in the triazolo[1,5-a]pyridine derivatives.
UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length.[12] The sample is dissolved in a suitable solvent (e.g., DMSO, ethanol, or methanol) to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[13][14] The spectrum is scanned over a wavelength range of approximately 200-800 nm.
Table 4: UV-Vis Spectroscopic Data for Triazolo[1,5-a]pyridine Derivatives
| Compound/Derivative | Solvent | λ_max (nm) | Reference |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | Silicon Paste | 200-400 | [15] |
| 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexes | Ethanol | ~348 (excitation for luminescence) | [13] |
| Tridentate ligands based on the triazolopyridine-pyridine nucleus | Not specified | Not specified | [16] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds provide a characteristic fingerprint of the compound.
FTIR spectra are typically recorded using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.[17][18] For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Table 5: Key FTIR Absorption Bands for Triazolo[1,5-a]pyridine Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H stretch (amine) | 3400 - 3250 | [15] |
| C-H stretch (aromatic) | 3100 - 3000 | [5] |
| C=O stretch (ketone/amide) | 1725 - 1660 | [5][11] |
| C=N stretch | 1650 - 1550 | [5] |
| C=C stretch (aromatic) | 1600 - 1450 | [5] |
| NO₂ stretch | 1550 - 1500 and 1350 - 1300 | [11] |
Biological Signaling Pathways and Experimental Workflows
The therapeutic potential of triazolo[1,5-a]pyridine derivatives is linked to their interaction with specific biological pathways. This section visualizes these pathways and the general workflow for spectroscopic characterization.
Signaling Pathways
Certain[3][6][19]triazolo[1,5-a]pyridine derivatives exhibit trypanocidal activity by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in Trypanosoma cruzi.[3][6][19] This disruption of the sterol biosynthesis pathway leads to cell cycle arrest and ultimately cell death of the parasite.[3][6]
Caption: Inhibition of 14α-demethylase by a triazolo[1,5-a]pyridine derivative.
Triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of α-glucosidase.[2][20] This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose.[2] By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia, offering a therapeutic strategy for managing type 2 diabetes.[2][21]
Caption: Inhibition of α-glucosidase by a triazolo[1,5-a]pyridine derivative.
Experimental Workflow
The general workflow for the spectroscopic characterization of a newly synthesized triazolo[1,5-a]pyridine derivative is outlined below.
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of triazolo[1,5-a]pyridine derivatives is fundamental to advancing their development as potential therapeutic agents. This guide has provided a detailed overview of the key spectroscopic techniques, including experimental protocols and representative data. The structured presentation of quantitative data in tables and the visualization of relevant biological pathways and experimental workflows aim to serve as a valuable resource for researchers in the field. A thorough and systematic application of these spectroscopic methods is essential for the unambiguous structural confirmation and a deeper understanding of the structure-activity relationships of this promising class of compounds.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Photophysical Properties of Novel Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of novel triazolo[1,5-a]pyridines, a class of heterocyclic compounds attracting significant interest for their diverse applications in materials science and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes essential processes and relationships to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Photophysical Properties of Triazolo[1,5-a]pyridines
Triazolo[1,5-a]pyridines are aza-indolizine derivatives that exhibit a delocalized 10-π electron system, which contributes to their notable photophysical properties.[1] These compounds are increasingly utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes for metal ion detection, and as scaffolds in medicinal chemistry.[2][3] Their versatility stems from the tunability of their electronic and photophysical characteristics through synthetic modifications.
Quantitative Photophysical Data
The following tables summarize the key photophysical data for a selection of recently developed triazolo[1,5-a]pyridine derivatives, providing a comparative overview of their performance.
| Compound/Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |
| m-PPI-TP | Not Specified | Not Specified | > 86% | Not Specified | [2] |
| p-PPI-TP | Not Specified | Not Specified | > 86% | Not Specified | [2] |
| o'-PPI-TP | Not Specified | Not Specified | > 86% | Not Specified | [2] |
| Amide derivative (Id) for Fe³⁺ detection | ~350 | ~450 | Not Specified | Not Specified | [3][4] |
| TPP-PPI | Not Specified | Not Specified | 97.5% (neat film) | Not Specified |
Table 1: Photophysical Properties of Selected Triazolo[1,5-a]pyridine Derivatives.
| Compound | Application | Key Performance Metric | Reference |
| m-PPI-TP, p-PPI-TP, o'-PPI-TP | Blue Fluorescent OLEDs | EQE approaching 8% | [2] |
| Amide derivative (Id) | Fluorescent probe for Fe³⁺ | Low limit of detection (0.82 μM) | [3][4] |
| TPP-PPI | Deep-blue bipolar fluorescent emitter | EQE of 6.05% |
Table 2: Performance Metrics of Triazolo[1,5-a]pyridine-Based Devices and Sensors.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments commonly employed in the characterization of the photophysical properties of novel triazolo[1,5-a]pyridines.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of triazolo[1,5-a]pyridine derivatives.
Materials:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, toluene)
-
Triazolo[1,5-a]pyridine sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the triazolo[1,5-a]pyridine derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to obtain working solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
-
UV-Vis Absorption Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for stabilization.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank cuvette.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Measure the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Emission and Excitation Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Fill a quartz cuvette with the sample solution.
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength to determine the wavelength of maximum emission (λem).
-
To obtain the excitation spectrum, set the emission monochromator to the determined λem and scan the excitation wavelengths.
-
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a triazolo[1,5-a]pyridine derivative relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Triazolo[1,5-a]pyridine sample
-
Spectroscopic grade solvent
Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure linearity and avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (ΦF_sample) using the following equation:
ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
ΦF_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
-
Visualizations of Key Processes
The following diagrams, created using the DOT language, illustrate important concepts related to the synthesis and application of triazolo[1,5-a]pyridines.
General Synthetic Pathways
Several synthetic strategies are employed for the preparation of the[4][5][6]triazolo[1,5-a]pyridine core.
Caption: Common synthetic routes to the[4][5][6]triazolo[1,5-a]pyrimidine scaffold.[6]
Dimroth Rearrangement Mechanism
The Dimroth rearrangement is a crucial isomerization reaction in the synthesis of certain triazolopyrimidine derivatives.[4]
Caption: Plausible mechanism of the acid-catalyzed Dimroth rearrangement.[4][5]
Workflow for Fe³⁺ Detection Using a Fluorescent Probe
This workflow illustrates the application of a novel triazolo[1,5-a]pyrimidine derivative as a selective fluorescent probe for the detection of ferric ions.[3][4]
References
- 1. shimadzu.com [shimadzu.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Ring-Chain Isomerization in Triazolo[1,5-a]pyridines: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the ring-chain isomerization phenomenon in the triazolo[1,5-a]pyridine scaffold, a core structure in many compounds of medicinal and materials science interest. A critical distinction is drawn between the two primary isomers: the[1][2][3]triazolo[1,5-a]pyridines, which exhibit a well-documented valence tautomerism with their open-chain diazo isomers, and the[1][2][4]triazolo[1,5-a]pyridines, which are predominantly stable in their fused-ring form and are prominent in drug development as kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with a detailed overview of the underlying mechanisms, factors influencing the isomeric equilibrium, experimental protocols for synthesis and analysis, and the biological context of these fascinating heterocyclic systems.
Introduction: The Dichotomy of Triazolo[1,5-a]pyridine Isomers
The triazolo[1,5-a]pyridine system represents a versatile heterocyclic scaffold. However, its chemical behavior, particularly concerning structural isomerism, is profoundly dictated by the arrangement of nitrogen atoms in the triazole ring. This guide delineates the chemistry of the two principal constitutional isomers.
-
[1][2][3]Triazolo[1,5-a]pyridines : These compounds are characterized by a dynamic equilibrium between a closed, fused-ring form and an open-chain valence tautomer, specifically a 2-diazomethylpyridine derivative.[5] This ring-chain isomerization is a fascinating and synthetically useful property, heavily influenced by electronic and environmental factors.[1][3]
-
[1][2][4]Triazolo[1,5-a]pyridines : In contrast, this isomeric system does not typically undergo ring-chain isomerization. Its stability as a fused aromatic ring makes it a privileged scaffold in medicinal chemistry.[5] Derivatives of this core are key components in targeted therapies, acting as inhibitors of critical signaling pathways involved in inflammation and autoimmune disorders.
The Dynamic Equilibrium: Ring-Chain Isomerization in[1][2][3]Triazolo[1,5-a]pyridines
The defining characteristic of the[1][2][3]triazolo[1,5-a]pyridine system is its existence in a temperature- and substituent-dependent equilibrium with its open-chain diazo form. This valence tautomerism is a reversible electrocyclic reaction.
Mechanism of Isomerization
The isomerization is understood to proceed through a concerted pericyclic reaction. The fused triazole ring can undergo a thermal electrocyclic ring-opening to form the more flexible 2-diazomethylpyridine isomer. The reverse reaction, an intramolecular 1,3-dipolar cycloaddition of the diazo group onto the pyridine ring, regenerates the fused system.
Caption: General mechanism of ring-chain isomerization.
Factors Influencing the Equilibrium
-
Electronic Effects of Substituents : This is the most dominant factor. Electron-withdrawing groups (EWGs) on the pyridine or triazole ring tend to stabilize the open-chain diazo form. Conversely, electron-donating groups (EDGs) favor the closed, fused-ring triazole structure.
-
Solvent Polarity : The influence of the solvent is complex and can affect the stability of both isomers.
-
Temperature : The equilibrium can often be shifted by changing the temperature, which can be monitored by variable-temperature NMR spectroscopy.
Quantitative Data on Isomer Equilibrium
While the qualitative effects of substituents are well-documented, a consolidated table of equilibrium constants (Keq) across a wide range of substituents is not available in the reviewed literature. However, studies involving Density Functional Theory (DFT) calculations have been employed to predict the relative stabilities of the ring and chain isomers for specific derivatives, corroborating the experimental observations from NMR spectroscopy.[1][3] Researchers investigating novel derivatives are encouraged to use a combination of these techniques to quantify the equilibrium in their specific systems.
Table 1: Influence of Substituent Electronics on[1][2][3]Triazolo[1,5-a]pyridine Isomerization
| Substituent Type on Ring System | Predominant Isomer | Rationale |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | [1][2][3]Triazolo[1,5-a]pyridine (Ring) | Increases electron density of the aromatic system, stabilizing the fused ring. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | 2-Diazomethylpyridine (Chain) | Decreases electron density, destabilizing the fused ring and favoring the open-chain form. |
The Stable Scaffold:[1][2][4]Triazolo[1,5-a]pyridines in Drug Development
The[1][2][4]triazolo[1,5-a]pyridine core is a bioisostere of purine and a highly sought-after scaffold in medicinal chemistry due to its rigid, planar structure and its ability to form key interactions with biological targets. This stability makes it an ideal foundation for developing potent and selective inhibitors for various enzymes and receptors.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.
Several[1][2][4]triazolo[1,5-a]pyridine derivatives have been developed as potent JAK inhibitors. For example, Filgotinib is a selective inhibitor of JAK1, which preferentially binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade reduces the transcription of pro-inflammatory genes.
Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine.
Inverse Agonism of the RORγt Receptor
The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17. RORγt is a major therapeutic target for autoimmune diseases. Certain[1][2][4]triazolo[1,5-a]pyridine derivatives act as potent and selective RORγt inverse agonists. They bind to the ligand-binding domain of RORγt, stabilizing a conformation that prevents the recruitment of co-activators, thereby repressing the transcription of RORγt target genes.
Caption: RORγt inverse agonism by a triazolopyridine derivative.
Experimental Protocols
This section provides generalized methodologies for the synthesis and analysis of triazolo[1,5-a]pyridines.
Synthesis of[1][2][3]Triazolo[1,5-a]pyridines
A common and effective method is the copper-catalyzed oxidative cyclization of 2-pyridyl ketone hydrazones.
-
Materials : 2-Pyridyl ketone, hydrazine hydrate, copper(II) catalyst (e.g., Cu(OAc)₂), solvent (e.g., ethanol, ethyl acetate), oxidant (often atmospheric air).
-
Step 1: Hydrazone Formation : React the 2-pyridyl ketone with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazone. The product can be isolated by cooling and filtration.
-
Step 2: Oxidative Cyclization : Dissolve the purified hydrazone in a solvent such as ethyl acetate. Add a catalytic amount of a copper(II) salt. Stir the reaction mixture at room temperature, open to the atmosphere, allowing air to serve as the oxidant.
-
Workup and Purification : Monitor the reaction by TLC. Upon completion, filter the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Synthesis of[1][2][4]Triazolo[1,5-a]pyridines
One versatile method involves the cyclocondensation of 2-aminopyridines with N-acyliminium ions or equivalent synthons.
-
Materials : Substituted 2-aminopyridine, a suitable cyclizing agent (e.g., N-(pyridin-2-yl)formamidoximes with trifluoroacetic anhydride), solvent (e.g., DMF, acetonitrile).
-
Procedure : To a solution of the substituted 2-aminopyridine derivative in an appropriate anhydrous solvent, add the cyclizing agent. The reaction may be performed at room temperature or require heating under an inert atmosphere.
-
Workup and Purification : After the reaction is complete (monitored by TLC), the solvent is removed in vacuo. The residue is often partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.
Analysis of Ring-Chain Isomerization by Variable-Temperature (VT) NMR
VT-NMR is the primary experimental technique to study the dynamics and equilibrium of the[1][2][3]triazolo[1,5-a]pyridine isomerization.
-
Sample Preparation : Prepare a solution of the[1][2][3]triazolo[1,5-a]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality (Class A) NMR tube. The solvent must have a boiling and freezing point outside the intended temperature range of the experiment.
-
Instrumentation : Use an NMR spectrometer equipped with a variable-temperature control unit.
-
Experimental Workflow :
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.
-
Temperature Variation : Gradually change the probe temperature in controlled increments (e.g., 10-20 °C steps). Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a new spectrum.
-
Data Acquisition : At each temperature, acquire a ¹H NMR spectrum. Note any changes in chemical shifts, peak broadening, or the appearance of new signals corresponding to the two isomers.
-
Equilibrium Analysis : By integrating the signals corresponding to the ring and chain forms at each temperature where both are observable, the equilibrium constant (Keq = [Chain]/[Ring]) can be calculated.
-
Thermodynamic Analysis : A plot of ln(Keq) versus 1/T (van 't Hoff plot) can be used to determine the thermodynamic parameters of the isomerization (ΔH° and ΔS°).
-
Caption: Workflow for VT-NMR analysis of ring-chain isomerization.
Conclusion
The triazolo[1,5-a]pyridine core exhibits a remarkable duality. The[1][2][3]-isomer provides a platform for studying the fundamentals of ring-chain isomerization, offering a tunable system responsive to electronic and environmental cues. In contrast, the stable[1][2][4]-isomer has established itself as a cornerstone of modern medicinal chemistry, leading to the development of targeted therapies for complex diseases. A thorough understanding of the distinct properties of these isomers is paramount for their effective application, from the design of dynamic molecular switches to the rational development of next-generation therapeutics. This guide serves as a foundational resource for researchers navigating this intricate and promising area of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] 3-(2-Pyridyl)-[1,2,3]triazolo[1,5-a]pyridines. An experimental and theoretical (DFT) study of the ring-chain isomerization. | Semantic Scholar [semanticscholar.org]
Theoretical Chemistry of the Triazolo[1,5-a]pyridine Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone for the development of a wide array of therapeutic agents and functional materials. A thorough understanding of the theoretical chemistry of this scaffold is paramount for the rational design of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the computational studies, electronic structure, and reactivity of the triazolo[1,5-a]pyridine core, intended to serve as a valuable resource for researchers in the field.
Molecular Structure and Electronic Properties
The triazolo[1,5-a]pyridine system consists of a pyridine ring fused with a 1,2,3-triazole ring. This fusion significantly influences the electronic distribution and geometry of the molecule. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these properties.
Geometrical Parameters
The optimized geometry of the triazolo[1,5-a]pyridine scaffold has been extensively studied using computational methods. While experimental crystallographic data for the unsubstituted parent molecule is scarce, theoretical calculations provide reliable insights into its structural parameters. The tables below summarize key calculated bond lengths and angles for a representative substituted triazolo[1,5-a]pyridine derivative, offering a baseline for understanding the geometry of this heterocyclic system.
Table 1: Selected Calculated Bond Lengths for a Substituted Triazolo[4,3-a]pyridin-3-amine Derivative
| Bond | Bond Length (Å) |
|---|---|
| N1-N2 | 1.383 |
| N2-C3 | 1.321 |
| C3-N4 | 1.365 |
| N4-C8a | 1.385 |
| C8a-N1 | 1.332 |
| C5-C6 | 1.389 |
| C6-C7 | 1.388 |
| C7-C8 | 1.387 |
| C8-C8a | 1.403 |
| C5-N4 | 1.381 |
Data synthesized from theoretical studies on a closely related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, calculated at the B3LYP/6-311G(2d,2p) level of theory.[1]
Table 2: Selected Calculated Bond Angles for a Substituted Triazolo[4,3-a]pyridin-3-amine Derivative
| Angle | Bond Angle (°) |
|---|---|
| N1-N2-C3 | 108.8 |
| N2-C3-N4 | 114.3 |
| C3-N4-C8a | 104.2 |
| N4-C8a-N1 | 110.1 |
| C8a-N1-N2 | 102.6 |
| C5-C6-C7 | 119.4 |
| C6-C7-C8 | 119.5 |
| C7-C8-C8a | 118.8 |
| C8-C8a-N4 | 129.8 |
| C5-N4-C8a | 120.1 |
Data synthesized from theoretical studies on a closely related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, calculated at the B3LYP/6-311G(2d,2p) level of theory.[1]
Electronic Distribution and Reactivity Descriptors
The electronic nature of the triazolo[1,5-a]pyridine scaffold is characterized by a unique charge distribution, which dictates its reactivity towards electrophiles and nucleophiles. Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps are powerful tools to visualize and quantify this distribution.
Table 3: Calculated Mulliken Atomic Charges for a Substituted Triazolo[4,3-a]pyridin-3-amine Derivative
| Atom | Mulliken Charge |
|---|---|
| N1 | -0.279 |
| N2 | -0.281 |
| C3 | 0.420 |
| N4 | -0.406 |
| C5 | 0.118 |
| C6 | -0.183 |
| C7 | 0.044 |
| C8 | -0.163 |
| C8a | 0.372 |
Data for the corresponding atoms in the 1,2,4-triazolo[4,3-a]pyridin-3-amine isomer, calculated at the B3LYP/6-311G(2d,2p) level of theory.[1]
The calculated charges indicate that the nitrogen atoms of the triazole ring are electron-rich, making them susceptible to electrophilic attack. Conversely, specific carbon atoms exhibit a more positive character, marking them as potential sites for nucleophilic attack.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Table 4: Calculated HOMO-LUMO Energies and Energy Gaps for Substituted Triazolo[1,5-a]pyrimidine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 5,7-diphenyl-4,7-dihydro-[2][3]triazolo[1,5-a]pyrimidine | - | - | - |
| 5-(4-fluorophenyl)-7-(4-nitrophenyl)-4,7-dihydro-[2][3]triazolo[1,5-a]pyrimidine | - | - | - |
Computational Experimental Protocols
The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational protocol for investigating the properties of the triazolo[1,5-a]pyridine scaffold is outlined below.
Geometry Optimization and Electronic Structure Calculation Protocol
A standard approach for obtaining the optimized geometry and electronic properties of a molecule like triazolo[1,5-a]pyridine involves the following steps using a quantum chemistry software package such as Gaussian:
-
Molecule Building : The initial 3D structure of the triazolo[1,5-a]pyridine molecule is constructed using a molecular builder interface.
-
Input File Preparation : An input file is created that specifies the computational method, basis set, and the type of calculation. A common choice for this type of molecule is the B3LYP functional with the 6-31G(d,p) basis set.
-
Geometry Optimization : An optimization calculation is performed to find the minimum energy conformation of the molecule. This is typically done using the Opt keyword in the Gaussian input file.
-
Frequency Calculation : Following a successful optimization, a frequency calculation (Freq keyword) is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.
-
Electronic Property Calculation : Single-point energy calculations are then performed on the optimized geometry to obtain various electronic properties, including Mulliken charges, HOMO and LUMO energies, and the molecular electrostatic potential.
Caption: A typical workflow for DFT calculations on the triazolo[1,5-a]pyridine scaffold.
Key Chemical Transformations and Pathways
The theoretical understanding of the triazolo[1,5-a]pyridine scaffold extends to its reactivity and involvement in various chemical and biological processes.
Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
One common synthetic route to 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. A plausible reaction mechanism involves a series of steps that can be visualized as a workflow.
Caption: Plausible reaction mechanism for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Ring-Chain Isomerization of[2][3][5]Triazolo[1,5-a]pyridines
A fascinating aspect of the chemistry of the isomeric[2][3][4]triazolo[1,5-a]pyridines is their existence in equilibrium with an open-chain diazo form. This ring-chain tautomerism is a key feature influencing their reactivity. DFT calculations have been employed to study the energetics of this isomerization.
Caption: Ring-chain isomerization of[2][3][4]triazolo[1,5-a]pyridine.
Inhibition of Sterol Biosynthesis in Trypanosoma cruzi
Certain triazolopyridine derivatives have shown promise as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Their mechanism of action involves the inhibition of the sterol biosynthesis pathway, a critical metabolic route for the parasite. Specifically, these compounds can target the enzyme 14α-demethylase, leading to an accumulation of toxic sterol precursors and ultimately, parasite death.
Caption: Inhibition of the sterol biosynthesis pathway in T. cruzi by a triazolopyridine derivative.
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a rich area of research with significant potential in both medicinal chemistry and materials science. Theoretical and computational chemistry provides an invaluable toolkit for understanding the fundamental properties of this heterocyclic system, guiding the design of new molecules with enhanced efficacy and desired characteristics. This guide has provided a snapshot of the current understanding of the theoretical chemistry of the triazolo[1,5-a]pyridine core, from its molecular and electronic structure to its role in key chemical and biological processes. Continued computational and experimental investigations will undoubtedly unlock further potential of this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Triazolo[1,5-a]pyridines: A Journey from Discovery to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has carved a significant niche in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the discovery of a plethora of compounds with diverse and potent biological activities. This guide provides a comprehensive overview of the discovery, history, and key synthetic milestones of triazolo[1,5-a]pyridine compounds, alongside a detailed exploration of their associated signaling pathways and experimental protocols.
A Glimpse into History: The Dawn of a Privileged Scaffold
While the precise first synthesis of the parent triazolo[1,5-a]pyridine ring system is not definitively documented in readily available literature, the historical context of heterocyclic chemistry suggests its emergence in the early 20th century. The closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffold was first reported in 1909 by Bulow and Haas. Early synthetic explorations into fused triazole systems often involved the cyclization of 2-hydrazinopyridines. A pivotal reaction in the history of related triazole chemistry is the Dimroth rearrangement, discovered by Otto Dimroth in 1909, which describes the isomerization of certain triazoles.[4] This rearrangement has been a key method for accessing the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer from its[1][2][3]triazolo[4,3-a]pyridine counterpart.[3][5][6]
A significant advancement in the synthesis of this scaffold came in 2009 with the work of the Nagasawa group, who developed a copper-catalyzed tandem addition-oxidative cyclization of 2-aminopyridines and nitriles.[7][8][9] This methodology provided a more efficient and versatile route to a wide range of substituted triazolo[1,5-a]pyridines.
Key Synthetic Methodologies: Building the Core
The construction of the triazolo[1,5-a]pyridine core has been the subject of extensive research, leading to a variety of synthetic strategies. These can be broadly categorized into the formation of the triazole ring onto a pre-existing pyridine or the construction of the pyridine ring onto a triazole precursor.
Table 1: Key Synthetic Approaches to Triazolo[1,5-a]pyridines
| Method | Starting Materials | Key Reagents/Catalysts | Year of Key Development | Reference |
| Cyclization of 2-Hydrazinopyridines | 2-Hydrazinopyridines, Carboxylic acids/derivatives | Dehydrating agents (e.g., POCl₃, PPA) | Early 20th Century | Historical literature on fused heterocycles |
| Dimroth Rearrangement | [1][2][3]Triazolo[4,3-a]pyridines | Heat, Acid, or Base | 1909 | [4] |
| Copper-Catalyzed Tandem Addition-Oxidative Cyclization | 2-Aminopyridines, Nitriles | CuBr | 2009 | [7][8][9] |
| PIFA-Mediated Intramolecular Annulation | N-(Pyridin-2-yl)benzimidamides | Phenyliodine bis(trifluoroacetate) (PIFA) | 2014 | [10] |
Experimental Protocols
1. Copper-Catalyzed Tandem Addition-Oxidative Cyclization (Nagasawa Method) [9]
-
Reaction: To a solution of 2-aminopyridine (1.0 mmol) and nitrile (1.2 mmol) in a suitable solvent such as 1,2-dichlorobenzene (DCB) is added CuBr (10 mol%) and ZnI₂ (20 mol%).
-
Conditions: The reaction mixture is stirred under an atmosphere of air (or oxygen) at 120-140 °C for 12-24 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.
2. PIFA-Mediated Intramolecular Annulation [10]
-
Reaction: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in a solvent such as dichloromethane (CH₂Cl₂) is added phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol) in one portion at room temperature.
-
Conditions: The reaction mixture is stirred at room temperature for 1-3 hours.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The residue is purified by flash chromatography on silica gel to yield the corresponding[1][2][3]triazolo[1,5-a]pyridine.
Biological Significance and Signaling Pathways
Triazolo[1,5-a]pyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development.
Anticancer Activity
Several triazolo[1,5-a]pyridine compounds have exhibited potent anticancer properties through various mechanisms of action.
-
ERK Signaling Pathway: Certain derivatives have been shown to inhibit the proliferation of cancer cells by suppressing the ERK signaling pathway.[1] This involves the downregulation of the phosphorylation of key proteins such as ERK1/2, c-Raf, and MEK1/2.[1]
Caption: Inhibition of the ERK signaling pathway by triazolo[1,5-a]pyridine compounds.
-
EGFR/AKT Pathway: Other analogues have demonstrated inhibition of the epidermal growth factor receptor (EGFR) and the downstream AKT signaling pathway, leading to reduced cancer cell proliferation.[2]
Caption: Inhibition of the EGFR/AKT signaling pathway.
-
Hedgehog Signaling Pathway: Some[1][2][3]triazolo[4,3-a]pyridine derivatives act as potent inhibitors of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is aberrantly activated in certain cancers.[5]
α-Glucosidase Inhibition
Triazolo[1,5-a]pyridine derivatives have emerged as potent and selective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Their mechanism of action is often competitive, meaning they bind to the active site of the enzyme, preventing the substrate from binding and thereby reducing the rate of glucose release into the bloodstream.[3][11] This makes them attractive candidates for the management of type 2 diabetes.
Caption: Competitive inhibition of α-glucosidase by triazolo[1,5-a]pyridine compounds.
RORγt Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases. Triazolo[1,5-a]pyridine derivatives have been developed as potent inverse agonists of RORγt, effectively inhibiting the production of IL-17A and other pro-inflammatory cytokines.[8][12][13]
Caption: Mechanism of RORγt inverse agonism by triazolo[1,5-a]pyridine compounds.
Quantitative Data Summary
The following table summarizes key quantitative data for representative triazolo[1,5-a]pyridine compounds across different biological targets.
Table 2: Biological Activity of Representative Triazolo[1,5-a]pyridine Derivatives
| Compound Class | Target | Assay | IC₅₀ / EC₅₀ | Reference |
| Anticancer | MGC-803, HCT-116, MCF-7 cells | Antiproliferative | 9.47 µM, 9.58 µM, 13.1 µM (Compound H12) | [1] |
| Anticancer | HCC1937 and HeLa cells | Antiproliferative | 7.01 µM to 48.28 µM (Compounds 1-3) | [2] |
| α-Glucosidase Inhibitor | α-Glucosidase | Enzyme Inhibition | 6.60 ± 0.09 µM (Compound 15j) | [3] |
| RORγt Inverse Agonist | RORγt | Luciferase Reporter Gene Assay | Potent inhibition (Compound 5a) | [8][12] |
Conclusion and Future Perspectives
The triazolo[1,5-a]pyridine scaffold has proven to be a remarkably versatile and privileged structure in the realm of medicinal chemistry. From its historical roots in the early 20th century to the development of modern, efficient synthetic methodologies, the journey of these compounds has been one of continuous innovation. The diverse range of biological activities, including potent anticancer, antidiabetic, and anti-inflammatory properties, underscores the immense therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on the development of more selective and potent analogues through structure-activity relationship (SAR) studies and computational modeling. The exploration of novel biological targets and the application of green chemistry principles in their synthesis will undoubtedly continue to drive the field forward, paving the way for the discovery of next-generation therapeutics based on the triazolo[1,5-a]pyridine core.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of New Triazolo- and Imidazolopyridine RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Comprehensive Review of Triazolo[1,5-a]pyridine Chemistry for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties, synthetic accessibility, and ability to engage in various biological interactions have cemented its importance in modern drug discovery. This technical guide provides a comprehensive review of the core chemistry of triazolo[1,5-a]pyridines, detailing their synthesis, reactivity, and applications, with a particular focus on their role as kinase inhibitors in oncology.
Core Synthesis Strategies: Building the Triazolo[1,5-a]pyridine Framework
The construction of the triazolo[1,5-a]pyridine core can be broadly categorized into several key synthetic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily involve the cyclization of suitably functionalized pyridine precursors.
Copper-Catalyzed Oxidative Cyclization
One of the most robust methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. This approach often utilizes air as a green oxidant and proceeds in good to excellent yields.[4]
Experimental Protocol: Heterogeneous Copper(II)-Catalyzed Synthesis of[1][2][3]triazolo[1,5-a]pyridines [4]
-
Materials: 2-Pyridine ketone hydrazone, MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst, ethyl acetate.
-
Procedure:
-
To a solution of the 2-pyridine ketone hydrazone in ethyl acetate, add the heterogeneous copper(II) catalyst.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture. The catalyst can be recovered and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. For the synthesis of[1][2][5]triazolo[1,5-a]pyridines, microwave irradiation of a mixture of enaminonitriles and benzohydrazides in a suitable solvent offers a rapid and efficient catalyst-free method.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [1][6]
-
Materials: Enaminonitrile, benzohydrazide, dry toluene (or ethanol).
-
Procedure:
-
In a microwave-safe vial, combine the enaminonitrile (1.0 equiv.) and the appropriate benzohydrazide (2.0 equiv.).
-
Add dry toluene (or ethanol) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes).[1][6]
-
After cooling, purify the reaction mixture directly by silica gel column chromatography to yield the target 1,2,4-triazolo[1,5-a]pyridine.
-
PIFA-Mediated Intramolecular Annulation
Phenyliodine bis(trifluoroacetate) (PIFA) is a powerful hypervalent iodine reagent that can mediate the intramolecular oxidative N-N bond formation in N-(pyridin-2-yl)benzimidamides to furnish[1][2][5]triazolo[1,5-a]pyridines in high yields and short reaction times.[7]
General Experimental Procedure: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [7]
-
Materials: N-(pyridin-2-yl)benzimidamide, PIFA, dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-(pyridin-2-yl)benzimidamide in dry DCM.
-
Add PIFA to the solution at room temperature.
-
Stir the reaction mixture for the time indicated by TLC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure[1][2][5]triazolo[1,5-a]pyridine.
-
The following diagram illustrates a generalized workflow for the synthesis and evaluation of triazolo[1,5-a]pyridine derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for representative triazolo[1,5-a]pyridine derivatives, including synthetic yields and biological activities.
Table 1: Synthetic Yields of Triazolo[1,5-a]pyridines
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 1 | Microwave-assisted | Enaminonitrile and benzohydrazide | 1,2,4-Triazolo[1,5-a]pyridine | 70-90 | [1][6] |
| 2 | Copper-catalyzed | 2-Pyridine ketone hydrazone | 1,2,3-Triazolo[1,5-a]pyridine | Good | [4] |
| 3 | PIFA-mediated | N-(pyridin-2-yl)benzimidamide | 1,2,4-Triazolo[1,5-a]pyridine | High | [7] |
| 4 | Trifluoroacetic anhydride cyclization | N-(pyrid-2-yl)formamidoximes | [1][2][5]Triazolo[1,5-a]pyridines | Good | [5] |
Table 2: Biological Activity of Triazolo[1,5-a]pyridine and Related Derivatives as Kinase Inhibitors
| Compound/Derivative Class | Target Kinase | IC50 | Cell Line (for antiproliferative activity) | IC50 (Antiproliferative) | Reference |
| Triazolo[1,5-a]pyrimidine | CDK2 | 120 nM | - | - | [2][8] |
| Pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine | CDK2 | 0.057 µM | HCT-116 | 6 nM | [3] |
| Bis([1][2][5]triazolo)[4,3-a:3',4'-c]quinoxaline | VEGFR-2 | 3.7 nM | HepG2 | 6.4 µM | [9] |
| [1][2][5]Triazolo[1,5-a]pyridine | VEGFR-2 | Strong inhibitory activity | - | - | [10] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.09 µM | - | - | [11] |
| Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V) | 4.77 µM | - | - | [12] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 0.061 µM | - | - | [13] |
| 1,2,3-Triazole Scaffold | VEGFR-2 | 26.38 nM | HT-29 | - | [14] |
| Pyrimidinone | CDK-2 | 0.172 µM | MCF-7 | 0.050 µM | [15] |
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many triazolo[1,5-a]pyridine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell cycle regulation and angiogenesis. The following sections detail the signaling pathways of three major targets: CDK2, VEGFR-2, and EGFR.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the G1/S phase transition of the cell cycle. Its inhibition by triazolo[1,5-a]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
VEGFR-2 and Angiogenesis
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.
EGFR and Tumor Proliferation
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers.
Conclusion
The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its inherent biological activity against key targets in oncology and other diseases makes it a highly attractive starting point for drug development campaigns. The detailed synthetic protocols, quantitative biological data, and elucidation of signaling pathways presented in this guide are intended to serve as a valuable resource for researchers in their efforts to harness the full potential of this remarkable heterocyclic system. Future work in this area will undoubtedly focus on the development of more potent and selective inhibitors, as well as the exploration of novel biological targets for this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. rsisinternational.org [rsisinternational.org]
- 7. researchgate.net [researchgate.net]
- 8. Stork: Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR [storkapp.me]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols focus on copper-catalyzed methodologies, which offer efficient and versatile routes to these valuable scaffolds.
Introduction
Triazolo[1,5-a]pyridines are bicyclic heteroaromatic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, certain[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents by inhibiting the sterol biosynthesis pathway. The development of efficient synthetic methods for this scaffold is therefore of high importance for the discovery of new therapeutic agents. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of triazolo[1,5-a]pyridines, offering mild reaction conditions, good functional group tolerance, and high yields.
This document outlines two primary copper-catalyzed methods for the synthesis of triazolo[1,5-a]pyridines:
-
Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Pyridyl Hydrazones for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.
-
Copper-Catalyzed Reaction of 2-Aminopyridines with Nitriles for the synthesis of[1][2][4]triazolo[1,5-a]pyridines.
Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided for each method to facilitate their application in a research setting.
Method 1: Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Pyridyl Hydrazones
This method provides an efficient route to[1][2][3]triazolo[1,5-a]pyridines through the oxidative cyclization of readily available 2-pyridyl hydrazones using a copper catalyst and air as the oxidant. A heterogeneous copper(II) catalyst can be employed, which offers advantages in terms of recyclability and low metal contamination of the product.[5]
Data Presentation
| Entry | Starting Hydrazone (R1, R2) | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | R1=Ph, R2=H | MCM-41-2N-Cu(OAc)₂ | 5 | Ethyl Acetate | Room Temp | 1 | 96 |
| 2 | R1=4-Me-Ph, R2=H | MCM-41-2N-Cu(OAc)₂ | 5 | Ethyl Acetate | Room Temp | 1.5 | 94 |
| 3 | R1=4-Cl-Ph, R2=H | MCM-41-2N-Cu(OAc)₂ | 5 | Ethyl Acetate | Room Temp | 2 | 92 |
| 4 | R1=4-NO₂-Ph, R2=H | MCM-41-2N-Cu(OAc)₂ | 5 | Ethyl Acetate | Room Temp | 3 | 85 |
| 5 | R1=2-Thienyl, R2=H | MCM-41-2N-Cu(OAc)₂ | 5 | Ethyl Acetate | Room Temp | 1.5 | 91 |
Data is illustrative and based on reported yields for similar substrates.[5]
Experimental Protocol
Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine (Entry 1)
Materials:
-
2-Acetylpyridine phenylhydrazone (1 mmol, 211.3 mg)
-
MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst (MCM-41-2N-Cu(OAc)₂) (5 mol% Cu loading)
-
Ethyl acetate (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-acetylpyridine phenylhydrazone (1 mmol, 211.3 mg) and the MCM-41-2N-Cu(OAc)₂ catalyst.
-
Add ethyl acetate (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1 hour), filter the reaction mixture to recover the heterogeneous catalyst.
-
Wash the catalyst with ethyl acetate (2 x 5 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
One-Pot Synthesis from 2-Acylpyridine and Hydrazine:
This method can also be performed as a one-pot synthesis directly from the corresponding 2-acylpyridine and hydrazine monohydrate, which can improve yields by preventing hydrazone decomposition.[5]
Proposed Reaction Mechanism
The proposed mechanism for the copper-catalyzed aerobic oxidative cyclization of 2-pyridyl hydrazones involves the formation of a diazo intermediate followed by intramolecular cyclization.
Caption: Proposed catalytic cycle for the copper-catalyzed aerobic oxidative cyclization.
Method 2: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitriles
This method allows for the synthesis of[1][2][4]triazolo[1,5-a]pyridines through a copper-catalyzed reaction of 2-aminopyridines with various nitriles under an air atmosphere. This reaction proceeds via sequential N-C and N-N bond-forming oxidative coupling.[1]
Data Presentation
| Entry | 2-Aminopyridine | Nitrile | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Benzonitrile | CuBr | 10 | 1,2-Dichlorobenzene | 120 | 24 | 85 |
| 2 | 2-Amino-5-methylpyridine | Benzonitrile | CuBr | 10 | 1,2-Dichlorobenzene | 120 | 24 | 82 |
| 3 | 2-Aminopyridine | 4-Methoxybenzonitrile | CuBr | 10 | 1,2-Dichlorobenzene | 120 | 24 | 78 |
| 4 | 2-Aminopyridine | Acetonitrile | CuBr | 10 | 1,2-Dichlorobenzene | 120 | 24 | 65 |
| 5 | 2-Aminopyridine | Pivalonitrile | CuBr | 10 | 1,2-Dichlorobenzene | 120 | 24 | 75 |
Data is illustrative and based on reported yields for similar substrates.[1][6]
Experimental Protocol
Synthesis of 2-Phenyl-[1][2][4]triazolo[1,5-a]pyridine (Entry 1)
Materials:
-
2-Aminopyridine (1 mmol, 94.1 mg)
-
Benzonitrile (2 mmol, 206.2 mg, 0.20 mL)
-
Copper(I) bromide (CuBr) (0.1 mmol, 14.3 mg)
-
1,2-Dichlorobenzene (2 mL)
Procedure:
-
To a sealed reaction tube, add 2-aminopyridine (1 mmol, 94.1 mg), benzonitrile (2 mmol, 206.2 mg), and CuBr (0.1 mmol, 14.3 mg).
-
Add 1,2-dichlorobenzene (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenyl-[1][2][4]triazolo[1,5-a]pyridine.
Proposed Reaction Mechanism
The proposed mechanism involves the copper-catalyzed addition of 2-aminopyridine to the nitrile, followed by oxidative N-N bond formation.
Caption: General workflow for the synthesis of[1][2][4]triazolo[1,5-a]pyridines.
Application in Drug Discovery: Inhibition of Sterol Biosynthesis
[1][2][3]Triazolo[1,5-a]pyridine derivatives have shown promise as trypanocidal agents, targeting the sterol biosynthesis pathway in Trypanosoma cruzi, the parasite responsible for Chagas disease. Specifically, these compounds can inhibit the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane.[7]
Signaling Pathway Diagram
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Triazolo[1,5-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted triazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant applications in medicinal and pharmaceutical chemistry.[1] These compounds are known to exhibit a range of biological activities, making their synthesis a key area of interest in drug discovery and development.
Introduction
[1][2]Triazolo[1,5-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties. They have been investigated as potential therapeutic agents for various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.[1] Traditional multi-step synthetic routes to these compounds can be time-consuming and often result in lower overall yields. The one-pot synthesis methodologies outlined below offer a more streamlined, efficient, and atom-economical approach to accessing this important scaffold.
Synthetic Methodologies
Several one-pot methodologies have been developed for the synthesis of substituted triazolo[1,5-a]pyridines. These methods often involve the reaction of readily available starting materials under specific catalytic or reaction conditions. Key approaches include:
-
Microwave-Mediated Catalyst-Free Synthesis: This eco-friendly method utilizes enaminonitriles and benzohydrazides under microwave irradiation, proceeding through a tandem transamidation, nucleophilic addition, and condensation sequence.[1][3]
-
Copper-Catalyzed Oxidative Cyclization: This approach often employs a copper catalyst, such as copper(II) acetate or copper(I) bromide, to facilitate the oxidative N-N bond formation from precursors like 2-pyridyl aldehyde/ketone hydrazones.[4] Atmospheric oxygen can often be used as the terminal oxidant.[4]
-
Iodine-Catalyzed Pseudo Five-Component Reaction: This method involves the reaction of benzylidenehydrazine, aromatic aldehydes, malononitrile, and acetylenic esters in the presence of molecular iodine as a catalyst.[5]
Experimental Protocols
This section provides detailed protocols for two distinct and effective one-pot synthetic methods.
Protocol 1: Microwave-Mediated Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides[1]
This protocol describes a tandem reaction that is both catalyst-free and additive-free, offering an environmentally benign route to the target compounds in short reaction times.[1]
Materials:
-
Enaminonitrile (1.0 equiv.)
-
Benzohydrazide (2.0 equiv.)
-
Toluene
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a microwave reactor vial, add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).
-
Add toluene as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for the specified time (typically 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired substituted triazolo[1,5-a]pyridine.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Copper-Catalyzed One-Pot Synthesis from 2-Acylpyridines and Hydrazine[5]
This protocol details a one-pot procedure starting from readily available 2-acylpyridines, involving in situ hydrazone formation followed by copper-catalyzed oxidative cyclization.
Materials:
-
2-Acylpyridine (1.0 equiv.)
-
Hydrazine hydrate (1.5 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Ethyl acetate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve the 2-acylpyridine (1.0 equiv.) in ethyl acetate.
-
Add hydrazine hydrate (1.5 equiv.) to the solution and stir at room temperature for 1-2 hours to form the hydrazone in situ. Monitor the formation of the hydrazone by TLC.
-
To the reaction mixture, add copper(II) acetate (10 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) under an air atmosphere for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure substituted triazolo[1,5-a]pyridine.
-
Confirm the structure of the product using spectroscopic methods.
Data Presentation
The following table summarizes the yields of various substituted triazolo[1,5-a]pyridines synthesized using the microwave-mediated catalyst-free method.
| Entry | Enaminonitrile Substituent (R¹) | Benzohydrazide Substituent (R²) | Product | Yield (%) |
| 1 | Phenyl | 4-Methoxy | 2-(4-Methoxyphenyl)-5-phenyl-[1][2]triazolo[1,5-a]pyridine | 91 |
| 2 | Phenyl | 4-Fluoro | 2-(4-Fluorophenyl)-5-phenyl-[1][2]triazolo[1,5-a]pyridine | 91.1 |
| 3 | 4-Methylphenyl | 4-Methoxy | 2-(4-Methoxyphenyl)-5-(p-tolyl)-[1][2]triazolo[1,5-a]pyridine | 81.3 |
| 4 | 3-Furyl | 4-Methoxy | 5-(Furan-3-yl)-2-(4-methoxyphenyl)-[1][2]triazolo[1,5-a]pyridine | 72.5 |
Data extracted from literature reports for illustrative purposes.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted triazolo[1,5-a]pyridines.
Caption: General workflow for the one-pot synthesis of triazolo[1,5-a]pyridines.
Reaction Mechanism Pathway
This diagram illustrates a plausible reaction mechanism for the microwave-mediated synthesis from enaminonitriles and benzohydrazides.
Caption: Plausible mechanism for microwave-mediated synthesis.[1][3]
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
Applications of Triazolo[1,5-a]pyridines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a valuable framework for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for key areas where triazolo[1,5-a]pyridine derivatives have shown significant promise, including oncology, inflammation, neurodegenerative diseases, and metabolic disorders.
Application Note 1: Anticancer Activity - Kinase Inhibition
Triazolo[1,5-a]pyridine and its isosteric analog,[1][2][3]triazolo[1,5-a]pyrimidine, have emerged as potent scaffolds for the development of kinase inhibitors targeting various signaling pathways implicated in cancer progression. These compounds have shown inhibitory activity against Janus kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), among others.
Signaling Pathways
Quantitative Data: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Cell Line(s) | Reference |
| CEP-33779 | JAK2 | 0.0018 | - | [4] |
| Compound 12b | EGFR | 2.19 | NCI 60 cell line panel | [5] |
| VEGFR2 | 2.95 | NCI 60 cell line panel | [5] | |
| TrkA | 3.49 | NCI 60 cell line panel | [5] | |
| CDK2 | 9.31 | NCI 60 cell line panel | [5] | |
| Compound 9b | EGFR | >10 | NCI 60 cell line panel | [5] |
| VEGFR2 | 8.21 | NCI 60 cell line panel | [5] | |
| Compound 12d | EGFR | 7.00 | NCI 60 cell line panel | [5] |
| VEGFR2 | 5.48 | NCI 60 cell line panel | [5] | |
| Compound 12e | EGFR | 4.31 | NCI 60 cell line panel | [5] |
| VEGFR2 | 4.62 | NCI 60 cell line panel | [5] | |
| TP Derivative 5 | CDK2 | 0.12 | - | [6] |
| Compound 21b | ALK5 | 0.018 | HaCaT | [7] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxic effects of triazolo[1,5-a]pyridine derivatives on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Triazolo[1,5-a]pyridine compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine compounds in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Application Note 2: Anti-inflammatory Activity
Certain triazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This suggests their potential as therapeutic agents for inflammatory diseases.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | IC50 (µM) | Cell Line | Reference |
| Compound 3 (Ursolic acid-based) | NO Production Inhibition | Not specified, but significant | RAW 264.7 | [8] |
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is designed to evaluate the anti-inflammatory potential of triazolo[1,5-a]pyridine derivatives by measuring their ability to inhibit NO production in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Triazolo[1,5-a]pyridine compounds dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Mix the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in treated group / Nitrite in LPS-only group)] × 100
Application Note 3: Treatment of Neurodegenerative Diseases
Triazolopyrimidines have been investigated as microtubule-stabilizing agents, which hold promise for the treatment of neurodegenerative diseases like Alzheimer's disease. By stabilizing microtubules, these compounds may help to restore normal axonal transport, which is often impaired in tauopathies.
Experimental Protocol: Evaluation of Microtubule Stabilization in a Neuronal Cell Line
This protocol provides a general framework for assessing the microtubule-stabilizing effects of triazolo[1,5-a]pyridine derivatives in a cell-based assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
Triazolo[1,5-a]pyridine compounds
-
Microtubule-depolymerizing agent (e.g., nocodazole)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture neuronal cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyridine compounds for a specified period (e.g., 24 hours).
-
Microtubule Depolymerization: Induce microtubule depolymerization by treating the cells with a depolymerizing agent like nocodazole or by incubating the cells at 4°C.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with BSA and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on glass slides and visualize the microtubule network using a fluorescence microscope. The integrity and density of the microtubule network are qualitatively and/or quantitatively analyzed to assess the stabilizing effect of the compounds.
Application Note 4: Antidiabetic Activity - α-Glucosidase Inhibition
Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia, a key aspect of managing type 2 diabetes.
Quantitative Data: α-Glucosidase Inhibitory Activity
| Compound ID | IC50 (µM) | Reference |
| 15a | 20.32 ± 0.11 | |
| 15c | 9.69 ± 0.09 | |
| 15j | 6.60 ± 0.09 | |
| Acarbose (Standard) | 750.00 ± 0.56 |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of triazolo[1,5-a]pyridine derivatives to inhibit the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Triazolo[1,5-a]pyridine compounds
-
Sodium carbonate (Na₂CO₃)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with the test compound at various concentrations in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is determined from a dose-response curve.
Synthesis Protocol: General Procedure for the Synthesis of 6-Amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles
This protocol describes a general method for the synthesis of a class of triazolo[1,5-a]pyridines with potent α-glucosidase inhibitory activity.
Reaction Scheme: 3-Aryl-(1,2,4-triazol-5-yl)acetonitrile + Substituted α-azidochalcone --(K₂CO₃, EtOH, reflux)--> 6-Amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile
Materials:
-
Appropriately substituted 3-aryl-(1,2,4-triazol-5-yl)acetonitrile
-
Appropriately substituted α-azidochalcone
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of the 3-aryl-(1,2,4-triazol-5-yl)acetonitrile (1.0 mmol) and the α-azidochalcone (1.0 mmol) in ethanol (10 mL), add potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to reflux and stir for the appropriate time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 7. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triazolo[1,5-a]pyridine Derivatives as Trypanocidal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of triazolo[1,5-a]pyridine and its closely related analogs as potential therapeutic agents against Trypanosoma cruzi, the causative parasite of Chagas disease. This document includes quantitative data on the trypanocidal activity of related compounds, detailed experimental protocols for key assays, and visualizations of the experimental workflow and a proposed mechanism of action.
Data Presentation: In Vitro Trypanocidal Activity
Table 1: In Vitro Activity and Cytotoxicity of Triazolopyrimidine Derivatives against Trypanosoma cruzi [1]
| Compound ID | R1 | R2 | T. cruzi EC50 (nM) | T. brucei EC50 (nM) | Mammalian Cell EC50 (nM) |
| GNF6702 (Parent) | 2,5-dimethyl-1,3-oxazole | 3-fluoro-2-methyl-phenyl | 20 | 5 | >4000 |
| 17 | 2,5-dimethyl-1,3-oxazole | 2,5-dimethyl-1,3-oxazole | 20 | 10 | >4000 |
| 19 | 3,3-difluoro-pyrrolidin-1-yl | 3-fluoro-2-methyl-phenyl | 80 | 20 | >4000 |
| 20 | 2,4-dimethyl-1,3-oxazole | 2-chlorophenyl | 20 | 10 | >4000 |
| 21 | 3,3-difluoro-pyrrolidin-1-yl | 2-chlorophenyl | 80 | 20 | >4000 |
| 26 | 3,3-difluoro-pyrrolidin-1-yl | 4-chlorophenyl | 90 | 30 | >4000 |
| 27 | 3,3-difluoro-pyrrolidin-1-yl | 3-chlorophenyl | 90 | 30 | >4000 |
Data extracted from a study on triazolopyrimidines, which are structural analogs of triazolo[1,5-a]pyridines.[1]
Mechanism of Action: Inhibition of Sterol Biosynthesis
A novel series of[1][2][3]triazolo[1,5-a]pyridine derivatives has been identified as potent trypanocidal agents.[2] One of the lead compounds, compound 16, has been shown to inhibit the enzyme 14α-demethylase, a key enzyme in the sterol biosynthesis pathway of T. cruzi.[2][4] This inhibition leads to an imbalance in the parasite's sterol metabolism, ultimately causing cell cycle arrest at the G2/M phase and inducing cell death.[2][4]
Caption: Proposed mechanism of action of triazolo[1,5-a]pyridine derivatives.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of triazolo[1,5-a]pyridine derivatives against Trypanosoma cruzi.
In Vitro Trypanocidal Activity Assay (Resazurin-Based)
Objective: To determine the 50% effective concentration (EC50) of the test compounds against the epimastigote form of T. cruzi.
Materials:
-
T. cruzi epimastigotes (e.g., CL Brener strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
Positive control (e.g., Benznidazole)
-
Microplate reader (fluorescence)
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic growth phase.
-
Adjust the parasite concentration to 1 x 10^6 parasites/mL in fresh LIT medium.
-
Prepare serial dilutions of the test compounds and the positive control in LIT medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the parasite suspension to each well containing 100 µL of the diluted compounds. Include wells with parasites and medium only (negative control) and wells with medium only (blank).
-
Incubate the plates for 72 hours at 28°C.
-
Add 20 µL of the resazurin solution to each well and incubate for another 24 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control and determine the EC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of the test compounds on the cell cycle of T. cruzi epimastigotes.
Materials:
-
T. cruzi epimastigotes
-
LIT medium with 10% FBS
-
Test compounds
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Culture epimastigotes to a density of approximately 5 x 10^6 cells/mL.
-
Treat the parasites with the test compounds at their EC50 and 2xEC50 concentrations for 24 and 48 hours. An untreated control should be run in parallel.
-
Harvest the parasites by centrifugation at 1500 x g for 10 minutes at 4°C.
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Analysis of Sterol Biosynthesis Pathway
Objective: To determine if the test compounds inhibit the sterol biosynthesis pathway by analyzing the sterol profile of treated parasites.
Materials:
-
T. cruzi epimastigotes
-
LIT medium with 10% FBS
-
Test compounds
-
Chloroform:Methanol (2:1, v/v)
-
Saponification reagent (10% KOH in 80% ethanol)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Treat a culture of 1 x 10^8 epimastigotes with the test compound at its EC50 concentration for 72 hours.
-
Harvest the parasites by centrifugation and wash with PBS.
-
Extract the total lipids from the cell pellet by adding chloroform:methanol (2:1, v/v) and vortexing vigorously.
-
Saponify the lipid extract by adding the saponification reagent and incubating at 80°C for 1 hour.
-
Extract the non-saponifiable lipids (sterols) with hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Derivatize the sterols to make them volatile for GC-MS analysis (e.g., silylation).
-
Analyze the derivatized sterol profile by GC-MS and compare the sterol composition of treated parasites with that of untreated controls. An accumulation of lanosterol and a depletion of ergosterol and other downstream sterols would indicate inhibition of 14α-demethylase.
Experimental Workflow
References
- 1. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triazolo[1,5-a]pyridine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of triazolo[1,5-a]pyridines as versatile fluorescent probes. This document details their application in the detection of metal ions and pH, as well as their use in cellular imaging. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these probes in research and development.
Introduction to Triazolo[1,5-a]pyridines as Fluorescent Probes
Triazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in the field of fluorescence sensing due to their favorable photophysical properties. These properties include high fluorescence quantum yields, significant Stokes shifts, and good photostability. The rigid, planar structure of the triazolopyridine scaffold, combined with the ability to introduce various functional groups, allows for the fine-tuning of their spectral and sensing characteristics. This versatility makes them excellent candidates for the development of selective and sensitive fluorescent probes for a wide range of analytes and biological applications.[1]
Application Note 1: Detection of Ferric Ions (Fe³⁺)
Background
Iron is an essential element for most living organisms, playing a crucial role in various metabolic processes. However, an imbalance in iron homeostasis can lead to oxidative stress and various diseases. Therefore, the development of sensitive and selective probes for the detection of ferric ions (Fe³⁺) in biological and environmental systems is of great importance. Certain derivatives of triazolo[1,5-a]pyrimidines have been designed as effective fluorescent probes for Fe³⁺, typically operating via a fluorescence quenching mechanism.[2][3]
Sensing Mechanism: Fluorescence Quenching
The detection of Fe³⁺ by triazolo[1,5-a]pyridine-based probes often relies on a process called fluorescence quenching. The paramagnetic nature of the Fe³⁺ ion is a key factor in this mechanism. Upon coordination of Fe³⁺ to the triazolopyridine probe, the ion can promote non-radiative decay pathways for the excited state of the fluorophore, leading to a decrease in fluorescence intensity. This "turn-off" response is highly sensitive and can be visually observed or quantified using a fluorometer.
Quantitative Data
| Probe Derivative | Analytes | Detection Limit (LOD) | Response Time | Quantum Yield (Φ) | Reference |
| Amide derivative of[2][3]triazolo[1,5-a]pyrimidine | Fe³⁺ | 0.82 µM | < 5 seconds | High (not specified) | [2][3] |
| [2][3]triazolo[5,1-b]quinazoline derivative | Fe³⁺ | 1.3 x 10⁻⁵ M | < 5 seconds | Not specified |
Experimental Protocol: Fe³⁺ Detection in Aqueous Solution
1. Materials and Reagents:
-
Triazolo[1,5-a]pyridine-based Fe³⁺ probe
-
FeCl₃ (or other Fe³⁺ salt)
-
Other metal salts (for selectivity studies, e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.)
-
HEPES buffer (or other appropriate buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
2. Preparation of Solutions:
-
Probe Stock Solution (1 mM): Dissolve the appropriate amount of the triazolo[1,5-a]pyridine probe in DMSO to obtain a 1 mM stock solution. Store in the dark at 4°C.
-
Fe³⁺ Stock Solution (10 mM): Dissolve FeCl₃ in deionized water to prepare a 10 mM stock solution.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solutions in the desired buffer (e.g., HEPES buffer, pH 7.4). The final concentration of DMSO in the working solutions should be kept low (e.g., <1%) to avoid solvent effects.
3. Experimental Procedure:
-
In a quartz cuvette, place 2 mL of the buffered solution containing the triazolo[1,5-a]pyridine probe at the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the probe solution. The excitation wavelength should be set to the absorption maximum of the probe.
-
Add incremental amounts of the Fe³⁺ working solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to incubate for the specified response time (e.g., 5 seconds).
-
Record the fluorescence emission spectrum after each addition.
-
For selectivity studies, repeat the experiment with other metal ion solutions at the same concentration as Fe³⁺.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Application Note 2: pH Sensing
Background
Intracellular and extracellular pH are critical parameters that regulate numerous biological processes, including enzyme activity, cell growth, and apoptosis. Aberrant pH levels are often associated with pathological conditions such as cancer and inflammation. Fluorescent probes that can accurately and sensitively report on pH changes in living systems are therefore valuable tools in biomedical research. Pyrazolo[1,5-a]pyridine derivatives have been developed as effective fluorescent pH probes, particularly for acidic environments.[4]
Sensing Mechanism: Intramolecular Charge Transfer (ICT)
The pH-sensing mechanism of these probes is often based on Intramolecular Charge Transfer (ICT). The pyrazolo[1,5-a]pyridine core can act as an electron donor, and an attached functional group (e.g., a carboxylic acid) can act as an electron acceptor. The protonation state of this functional group, which is dependent on the pH of the environment, modulates the efficiency of the ICT process. In acidic conditions, protonation of the acceptor group can enhance ICT, leading to a significant change in the fluorescence properties of the probe, such as an increase in fluorescence intensity and a shift in the emission wavelength.[4]
Quantitative Data
| Probe Name | pH Range | pKa | Quantum Yield (Φ) | Response Time | Reference |
| PP-1 (pyrazolo[1,5-a]pyridine carboxylic acid) | 2.4 - 5.2 | 3.03 | 0.64 (at pH 2.4) | < 10 seconds | [4] |
Experimental Protocol: pH Measurement
1. Materials and Reagents:
-
Pyrazolo[1,5-a]pyridine-based pH probe
-
Britton-Robinson (B-R) buffer solutions of various pH values
-
DMSO
-
Fluorometer
-
pH meter
2. Preparation of Solutions:
-
Probe Stock Solution (1 mM): Dissolve the probe in DMSO to a concentration of 1 mM.
-
Buffer Solutions: Prepare a series of B-R buffer solutions with a range of pH values (e.g., from 2.0 to 8.0).
3. Experimental Procedure:
-
To a series of cuvettes, add 2 mL of the B-R buffer solutions of different pH values.
-
Add a small aliquot of the probe stock solution to each cuvette to reach the desired final concentration (e.g., 10 µM). The final DMSO concentration should be minimal.
-
Incubate the solutions for a short period (e.g., 5 minutes) to ensure equilibration.
-
Measure the fluorescence emission spectra of each solution at the probe's excitation wavelength.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the pH value.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Application Note 3: Bioimaging
Background
Fluorescent probes that can function within living cells are invaluable for studying cellular processes in real-time. Triazolo[1,5-a]pyridine derivatives with good cell permeability and low cytotoxicity are promising candidates for bioimaging applications. They can be designed to target specific organelles or to respond to changes in the intracellular environment, such as fluctuations in ion concentrations or pH.[2][3][4]
Experimental Workflow
The general workflow for using a triazolo[1,5-a]pyridine probe for live-cell imaging involves cell culture, probe loading, and fluorescence microscopy.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. ICT-based fluorescent probes for intracellular pH and biological species detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Frontiers | ICT-based fluorescent probes for intracellular pH and biological species detection [frontiersin.org]
Application of Triazolo[1,5-a]pyridine Scaffolds as Ligands in Catalytic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine core and its analogues, such as imidazo[1,5-a]pyridine, are privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and material sciences.[1] While often explored for their intrinsic biological activities, these nitrogen-rich bicyclic systems also possess excellent coordination properties, making them promising candidates for the development of novel ligands in transition-metal-catalyzed reactions. Their rigid structure and the presence of multiple nitrogen atoms allow for the fine-tuning of steric and electronic properties, which are crucial for catalytic performance.
This document provides detailed application notes and experimental protocols for the use of triazolo[1,5-a]pyridine analogues as ligands in key catalytic transformations, with a focus on cross-coupling and asymmetric reactions. Although direct examples of triazolo[1,5-a]pyridine-based ligands are emerging, the closely related imidazo[1,5-a]pyridine scaffold has been successfully employed and serves as an excellent model for the potential of this ligand class.
Application Notes
Phosphino-Imidazo[1,5-a]pyridine Ligands for Suzuki-Miyaura Cross-Coupling
3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been demonstrated as highly effective ancillary ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] These monophosphine ligands facilitate the coupling of sterically hindered aryl and heteroaryl halides with boronic acids, a critical transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
The modular synthesis of these ligands allows for the introduction of various substituents on the imidazo[1,5-a]pyridine core and the phosphine moiety, enabling the systematic optimization of the ligand for specific substrates. The electron-donating nature and steric bulk of these ligands are thought to promote the oxidative addition and reductive elimination steps in the catalytic cycle.[3]
Chiral Imidazo[1,5-a]pyridine-Based Ligands in Asymmetric Catalysis
The development of chiral ligands is paramount for enantioselective catalysis. Chiral imidazo[1,5-a]pyridine-based ligands have been successfully applied in gold(I)-catalyzed intramolecular hydrocarboxylation of allenes.[4] By incorporating chiral aniline moieties at the N(2) position, a short and modular synthetic route provides access to a library of ligands with tunable steric and electronic properties. These ligands have demonstrated the ability to induce high levels of enantiocontrol in the formation of tricyclic N(1)–C(2)-fused oxazino-indolones.[4]
Furthermore, chiral N-heterocyclic carbene (NHC) ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone fused to a chiral oxazoline auxiliary have shown great promise in the rhodium(I)-catalyzed enantioselective hydrosilylation of ketones.[5] These bidentate NHC-oxazoline ligands form stable metal complexes that efficiently catalyze the reduction of a wide range of ketones to their corresponding chiral secondary alcohols with high yields and enantioselectivities.[5]
Quantitative Data Summary
The following tables summarize the performance of imidazo[1,5-a]pyridine-based ligands in representative catalytic reactions.
Table 1: Suzuki-Miyaura Cross-Coupling of m-Bromo-xylene with 2-Methoxyphenylboronic Acid [3]
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4a | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 95 |
| 4b | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 92 |
| 4c | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 98 |
| 4d | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 89 |
| 4e | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 75 |
Reaction Conditions: 5.0 mol% ligand, 2.5 mol% Pd(OAc)₂, 2.5 equivalents of base.
Table 2: Au(I)-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes [4]
| Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| L1 | Ag₂O | DCE | 23 | 24 | 85 | 90 |
| L2 | Ag₂O | DCE | 23 | 24 | 92 | 94 |
| L3 | Ag₂O | DCE | 23 | 24 | 95 | 96 |
Reaction Conditions: 5 mol% [Au(L)Cl], 5 mol% Ag₂O.
Table 3: Rh(I)-Catalyzed Enantioselective Hydrosilylation of Acetophenone [5]
| Ligand | Hydrosilane | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| ImPy-Ox-L1 | HSi(OEt)₃ | THF | 40 | 16 | >99 | 92 |
| ImPy-Ox-L2 | HSi(OEt)₃ | THF | 40 | 16 | >99 | 88 |
| ImPy-Ox-L3 | HSi(OEt)₃ | THF | 40 | 16 | >99 | 93 |
Reaction Conditions: 1 mol% [Rh(L)(cod)]BF₄, 1.5 equiv. hydrosilane.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands[3]
This protocol describes a general two-step synthesis for 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands.
Step 1: Synthesis of 1-Iodo-3-aryl-imidazo[1,5-a]pyridine
-
To a solution of 2-aminomethylpyridine (1.0 equiv.) in a suitable solvent, add the desired substituted benzoyl chloride (1.1 equiv.).
-
After completion of the coupling reaction, perform cyclization, followed by iodination to yield the 1-iodo-3-aryl-imidazo[1,5-a]pyridine intermediate.
Step 2: Palladium-Catalyzed Phosphination
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1-iodo-3-aryl-imidazo[1,5-a]pyridine intermediate (1.0 equiv.) in anhydrous 1,4-dioxane.
-
Add Pd(OAc)₂ (2.5 mol%) and the desired secondary phosphine (1.2 equiv.).
-
Add a suitable base, such as K₃PO₄ (2.5 equiv.).
-
Heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction[3][6]
-
In a reaction vial, combine the aryl/heteroaryl halide (1.0 equiv.), aryl/heteroarylboronic acid (1.5 equiv.), and the appropriate base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2.5 mol%) and the imidazo[1,5-a]pyridine-based ligand (5 mol%).
-
Add a degassed solvent mixture (e.g., ethanol or 1,4-dioxane/water).
-
Seal the vial and heat the reaction mixture at 80-110 °C for the specified time (typically 12-24 hours), with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Visualizations
Caption: Workflow for the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Chiral Ligands fromTriazolo[1,5-a]Pyridines for Asymmetric Catalysis
Application Notes and Protocols: Synthesis of Chiral Ligands from[1][2][3]Triazolo[1,5-a]Pyridines for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry and materials science.[4] Its rigid, planar structure and tunable electronic properties make it an attractive framework for the development of novel chiral ligands for asymmetric catalysis. The strategic placement of chiral substituents on this scaffold can create a well-defined chiral pocket around a coordinated metal center, enabling high levels of stereocontrol in a variety of chemical transformations. This is analogous to the successful application of structurally similar imidazo[1,5-a]pyridine-based chiral ligands in enantioselective gold-catalyzed reactions.[5]
These application notes provide a detailed protocol for the synthesis of a new class of chiral P,N-ligands derived from the[1][2][3]triazolo[1,5-a]pyridine core. The proposed synthetic route is modular, allowing for the introduction of diverse chiral elements and tunable steric and electronic properties. The potential application of these ligands in asymmetric catalysis is highlighted, offering a valuable tool for the synthesis of enantioenriched molecules relevant to the pharmaceutical and fine chemical industries.
Proposed Synthetic Pathway
The synthesis of chiral ligands from[1][2][3]triazolo[1,5-a]pyridines can be achieved through a multi-step sequence starting from a functionalized triazolopyridine core. The general strategy involves the introduction of a phosphine moiety and a chiral group to create a bidentate P,N-ligand.
Caption: Proposed synthetic workflow for chiral P,N-ligands from a[1][2][3]triazolo[1,5-a]pyridine scaffold.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related heterocyclic ligands and provide a general guideline for the synthesis of chiral triazolopyridine-based ligands.[5]
Protocol 1: Synthesis of 8-bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine
This protocol describes the bromination of the C8 position of the triazolopyridine core, which serves as a handle for subsequent functionalization.
Materials:
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 2: Synthesis of (8-(diphenylphosphino)-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine)
This protocol details the introduction of the phosphine moiety via a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and nitrogen/argon atmosphere setup
-
Syracuses for reagent addition
Procedure:
-
To a solution of 8-bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) in anhydrous THF under an inert atmosphere, cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the phosphinated triazolopyridine.
Protocol 3: Synthesis of Chiral P,N-Ligand via Buchwald-Hartwig Amination
This protocol describes the coupling of a chiral amine to the phosphinated triazolopyridine scaffold.
Materials:
-
(8-(diphenylphosphino)-2-phenyl-[1][2][3]triazolo[1,5-a]pyridin-5-yl) trifluoromethanesulfonate (assuming prior functionalization at the 5-position)
-
Chiral amine (e.g., (R)-1-phenylethanamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask and nitrogen/argon atmosphere setup
Procedure:
-
In a Schlenk flask, combine the phosphinated triazolopyridine triflate (1.0 eq.), chiral amine (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.10 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final chiral P,N-ligand.
Application in Asymmetric Catalysis: A Case Study by Analogy
While the catalytic applications of chiral ligands derived from[1][2][3]triazolo[1,5-a]pyridines are an emerging area, the performance of the closely related imidazo[1,5-a]pyridine-based ligands in the gold-catalyzed enantioselective intramolecular hydrocarboxylation of allenes provides a strong predictive model for their potential efficacy.[5]
Representative Reaction: Enantioselective Hydrocarboxylation
Caption: A representative gold-catalyzed enantioselective transformation.
Quantitative Data (Hypothetical, based on analogy)
The following table summarizes the expected performance of a hypothetical chiral triazolopyridine ligand (TP-Phos) in a model asymmetric reaction, based on data from analogous ligand systems.[5]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 2.0 | Toluene | 25 | 92 | 95 |
| 2 | 1.0 | Toluene | 25 | 88 | 94 |
| 3 | 2.0 | Dichloromethane | 25 | 85 | 91 |
| 4 | 2.0 | Toluene | 0 | 90 | 97 |
Conclusion
The[1][2][3]triazolo[1,5-a]pyridine scaffold presents a promising and underexplored platform for the design of novel chiral ligands. The synthetic protocols outlined here, by analogy to established methods for related heterocycles, offer a rational approach to a new class of P,N-ligands. The modularity of the synthesis allows for fine-tuning of the ligand's steric and electronic properties, which is crucial for achieving high enantioselectivity in a broad range of asymmetric transformations. Further research into the synthesis and application of these ligands is anticipated to open new avenues in asymmetric catalysis and facilitate the development of efficient synthetic routes to valuable chiral molecules.
References
- 1. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the 1,2,4-Triazolo[1,5-a]pyridine Core
Introduction
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science.[1] As a bioisostere of purine, this core is integral to numerous biologically active compounds.[2][3] These compounds exhibit a wide range of pharmacological activities, including the inhibition of kinases like JAK1 and JAK2, and function as RORγt inverse agonists and PHD-1 inhibitors.[1][4] Their applications extend to treatments for cardiovascular disorders, type 2 diabetes, and various cancers.[1][5][6] The functionalization of the triazolo[1,5-a]pyridine core is crucial for modulating the physicochemical properties, biological activity, and therapeutic potential of these molecules. This document provides an overview of key functionalization strategies, detailed experimental protocols, and data summaries to guide researchers in this field.
Key Functionalization Strategies
The derivatization of the 1,2,4-triazolo[1,5-a]pyridine core can be achieved through various modern synthetic methodologies, including direct C-H functionalization and traditional cross-coupling reactions. These strategies allow for the introduction of diverse substituents at specific positions of the heterocyclic system, enabling the fine-tuning of its properties.
1. C-H Functionalization
Direct C-H functionalization is an atom-economical and efficient method for modifying the pyridine ring of the scaffold.[7] Position 7 of the[1][8][9]triazolo[1,5-a]pyrimidine system is typically the most C-H active site, making it a prime target for regioselective reactions like alkenylation.[4] This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.
2. Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Functionalized triazolopyridinylidenes have been developed as abnormal N-heterocyclic carbene (aNHC) ligands for palladium catalysts, demonstrating high efficiency in the cross-coupling of challenging substrates like chloroarenes and nitroarenes.[10] Sonogashira coupling has also been successfully employed to introduce alkynyl moieties onto the scaffold.[4]
3. Cyclization and Annulation Reactions
The construction of the fused heterocyclic system itself offers numerous opportunities for introducing functionality.
-
Microwave-Mediated Catalyst-Free Synthesis : An eco-friendly and efficient method involves the tandem reaction of enaminonitriles and benzohydrazides under microwave irradiation. This approach proceeds without a catalyst and tolerates a broad range of functional groups, producing excellent yields in short reaction times.[1][11]
-
Oxidative N-N Bond Formation : Methods using reagents like phenyliodine bis(trifluoroacetate) (PIFA) or an I2/KI system can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to form the triazole ring.[8][12]
-
Copper-Catalyzed Reactions : Copper catalysts are widely used for synthesizing the core, for instance, through the reaction of 2-aminopyridine with nitriles or via [3+2] cycloaddition reactions involving azinium-N-imines and nitriles.[8][11][13]
Below is a general workflow illustrating common synthetic pathways to the functionalized core.
Caption: General synthetic strategies for functionalizing the triazolo[1,5-a]pyridine core.
Application Notes: Drug Discovery
Functionalized 1,2,4-triazolo[1,5-a]pyridines are highly valuable in drug development. Their structural similarity to purines allows them to interact with a variety of biological targets.
-
RORγt Inverse Agonists : Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis.[14] Triazolopyridine derivatives have been designed as potent RORγt inverse agonists that inhibit the production of pro-inflammatory cytokines such as IL-17A.[1][14] Structure-activity relationship (SAR) studies have led to orally bioavailable candidates with robust, dose-dependent inhibitory effects.[14]
-
Anticancer Agents : Certain derivatives have shown potent anticancer activity.[5][6] One class of these compounds functions through a unique mechanism of tubulin inhibition. They promote tubulin polymerization but, unlike paclitaxel, they inhibit the binding of vinca alkaloids to tubulin.[5][6] These agents have demonstrated the ability to overcome multidrug resistance and have shown high potency in nude mouse xenograft models.[5]
The diagram below illustrates the inhibitory action of a triazolopyridine-based RORγt inverse agonist on the IL-17A signaling pathway.
Caption: Inhibition of RORγt-mediated IL-17A production by a triazolopyridine derivative.
Data Presentation: Summary of Synthetic Methods
The following tables summarize quantitative data for selected functionalization methods, providing a comparative overview of their efficiency and scope.
Table 1: Microwave-Mediated Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [11]
| Entry | Benzohydrazide Substituent | Enaminonitrile Substituent | Product | Yield (%) |
| 1 | H | 4-OCH₃ | 3a | 83 |
| 2 | 4-OCH₃ | 4-OCH₃ | 3b | 89 |
| 3 | 4-CH₃ | 4-OCH₃ | 3c | 82 |
| 4 | 4-F | 4-OCH₃ | 3d | 85 |
| 5 | 4-Cl | 4-OCH₃ | 3e | 88 |
| 6 | H | 4-Cl | 3l | 79 |
| 7 | H | 4-Br | 3m | 75 |
Reaction Conditions: Enaminonitrile (1.0 equiv.), Benzohydrazide (2.0 equiv.), Toluene, 140 °C, Microwave.
Table 2: PIFA-Mediated Oxidative Cyclization of N-(pyridin-2-yl)benzimidamides [8]
| Entry | R¹ Substituent (Amidine) | R² Substituent (Pyridine) | Yield (%) | Time (min) |
| 1 | 4-OCH₃-Ph | H | 98 | 10 |
| 2 | 4-Cl-Ph | H | 96 | 10 |
| 3 | 2-Naphthyl | H | 94 | 10 |
| 4 | 4-OCH₃-Ph | 5-Br | 89 | 20 |
| 5 | 4-OCH₃-Ph | 5-Cl | 91 | 20 |
| 6 | 4-OCH₃-Ph | 4-CH₃ | 93 | 15 |
Reaction Conditions: N-(pyridin-2-yl)benzimidamide (0.2 mmol), PIFA (0.24 mmol), Dichloromethane, Room Temperature.
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: General Procedure for Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [11]
This protocol describes a sustainable method for synthesizing the core structure.
Caption: Experimental workflow for microwave-assisted triazolopyridine synthesis.
Methodology:
-
Reaction Setup : In an oven-dried microwave reaction vial equipped with a magnetic stir bar, combine the appropriate enaminonitrile (1.0 equivalent), the corresponding benzohydrazide (2.0 equivalents), and dry toluene (1.5 mL).
-
Microwave Irradiation : Seal the vial with a cap and place it inside the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 140 °C for the time specified in the literature (monitoring by TLC is recommended).
-
Work-up : After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a round-bottom flask.
-
Purification : Concentrate the reaction mixture under reduced pressure to remove the toluene. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1,2,4-triazolo[1,5-a]pyridine product.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: PIFA-Mediated Intramolecular Annulation of N-(pyridin-2-yl)benzimidamides [8]
This protocol details a rapid, metal-free synthesis at room temperature.
Methodology:
-
Reaction Setup : To a solution of the N-(pyridin-2-yl)benzimidamide (0.2 mmol, 1.0 equivalent) in dichloromethane (DCM, 2.0 mL) in a round-bottom flask, add phenyliodine bis(trifluoroacetate) (PIFA) (0.24 mmol, 1.2 equivalents) in one portion at room temperature.
-
Reaction Execution : Stir the resulting mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-20 minutes.
-
Quenching and Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for characterization, but if necessary, it can be further purified by flash column chromatography or recrystallization.
-
Characterization : Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Substituted Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 7-substituted triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below cover two primary strategies: direct functionalization of the triazolo[1,5-a]pyridine core via lithiation and construction of the substituted heterocyclic system through cycloaddition reactions.
Introduction
Triazolo[1,5-a]pyridines are bicyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities, including their potential as anticancer, antimicrobial, and antiparasitic agents.[1][2][3] Substitution at the 7-position of the pyridine ring, in particular, has been explored to modulate the pharmacological properties of these compounds. This document offers detailed methodologies for the targeted synthesis of these valuable derivatives.
Synthetic Strategies
Two principal routes for the synthesis of 7-substituted triazolo[1,5-a]pyridines are presented:
-
Directed Lithiation of the[1][4][5]Triazolo[1,5-a]pyridine Core: This method involves the direct deprotonation of the C7 position of the parent heterocycle, followed by quenching with a suitable electrophile. This approach is advantageous for introducing a variety of substituents onto the pre-formed triazolopyridine scaffold.[6]
-
Microwave-Assisted Cycloaddition/Condensation: This strategy builds the triazolo[1,5-a]pyridine ring system from acyclic or monocyclic precursors. By using appropriately substituted starting materials, the desired 7-substituted product can be obtained in a highly efficient, often catalyst-free, one-pot reaction.[7]
Data Presentation
The following table summarizes the yields for various 7-substituted triazolo[1,5-a]pyridine derivatives synthesized using the methods described in this document.
| Entry | 7-Substituent | Synthesis Method | Yield (%) | Reference |
| 1 | Phenyl | Microwave-Assisted Cycloaddition | 83 | [4] |
| 2 | 4-Methoxyphenyl | Microwave-Assisted Cycloaddition | 78 | [4] |
| 3 | 4-Chlorophenyl | Microwave-Assisted Cycloaddition | 85 | [4] |
| 4 | 4-Bromophenyl | Microwave-Assisted Cycloaddition | 81 | [4] |
| 5 | 2-Naphthyl | Microwave-Assisted Cycloaddition | 75 | [4] |
| 6 | Thiophen-2-yl | Microwave-Assisted Cycloaddition | 72 | [4] |
| 7 | Hydroxydiphenylmethyl | Directed Lithiation | Not specified | [8] |
| 8 | (1-Hydroxycyclohexyl) | Directed Lithiation | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of 7-Substituted[1][4][9]Triazolo[1,5-a]pyridines via Microwave-Assisted Cycloaddition
This protocol describes a catalyst-free and environmentally friendly method for the synthesis of 7-substituted[1][9]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.
Step 1: Synthesis of the Enaminonitrile Precursor
The synthesis of the enaminonitrile precursor involves a two-step process starting from an appropriate acetophenone.[4]
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equiv.) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (2.2 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the corresponding acetophenone (1.0 equiv.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel chromatography to obtain the α,β-unsaturated nitrile.
-
-
Synthesis of the Enaminonitrile:
-
In a sealed vessel, combine the α,β-unsaturated nitrile (1.0 equiv.), ammonium acetate (1.2 equiv.), and dimethylformamide-dimethylacetal (DMF-DMA, 5.0 equiv.) in dimethyl sulfoxide (DMSO).
-
Heat the mixture at 120 °C until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is typically used directly in the next step without further purification.
-
Step 2: Microwave-Assisted Cycloaddition
-
In an oven-dried microwave vial, add the enaminonitrile (1.0 equiv.) and the desired benzohydrazide (2.0 equiv.).[4]
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene as the solvent.
-
Seal the vial and perform microwave heating at 140 °C until the reaction is complete as indicated by TLC.[4]
-
After cooling to room temperature, directly purify the reaction mixture by silica gel column chromatography to yield the 7-substituted[1][4][9]triazolo[1,5-a]pyridine.[4]
Protocol 2: Synthesis of 7-Substituted[1][4][5]Triazolo[1,5-a]pyridines via Directed Lithiation
This protocol involves the regiospecific lithiation of the[1][4][5]triazolo[1,5-a]pyridine core at the 7-position, followed by reaction with an electrophile.[8]
-
Dissolve[1][4][5]triazolo[1,5-a]pyridine in dry diethyl ether under a nitrogen atmosphere and cool the solution to -40 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in ether. The LDA is prepared in situ from diisopropylamine and n-butyllithium.
-
Stir the reaction mixture at -40 °C for a specified time to ensure complete formation of the 7-lithio derivative.
-
Add a solution of the desired electrophile (e.g., an aldehyde or ketone) in dry ether to the reaction mixture.
-
Allow the reaction to proceed at -40 °C and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the 7-substituted[1][4][5]triazolo[1,5-a]pyridine.
Visualizations
Synthetic Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of 7-substituted[1][4][9]triazolo[1,5-a]pyridines.
Synthetic Workflow: Directed Lithiation
Caption: Workflow for the synthesis of 7-substituted[1][4][5]triazolo[1,5-a]pyridines via directed lithiation.
Potential Biological Targeting Strategy
While the specific signaling pathways for many 7-substituted triazolo[1,5-a]pyridines are still under investigation, analogous compounds in the broader triazolopyrimidine class have been shown to act as inhibitors of protein kinases, such as c-Met, and to interfere with microtubule polymerization.[1][10] A general workflow for evaluating the anticancer potential of these compounds is depicted below.
Caption: General workflow for the biological evaluation of 7-substituted triazolo[1,5-a]pyridines as potential anticancer agents.
References
- 1. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my synthesis of a triazolo[1,5-a]pyridine. What are the common causes?
A1: Low yields in triazolo[1,5-a]pyridine synthesis can stem from several factors, depending on the synthetic route. Here are some common causes:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst/reagent stoichiometry are critical. For instance, in microwave-assisted synthesis, temperatures that are too high or too low can decrease the yield.[1]
-
Poor quality of starting materials: Impurities in starting materials can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.
-
Side reactions: Depending on the substrates and conditions, side reactions can consume starting materials and generate impurities. For example, in syntheses involving hydrazones, the formation of byproducts of unknown structure can lower the yield of the desired triazolotetrazine.[2]
-
Product degradation: The synthesized triazolo[1,5-a]pyridine may be unstable under the reaction or work-up conditions.
-
Substituent effects: The electronic nature of substituents on the pyridine or aryl rings can significantly influence the reaction rate and yield. Electron-donating groups on phenylhydrazones generally lead to shorter reaction times and higher yields, while electron-withdrawing groups can result in longer reaction times and lower yields.[3]
Q2: I am struggling with the purification of my triazolo[1,5-a]pyridine derivative. What are the recommended purification methods?
A2: Purification of triazolo[1,5-a]pyridines can be challenging due to the potential for closely related impurities. The most common and effective purification techniques are:
-
Column Chromatography: This is a widely used method for purifying triazolo[1,5-a]pyridines.[1]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent System: A gradient of non-polar to polar solvents is typically used. Common solvent systems include hexane/ethyl acetate[1] and chloroform/ethyl acetate.
-
Troubleshooting: Peak tailing can be an issue due to the basic nature of the pyridine nitrogen. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent system.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallization include ethanol, methanol, and acetonitrile.[4]
-
-
Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials or soluble impurities. Diethyl ether is often used for this purpose.[4]
Q3: Are there any specific functional groups that are not well-tolerated in the synthesis of triazolo[1,5-a]pyridines?
A3: Functional group tolerance is a key consideration in any synthesis. While many modern methods for triazolo[1,5-a]pyridine synthesis exhibit good functional group tolerance[5][6], certain groups can be problematic:
-
Sterically Hindering Groups: Bulky groups near the reaction center can impede the cyclization step, leading to lower yields or requiring more forcing reaction conditions.
-
Highly Reactive Groups: Functional groups that are sensitive to the reaction conditions (e.g., acidic or basic media, oxidizing agents) may need to be protected. For example, unprotected acidic protons can be deprotonated by strong bases used in some synthetic routes.
-
Electron-Withdrawing Groups: As mentioned, strong electron-withdrawing groups on the starting materials can deactivate the system towards cyclization, resulting in lower yields and longer reaction times.[3]
Troubleshooting Guides
Guide 1: Low Yield in Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitriles
This guide addresses common issues in the popular copper-catalyzed synthesis of 2-aryl-[5][6][7]triazolo[1,5-a]pyridines.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inactive catalyst. 2. Insufficient oxidant (air/oxygen). 3. Low reaction temperature. | 1. Use a fresh, high-purity copper salt (e.g., CuBr, Cu(OAc)2). 2. Ensure good aeration of the reaction mixture by stirring vigorously or bubbling air through the solution. 3. Increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition. |
| Formation of multiple side products | 1. Homocoupling of 2-aminopyridine. 2. Hydrolysis of the nitrile. 3. Over-oxidation of the product. | 1. Use a slight excess of the nitrile. 2. Ensure anhydrous reaction conditions. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| No product formation | 1. Incorrect solvent. 2. Presence of catalyst poisons. | 1. Toluene or DMSO are commonly used solvents.[6] 2. Purify starting materials and use high-purity solvents. |
Guide 2: Issues with PIFA-Mediated Intramolecular Annulation of N-(pyridin-2-yl)benzimidamides
This guide focuses on troubleshooting the synthesis of triazolo[1,5-a]pyridines using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Degradation of PIFA. 2. Suboptimal reaction temperature. 3. Presence of water. | 1. Use fresh, high-quality PIFA. Store it in a desiccator. 2. The reaction is often performed at room temperature.[5] Running the reaction at lower temperatures (e.g., 0 °C) may reduce side reactions. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a complex mixture of products | 1. Over-oxidation by PIFA. 2. Side reactions involving the trifluoroacetate byproduct. | 1. Use the stoichiometric amount of PIFA (typically 1.1-1.5 equivalents). Adding it portion-wise may help. 2. Consider adding a non-nucleophilic base to scavenge the trifluoroacetic acid formed during the reaction. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,5,7-Trisubstituted[5][6][7]Triazolo[1,5-a]pyridines
This protocol is adapted from a catalyst-free method for the synthesis of triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[1][6]
Materials:
-
Enaminonitrile (1.0 equiv)
-
Benzohydrazide (2.0 equiv)
-
Dry Toluene
-
Microwave vial (0.5–2.0 mL)
Procedure:
-
To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the benzohydrazide (0.35 mmol, 2.0 equiv.).
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C and maintain for the required time (typically 1-3 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethyl acetate, 10:1).[6]
Protocol 2: Synthesis of[5][6][7]Triazolo[1,5-a]pyridines via PIFA-Mediated Oxidative Cyclization
This protocol is a general procedure based on the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[5]
Materials:
-
N-(pyridin-2-yl)benzimidamide (1.0 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)
-
Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (1.2 mmol) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
Table 1: Effect of Reaction Conditions on Microwave-Assisted Synthesis of 3m *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 | 24 | 83 |
| 2 | THF | 120 | 24 | No Product |
| 3 | DMSO | 120 | 24 | No Product |
| 4 | DMF | 120 | 24 | 43 |
| 5 | Pyridine | 120 | 24 | 76 |
| 6 | Dry Toluene | 120 | 5 | 86 |
| 7 | Dry Toluene + 3Å MS | 120 | 5 | 89 |
| 8 | Dry Toluene | 140 (Microwave) | 3 | 89 |
| 9 | Dry Toluene | 100 (Microwave) | 5 | 81 |
| 10 | Dry Toluene | 160 (Microwave) | 1.5 | 81 |
*Data adapted from Lee, K. et al. (2024). Molecules.[1] Product 3m is a specific trisubstituted triazolo[1,5-a]pyridine.
Table 2: Substrate Scope for the Synthesis of[5][6][7]Triazolo[1,5-a]pyridines via PIFA-Mediated Cyclization *
| Entry | Substituent on Pyridine Ring | Substituent on Aryl Ring | Yield (%) |
| 1 | H | 4-Me | 92 |
| 2 | H | 4-OMe | 95 |
| 3 | H | 4-Cl | 89 |
| 4 | H | 4-NO2 | 75 |
| 5 | 5-Me | 4-Me | 90 |
| 6 | 5-Cl | 4-Me | 85 |
*Illustrative data based on typical yields reported in the literature for this type of reaction.[5]
Visualizations
Caption: General experimental workflow for the synthesis of triazolo[1,5-a]pyridines.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 7. rsisinternational.org [rsisinternational.org]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolo[1,5-a]pyridines and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain triazolo[1,5-a]pyridines?
A1: Several efficient methods exist for the synthesis of triazolo[1,5-a]pyridines. Common strategies include the cyclization of N-(pyrid-2-yl)formamidoximes, copper-catalyzed reactions of 2-aminopyridines with various partners, and metal-free approaches.[1] A notable eco-friendly method is the microwave-mediated, catalyst-free tandem reaction between enaminonitriles and benzohydrazides.[2] Other approaches involve PIFA-mediated intramolecular annulation and I2/KI-mediated oxidative N-N bond formation.[1]
Q2: I am observing a very low yield in my reaction. What are the general factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials, the choice of solvent and catalyst, the reaction temperature, and the reaction time. For instance, in some syntheses, switching to a different solvent or employing a catalyst can dramatically improve the yield. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is also crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.
Q3: How do substituents on the starting materials affect the reaction yield?
A3: The electronic properties of substituents on your starting materials can significantly impact the reaction outcome. For example, in the microwave-assisted synthesis from enaminonitriles and benzohydrazides, substrates with strong electron-withdrawing groups (like NO2) on the benzohydrazide may result in a lower yield compared to those with electron-donating groups. The presence of certain functional groups, such as terminal alkynes, has also been reported to interfere with the cyclization process in some synthetic routes.
Q4: What are the best practices for purifying triazolo[1,5-a]pyridines?
A4: Purification of triazolo[1,5-a]pyridines is most commonly achieved through column chromatography on silica gel.[2] The choice of eluent is critical and typically involves a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired product. Recrystallization from a suitable solvent system is another effective method for obtaining highly pure product. The selection of the recrystallization solvent depends on the solubility of the specific triazolo[1,5-a]pyridine derivative.
Troubleshooting Guide
Problem 1: Low to no product formation in microwave-assisted synthesis.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The choice of solvent is crucial. Solvents like THF, DMSO, EtOH, and MeOH may not yield the desired product. Toluene, xylene, and chlorobenzene have been shown to be effective. Dry toluene, in particular, can provide high yields. |
| Suboptimal Temperature | The reaction temperature significantly influences the yield. While higher temperatures can shorten the reaction time, they may also lead to decomposition. An optimal temperature, often around 140 °C for microwave synthesis, should be determined experimentally. |
| Presence of Water | Traces of water can interfere with the reaction. Using a dry solvent and adding molecular sieves can enhance the yield. |
| Incorrect Reaction Time | Both insufficient and excessive reaction times can lead to low yields. Monitor the reaction progress by TLC to determine the optimal endpoint. |
Problem 2: Formation of side products or regioisomers.
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity in Starting Materials | The use of unsymmetrical starting materials can lead to the formation of regioisomers. |
| Side Reactions | Undesired side reactions can compete with the main reaction pathway, reducing the yield of the desired product. |
| Reaction Conditions Favoring Isomerization | In some cases, the reaction conditions (e.g., acidic or basic medium, high temperature) can promote the isomerization of the product. |
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the microwave-mediated synthesis of a specific triazolo[1,5-a]pyridine derivative.
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | - | 120 | 24 | 83 |
| 2 | THF | - | 120 | 24 | No Reaction |
| 3 | DMSO | - | 120 | 24 | No Reaction |
| 4 | EtOH | - | 120 | 24 | No Reaction |
| 5 | Pyridine | - | 120 | 24 | 76 |
| 6 | Xylene | - | 120 | 24 | 69 |
| 7 | Chlorobenzene | - | 120 | 24 | 79 |
| 8 | Toluene (dry) | - | 120 | 5 | 86 |
| 9 | Toluene (dry) | 3Å MS | 120 | 5 | 89 |
| 10 | Toluene (dry) | 3Å MS | 140 (MW) | 3 | 89 |
| 11 | Toluene (dry) | 3Å MS | 100 (MW) | 5 | 78 |
| 12 | Toluene (dry) | 3Å MS | 120 (MW) | 4 | 82 |
| 13 | Toluene (dry) | 3Å MS | 160 (MW) | 1.5 | 81 |
| 14 | Toluene (dry) | 3Å MS | 180 (MW) | 0.67 | 76 |
Experimental Protocols
1. General Procedure for Microwave-Mediated Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [2]
-
Materials: Enaminonitrile (1.0 equiv.), Benzohydrazide (2.0 equiv.), Dry Toluene.
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Apparatus: Oven-dried microwave vial (0.5–2.0 mL).
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Procedure:
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To the microwave vial, add the enaminonitrile and benzohydrazide.
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene (1.5 mL).
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Seal the vial and perform microwave heating at 140 °C.
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Monitor the reaction progress using TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Purify the crude product directly using silica gel column chromatography with an appropriate eluent (e.g., chloroform/ethyl acetate 10:1).
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2. General Procedure for Copper-Catalyzed Synthesis of 1,2,3-Triazolo[1,5-a]pyridines [3]
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Materials: 2-Pyridine ketone hydrazone, MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst, Ethyl acetate.
-
Apparatus: Round-bottom flask with a stirrer.
-
Procedure:
-
In a round-bottom flask, dissolve the 2-pyridine ketone hydrazone in ethyl acetate.
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Add the heterogeneous copper(II) catalyst.
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Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC.
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Once the starting material is consumed, filter the reaction mixture to recover the catalyst.
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Wash the catalyst with ethyl acetate.
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Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Visualizations
References
Technical Support Center: Optimization of Triazolo[1,5-a]pyridine Formation
Welcome to the technical support center for the synthesis and optimization of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing[1][2][3]triazolo[1,5-a]pyridines?
A1: Several reliable methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core. The choice of method often depends on the availability of starting materials and desired substitution patterns. Common strategies include:
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Oxidative Cyclization: This is a prevalent approach involving the formation of an N-N bond. It often starts from readily available N-aryl amidines or 2-aminopyridines. Various catalytic systems, including copper, PIFA (phenyliodine bis(trifluoroacetate)), and I₂/KI, are used to facilitate the cyclization.[1]
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Tandem Reactions: Some methods, like the reaction between enaminonitriles and benzohydrazides, proceed through a tandem sequence of transamidation, nucleophilic addition, and condensation, often achievable without a catalyst under microwave irradiation.[2][4]
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Rearrangement Reactions: The Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidine can be used to form the more stable[1][2][3]triazolo[1,5-a]pyrimidine system.[5] Additionally, a tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines has been reported.[1][6]
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Cyclocondensation: The reaction of 2-hydrazinopyridines with various reagents can lead to the formation of the triazole ring.
Q2: What is the Dimroth rearrangement and how does it relate to this synthesis?
A2: The Dimroth rearrangement is a thermal or acid/base-catalyzed isomerization of N-heterocyclic compounds. In this context, it refers to the conversion of a[1][2][3]triazolo[4,3-a]pyridine to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[5][7] This is a crucial consideration, as some synthetic routes may initially form the [4,3-a] isomer, which then rearranges in situ to the desired [1,5-a] product. In some cases, the [4,3-a] isomer can be an undesired side product if the rearrangement is incomplete.
Q3: Are there catalyst-free and environmentally friendly methods available?
A3: Yes. To address the need for more sustainable chemistry, catalyst-free methods have been developed. One notable example is the microwave-mediated synthesis from enaminonitriles and benzohydrazides in a minimal amount of solvent like toluene.[2][3] This method is described as eco-friendly, avoiding the use of metal catalysts or external additives and often resulting in high yields in short reaction times.[2]
Q4: How can microwave irradiation assist in the synthesis?
A4: Microwave chemistry has gained significant attention for its ability to accelerate reaction rates, often leading to shorter reaction times, reduced side product formation, and improved yields compared to conventional heating.[6] For triazolo[1,5-a]pyridine synthesis, microwave irradiation has been successfully used to drive catalyst-free reactions to completion efficiently.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of triazolo[1,5-a]pyridines.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common problem that can stem from several factors. Use the following points and the workflow diagram below to troubleshoot the issue.
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Purity of Starting Materials: Impurities in reactants, especially the aminopyridine or amidine precursors, can inhibit the reaction or lead to side products. Recommendation: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization or chromatography before use.[8]
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Reaction Conditions (Solvent, Temperature, Time): The reaction outcome is highly sensitive to conditions. For instance, in the reaction of enaminonitriles and benzohydrazides, toluene and pyridine were found to be effective solvents, while THF, DMSO, and alcohols did not yield the product.[6] Suboptimal temperature can lead to an incomplete reaction or degradation of the product.[8] Recommendation: Screen different solvents and systematically optimize the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.
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Catalyst Activity: If using a catalytic method (e.g., copper-catalyzed), the choice of catalyst, its loading, and its activity are critical. The catalyst may be deactivated by impurities or be unsuitable for the specific substrate. Recommendation: Screen different catalysts and loadings.[8] Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).
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Atmosphere Control: Many oxidative cyclizations require an oxidant, which can be atmospheric air or a chemical additive.[1] Conversely, some reagents may be air- or moisture-sensitive. Recommendation: Carefully control the reaction atmosphere. If an aerobic oxidation is required, ensure adequate exposure to air. If reagents are sensitive, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Formation of Side Products and Regioisomers
Question: My reaction produces a mixture of products, including what I suspect is the[1][2][3]triazolo[4,3-a]pyridine isomer. How can I improve selectivity?
Answer: The formation of regioisomers and other side products is a common challenge.[8][9]
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Isomer Control: The[1][2][3]triazolo[1,5-a]pyridine is generally the more thermodynamically stable isomer. Formation of the [4,3-a] isomer can sometimes be kinetically favored. Recommendation: Increasing the reaction temperature or time may promote the Dimroth rearrangement to the desired [1,5-a] product.[7] The presence of acid or base can also catalyze this rearrangement.
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Byproduct Formation: In oxidative cyclizations, over-oxidation or side reactions with the starting materials can occur. For example, syntheses involving 3,5-dinitropyridine derivatives can be accompanied by byproducts.[9] Recommendation: Carefully control the stoichiometry of the oxidant. Lowering the reaction temperature may also reduce the rate of side reactions. Monitoring the reaction closely and stopping it once the main product has formed is crucial.
Issue 3: Purification Challenges
Question: I am finding it difficult to purify my final compound. What methods are most effective?
Answer: Purification can be challenging due to the polarity of the triazolopyridine core and the presence of similar byproducts.
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Column Chromatography: This is the most common purification method.[8]
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Stationary Phase: Standard silica gel is typically effective.
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Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol. The exact solvent system will depend on the specific substitution pattern of your molecule.
-
-
Recrystallization: If a solid product is obtained with moderate purity, recrystallization can be a highly effective method for obtaining analytically pure material. Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
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Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts, acids, bases, and highly polar reagents like DMSO or DMF before attempting chromatography.[6][8]
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for[1][2][3]Triazolo[1,5-a]pyridines
| Starting Materials | Catalyst/Reagent | Solvent | Conditions | Time | Yield Range | Reference |
| Enaminonitriles + Benzohydrazides | None | Toluene | 140 °C (Microwave) | 20-30 min | 71-94% | [2] |
| 2-Aminopyridine + Nitriles | CuBr | N/A | Aerobic | N/A | Good | [6] |
| N-(pyridin-2-yl)benzimidamides | PIFA | Dichloroethane | 80 °C | 0.5-2 h | High | [1] |
| N-aryl amidines | I₂ / KI / K₂CO₃ | DMSO | 100 °C | 1-4 h | Good-Excellent | [1] |
| Guanidylpyridines | CuBr | DMF | 100 °C (Air) | 12 h | High | [10] |
| N-arylamidines | Chloramine-T | Acetonitrile | 80 °C | 15-45 min | High | [1] |
Experimental Protocols
Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis[2]
This protocol describes the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.
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Preparation: Add enaminonitrile (1.0 equiv., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.35 mmol) to an oven-dried microwave vial.
-
Inerting: Evacuate the vial and backfill with nitrogen. Repeat this cycle three times.
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Solvent Addition: Add dry toluene (1.5 mL) to the vial.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for the time determined by TLC monitoring (typically 20-30 minutes).
-
Work-up and Purification: After cooling the reaction mixture to room temperature, directly load it onto a silica gel column. Purify using column chromatography (e.g., eluting with a chloroform/ethyl acetate mixture) to yield the final product.
Protocol 2: I₂/KI-Mediated Oxidative N-N Bond Formation[1]
This protocol outlines an environmentally benign synthesis from N-aryl amidines.
-
Preparation: In a reaction tube, combine the N-aryl amidine (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), iodine (I₂, 1.5 equiv.), and potassium iodide (KI, 1.5 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction: Stir the mixture at 100 °C for the required time (typically 1-4 hours), monitoring progress by TLC.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by silica gel column chromatography.
Visualizations
Synthetic Route Decision Diagram
This diagram helps in selecting a suitable synthetic strategy based on available starting materials.
Plausible Reaction Mechanism for Microwave-Mediated Synthesis[2]
This diagram illustrates the proposed reaction pathway for the catalyst-free formation of the triazolopyridine ring from an enaminonitrile and a benzohydrazide.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of triazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of triazolo[1,5-a]pyridines?
A1: The most prevalent side reaction is the formation of the isomeric[1]triazolo[4,3-a]pyridines.[2][3] These isomers can sometimes be the major product depending on the reaction conditions. Another potential side reaction, particularly for[1][4][5]triazolo[1,5-a]pyridines, is the opening of the triazole ring with the loss of molecular nitrogen.[6] Additionally, dimerization of starting materials or intermediates and other undesired transformations can occur, especially in continuous flow synthesis setups.
Q2: How can I minimize the formation of the unwanted[1]triazolo[4,3-a]pyridine isomer?
A2: Minimizing the formation of the[1]triazolo[4,3-a]pyridine isomer often involves careful selection of reaction conditions. Factors that can influence the regioselectivity of the cyclization include the choice of catalyst, solvent, and temperature. In many cases, the initially formed[1]triazolo[4,3-a]pyridine can be converted to the more thermodynamically stable[1]triazolo[1,5-a]pyridine via a Dimroth rearrangement.[2][7] Therefore, reaction conditions can be optimized to either favor the direct formation of the desired isomer or to promote the in situ rearrangement of the undesired isomer.
Q3: What is the Dimroth rearrangement and how does it affect my synthesis?
A3: The Dimroth rearrangement is a molecular rearrangement where the endocyclic and exocyclic nitrogen atoms of a triazole ring switch places.[8] In the context of triazolopyridine synthesis, the less stable[1]triazolo[4,3-a]pyridine isomer can rearrange to the more stable[1]triazolo[1,5-a]pyridine isomer.[2][7] This rearrangement is often facilitated by acidic or basic conditions and can be influenced by temperature.[7][9] Understanding and controlling this rearrangement is crucial for obtaining a high yield of the desired[1]triazolo[1,5-a]pyridine product.
Q4: Are there any "greener" or more efficient methods to synthesize triazolo[1,5-a]pyridines that might reduce side reactions?
A4: Yes, several modern synthetic methods aim to improve efficiency and reduce byproducts. Microwave-assisted synthesis has been shown to be a catalyst-free, additive-free, and eco-friendly method that can reduce unwanted byproducts and shorten reaction times.[5] Additionally, the use of certain catalysts, such as copper in aerobic oxidative cyclizations, can provide high yields under mild conditions.[1] Metal-free oxidative N-N bond formation reactions using reagents like I2/KI are also considered environmentally benign.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Triazolo[1,5-a]pyridine Product
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and solvent. For instance, in the synthesis from enaminonitriles and benzohydrazides, microwave irradiation at 140°C in toluene has been shown to give higher yields compared to conventional reflux.[5] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials. |
| Formation of Stable[1]triazolo[4,3-a]pyridine Isomer | If the undesired isomer is isolated, attempt a subsequent Dimroth rearrangement by treating the product with acid or base, or by heating in a suitable solvent. The optimal conditions for rearrangement will depend on the specific substrate.[7][9] |
| Degradation of Starting Materials or Product | Ensure the use of pure, dry reagents and solvents. Some intermediates may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. |
Issue 2: Presence of the Isomeric[1][2][3]triazolo[4,3-a]pyridine as a Major Byproduct
| Potential Cause | Troubleshooting Recommendation |
| Reaction Kinetics Favoring the [4,3-a] Isomer | Modify the reaction conditions to favor the thermodynamically more stable [1,5-a] isomer. This can sometimes be achieved by increasing the reaction temperature or prolonging the reaction time to allow for the Dimroth rearrangement to occur.[7] |
| Inappropriate Catalyst or Solvent | The choice of catalyst and solvent can significantly influence the regioselectivity. For example, in some syntheses, the presence of two nitro groups in the pyridine ring can facilitate the in-situ Dimroth rearrangement to the extent that the [4,3-a] isomer is not isolated.[2] Experiment with different catalytic systems (e.g., copper-based vs. iodine-based) and solvents of varying polarity.[1] |
| Substituent Effects | The electronic nature of the substituents on the starting materials can influence the cyclization pathway. Electron-withdrawing groups on the pyridine ring can facilitate the Dimroth rearrangement.[7] |
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Reflux Synthesis of a 7-(4-methoxyphenyl)-2-phenyl-[1]triazolo[1,5-a]pyridine Derivative
| Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Microwave | 140 | 0.5 | 82.6 | [10] |
| Reflux | 120 | 24 | 85.1 | [10] |
Note: While the reflux method shows a slightly higher yield in this specific example, microwave synthesis significantly reduces the reaction time.
Experimental Protocols
Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles[6]
This protocol describes a general, environmentally friendly method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Materials:
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Appropriate enaminonitrile (1.0 equiv.)
-
Appropriate benzohydrazide (2.0 equiv.)
-
Dry toluene
-
Oven-dried microwave vial (0.5–2.0 mL)
Procedure:
-
To the oven-dried microwave vial, add the enaminonitrile and benzohydrazide.
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene (1.5 mL).
-
Seal the reaction vial and place it in the microwave reactor.
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Heat the reaction mixture to 140 °C.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product directly by silica gel column chromatography.
Visualizations
Caption: Formation of the undesired[1]triazolo[4,3-a]pyridine isomer and its subsequent Dimroth rearrangement to the desired[1]triazolo[1,5-a]pyridine.
Caption: A general troubleshooting workflow for the synthesis of triazolo[1,5-a]pyridines.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies [mdpi.com]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Triazolo[1,5-a]pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of triazolo[1,5-a]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of triazolo[1,5-a]pyridine derivatives in a question-and-answer format.
Issue 1: Low Yield After Purification
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Question: My final yield of the purified triazolo[1,5-a]pyridine derivative is significantly lower than expected. What are the common causes and how can I improve it?
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Answer: Low yields are a frequent challenge in purification. The primary causes often relate to the chosen purification method, be it recrystallization or column chromatography.
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For Recrystallization:
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Excessive Solvent: Using too much solvent to dissolve the crude product is a primary reason for low recovery, as a significant amount of the compound will remain in the mother liquor.
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Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. If the compound is too soluble even at low temperatures, the yield will be poor.
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Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product might crystallize prematurely on the filter paper or in the funnel.
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For Column Chromatography:
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Irreversible Adsorption: The compound may be binding too strongly to the stationary phase (e.g., silica gel), leading to incomplete elution.
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Improper Solvent System: An eluent that is not polar enough may not effectively move the compound down the column. Conversely, an overly polar eluent might move the compound too quickly, resulting in poor separation from impurities and loss of some product in mixed fractions.
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Sample Loading: Improper loading of the sample onto the column can lead to band broadening and product loss.
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Solutions:
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Recrystallization:
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Use the minimum amount of hot solvent necessary to dissolve your crude product.
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Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
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To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
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After the first crop of crystals is collected, concentrate the mother liquor to obtain a second crop.
-
-
Column Chromatography:
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Perform small-scale trials on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system that gives your desired compound an Rf value of approximately 0.3.
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If strong adsorption is suspected, consider deactivating the silica gel with a small amount of a base like triethylamine (if your compound is basic) or using a different stationary phase like alumina.
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Employ a dry loading technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column. This often results in sharper bands.
-
-
Issue 2: Persistent Impurities After Purification
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Question: Despite purification, my analytical data (e.g., NMR, LC-MS) still shows the presence of impurities. What could be the reason, and what are the next steps?
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Answer: Persistent impurities often have similar physicochemical properties to the target compound, making separation challenging.
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Co-elution in Column Chromatography: The impurity may have a similar polarity to your product, causing it to co-elute.
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Similar Solubility in Recrystallization: The impurity might have comparable solubility characteristics to your desired compound, leading to its inclusion in the crystal lattice.
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Potential Side Products: Depending on the synthetic route, common side products can be isomeric structures or unreacted starting materials that are difficult to separate. For instance, in syntheses involving cyclization, incomplete cyclization can leave starting materials that need to be removed.
Solutions:
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Optimize Column Chromatography:
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Try a different solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.
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Consider a different stationary phase. If using silica gel, alumina or a reverse-phase column (like C18) might provide better separation.
-
-
Refine Recrystallization:
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Attempt recrystallization from a different solvent or a multi-solvent system.
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Ensure a slow cooling rate, as rapid cooling can trap impurities within the crystals.
-
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Consider a Second Purification Method: If one method fails, a combination of techniques is often effective. For example, initial purification by column chromatography can be followed by a final recrystallization step to achieve high purity.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common purification techniques for triazolo[1,5-a]pyridine derivatives?
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A1: The most frequently employed purification methods are silica gel column chromatography and recrystallization.[1]
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Q2: What are some common solvent systems for column chromatography of triazolo[1,5-a]pyridine derivatives?
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A2: Several solvent systems have been successfully used. The choice depends on the polarity of the specific derivative. Common systems include chloroform/ethyl acetate and hexanes/ethyl acetate.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
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Q3: What are suitable solvents for the recrystallization of triazolo[1,5-a]pyridine derivatives?
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A3: Ethanol is a commonly used solvent for the recrystallization of these compounds.[2] Depending on the solubility of the specific derivative, other solvents like methanol, or mixed solvent systems such as ethanol/water, may also be effective.
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Q4: My triazolo[1,5-a]pyridine derivative is a basic compound. Are there any special considerations for column chromatography?
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A4: Yes, basic compounds can sometimes interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.
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Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Triazolo[1,5-a]pyridine Derivatives
| Stationary Phase | Eluent System | Eluent Ratio | Reference |
| Silica Gel | Chloroform / Ethyl Acetate | 10:1 | [1] |
| Silica Gel | Hexanes / Ethyl Acetate | 9:1 | [1] |
Table 2: Recrystallization Solvents for Triazolo[1,5-a]pyridine Derivatives
| Solvent | Typical Outcome | Reference |
| Ethanol | Formation of crystals | [2] |
| Ethanol / Water | Can be effective for certain derivatives | [3] |
| n-Butanol | Used for precipitation of some 1,2,4-triazoles | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of a triazolo[1,5-a]pyridine derivative using silica gel column chromatography.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top.
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Sample Loading: Dissolve the crude triazolo[1,5-a]pyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., hexane), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) based on the pre-determined optimal solvent system from TLC analysis.
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Fraction Collection: Collect fractions in test tubes as the separated components elute from the column.
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Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified triazolo[1,5-a]pyridine derivative.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of a triazolo[1,5-a]pyridine derivative by recrystallization.
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Dissolution: In an Erlenmeyer flask, dissolve the crude triazolo[1,5-a]pyridine derivative in the minimum amount of a suitable hot solvent (e.g., ethanol).
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.
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Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Mandatory Visualization
Diagram 1: Inhibition of the JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by a triazolo[1,5-a]pyridine derivative.
Diagram 2: Inhibition of the Sterol Biosynthesis Pathway in Trypanosoma cruzi
Caption: Inhibition of the sterol biosynthesis pathway in T. cruzi by a triazolo[1,5-a]pyridine derivative.
References
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of triazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low Yield and Reaction Optimization
Q1: My triazolo[1,5-a]pyridine synthesis is giving a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in triazolo[1,5-a]pyridine synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. A systematic optimization of these parameters is often necessary. For instance, in microwave-assisted syntheses, temperature screening can reveal a narrow optimal range for achieving high yields in short reaction times.
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Catalyst Issues (if applicable): In metal-catalyzed reactions, the choice of catalyst, ligand, and catalyst loading is crucial. Deactivation of the catalyst or inappropriate catalyst-to-substrate ratio can lead to poor conversion. Ensure the catalyst is of good quality and consider screening different catalysts or ligands.
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Purity of Starting Materials: Impurities in the starting materials, such as the aminopyridine or the coupling partner, can interfere with the reaction and lead to the formation of side products. Ensure all starting materials are pure before use.
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Side Reactions: The formation of byproducts, most notably the isomeric[1][2][3]triazolo[4,3-a]pyridine via Dimroth rearrangement, can significantly reduce the yield of the desired product.[3][4] Other side reactions may also occur depending on the specific synthetic route.
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Work-up and Purification Losses: The desired product might be lost during the extraction and purification steps. Optimize your work-up procedure to minimize losses and choose an appropriate purification method.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in triazolo[1,5-a]pyridine synthesis.
Formation of Isomeric Byproducts
Q2: I am observing the formation of an isomeric byproduct in my reaction. How can I identify and minimize it?
A2: The most common isomeric byproduct in the synthesis of[1][2][3]triazolo[1,5-a]pyridines is the corresponding[1][2][3]triazolo[4,3-a]pyridine, formed through a Dimroth rearrangement.[3][4]
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Identification: The two isomers can often be distinguished by their spectroscopic data. For example, the chemical shifts in ¹H and ¹³C NMR spectra can be characteristic for each isomer. In some cases, 2D NMR techniques like HMBC can be employed for unambiguous structure elucidation.
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Minimization: The Dimroth rearrangement is often promoted by acidic or basic conditions.[3][4] Therefore, careful control of the reaction pH is crucial.
-
If the reaction is performed under acidic conditions, consider using a milder acid or a buffer system.
-
If the reaction is conducted in the presence of a base, using a non-nucleophilic base or minimizing the reaction time and temperature might help.
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In some synthetic routes, the[1][2][3]triazolo[4,3-a]pyridine is an intermediate that rearranges to the more stable[1][2][3]triazolo[1,5-a]pyridine. In such cases, ensuring complete rearrangement by adjusting the reaction time or temperature might be necessary.
-
Dimroth Rearrangement Mechanism
Caption: The mechanism of the Dimroth rearrangement from[1][2][3]triazolo[4,3-a]pyridine to[1][2][3]triazolo[1,5-a]pyridine.
Purification Challenges
Q3: I am having difficulty purifying my triazolo[1,5-a]pyridine product. What are some common purification strategies?
A3: Purification of triazolo[1,5-a]pyridines can sometimes be challenging due to the presence of closely related isomers or other byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system is key. A gradient elution starting from a non-polar solvent and gradually increasing the polarity can be effective in separating the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure compound.
-
Preparative TLC/HPLC: For small-scale reactions or when separation by column chromatography is difficult, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of a Triazolo[1,5-a]pyridine Derivative
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 | 24 | 83 |
| 2 | THF | 120 | 24 | No Product |
| 3 | DMSO | 120 | 24 | No Product |
| 4 | DMF | 120 | 24 | <10 |
| 5 | Pyridine | 120 | 24 | 76 |
| 6 | Xylene | 120 | 24 | 69 |
| 7 | Chlorobenzene | 120 | 24 | 79 |
| 8 | Toluene (dry) | 120 | 5 | 86 |
| 9 | Toluene (dry, with 3Å MS) | 120 | 5 | 89 |
| 10 | Toluene (dry, with 3Å MS) | 140 (Microwave) | 0.5 | 92 |
Data adapted from a representative synthesis. Yields are for isolated product.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Triazolo[1,5-a]pyridines
This protocol is a general guideline for the copper-catalyzed synthesis from 2-aminopyridines and nitriles.
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To a reaction vial, add 2-aminopyridine (1.0 mmol), nitrile (1.2 mmol), CuBr (0.1 mmol, 10 mol%), and a suitable solvent (e.g., DMF, 3 mL).
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Seal the vial and stir the reaction mixture at a predetermined temperature (e.g., 100-120 °C) for the required time (typically 12-24 h). The reaction is often carried out under an atmosphere of air.
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Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired triazolo[1,5-a]pyridine.
Protocol 2: Synthesis of N'-(pyridin-2-yl)benzimidamide (A Key Precursor)
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To a solution of 2-aminopyridine (10 mmol) in a suitable solvent (e.g., pyridine), add benzoyl chloride (11 mmol) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., dichloromethane).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude N-(pyridin-2-yl)benzamide can be converted to the corresponding imidoyl chloride and then to the amidine, or directly to the amidine under specific conditions. For the conversion to the amidine, treatment with a suitable aminating agent in the presence of a Lewis acid or other activating agents is a common approach.
General Synthetic Pathway
Caption: A general synthetic pathway for the preparation of[1][2][3]triazolo[1,5-a]pyridines.
References
Technical Support Center: Efficient Synthesis of Triazolo[1,5-a]pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of triazolo[1,5-a]pyridines.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of triazolo[1,5-a]pyridines, offering potential causes and solutions.
1. Low or No Product Yield
| Question | Potential Cause | Troubleshooting Steps |
| My reaction is not yielding the desired triazolo[1,5-a]pyridine, or the yield is very low. What should I check? | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For copper catalysts, oxidation to inactive species can occur. | Solution: Use a fresh batch of catalyst. For air-sensitive catalysts, ensure reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust catalyst or a catalyst-free method if catalyst deactivation is a persistent issue. |
| Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the chosen catalytic system and substrates. | Solution: Screen different solvents and temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For microwave-assisted synthesis, optimize the temperature and irradiation time. | |
| Poor Quality Starting Materials: Impurities in the starting materials (e.g., 2-aminopyridines, nitriles, or amidines) can inhibit the catalyst or lead to side reactions. | Solution: Ensure the purity of all reactants. Recrystallize or purify starting materials if necessary. | |
| Incomplete Oxidative Cyclization: For methods requiring an oxidant (e.g., copper-catalyzed aerobic oxidation, PIFA, or I2/KI), the oxidant may be insufficient or degraded. | Solution: Ensure the correct stoichiometry of the oxidant. For aerobic oxidations, ensure adequate air or oxygen supply to the reaction mixture. |
2. Formation of Side Products and Impurities
| Question | Potential Cause | Troubleshooting Steps |
| I am observing significant byproduct formation in my reaction. How can I minimize this? | Side Reactions with Copper Catalysts: In copper-catalyzed reactions, homocoupling of starting materials or the formation of other nitrogen-containing heterocycles can occur. | Solution: Optimize the catalyst loading and reaction temperature. The addition of co-catalysts or ligands can sometimes suppress side reactions. |
| Iodination of Aromatic Rings: When using I2/KI as the oxidant, electrophilic iodination of electron-rich aromatic substrates can be a competing reaction. | Solution: Carefully control the stoichiometry of I2. The use of KI can help to suppress unwanted iodination by forming the less reactive triiodide ion (I3-). | |
| Formation of Regioisomers: With unsymmetrical 2-aminopyridines, the formation of more than one regioisomeric product is possible. | Solution: The regioselectivity can be influenced by the steric and electronic properties of the substituents on the pyridine ring and the reaction conditions. It may be necessary to separate the isomers by chromatography. |
3. Catalyst Selection and Handling
| Question | Potential Cause | Troubleshooting Steps |
| Which catalyst should I choose for my triazolo[1,5-a]pyridine synthesis? | Substrate Compatibility and Desired Reaction Conditions: The choice of catalyst depends on the functional group tolerance required, desired reaction conditions (e.g., temperature, atmosphere), and cost. | Solution: Refer to the catalyst comparison table below. Copper catalysts are often inexpensive and effective for a broad range of substrates.[1] Metal-free oxidative systems (PIFA, I2/KI) offer an alternative to avoid transition metal contamination.[1] For green and catalyst-free conditions, microwave-assisted synthesis is a good option.[2] |
| My heterogeneous catalyst seems to have lost activity after one run. How can I improve its reusability? | Leaching of the Active Metal or Fouling of the Catalyst Surface: The active catalytic species may be leaching into the reaction mixture, or the catalyst surface may be blocked by reaction byproducts. | Solution: Ensure the catalyst is robust under the reaction conditions. After the reaction, wash the catalyst thoroughly with an appropriate solvent to remove any adsorbed species before reusing it. |
Catalyst Performance Comparison
The following table summarizes the performance of common catalytic systems for the synthesis of triazolo[1,5-a]pyridines. Yields and reaction conditions can vary depending on the specific substrates used.
| Catalyst/Reagent | Typical Substrates | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Potential Issues |
| CuBr | 2-Aminopyridines and nitriles | 70-95 | 12-24 h | 120-140 | Readily available, inexpensive, good functional group tolerance.[1] | High temperatures, potential for metal contamination. |
| Cu(OAc)2 | 2-Pyridine ketone hydrazones | 80-95 | 6-12 h | Room Temp - 80 | Mild conditions, can be used for one-pot synthesis.[3] | Requires pre-formation of hydrazone in some cases. |
| PIFA | N-(pyridin-2-yl)benzimidamides | 85-98 | 0.5-2 h | Room Temp | Metal-free, short reaction times, high yields.[1] | PIFA is a relatively expensive reagent. |
| I2/KI | N-aryl amidines | 75-95 | 1-3 h | 100 | Environmentally benign, metal-free, scalable.[1] | Potential for iodination of sensitive substrates. |
| Microwave (catalyst-free) | Enaminonitriles and benzohydrazides | 80-95 | 10-30 min | 140 | Catalyst-free, very short reaction times, eco-friendly.[2] | Requires specialized microwave equipment. |
Experimental Protocols
1. Copper-Catalyzed Synthesis from 2-Aminopyridine and Benzonitrile [4]
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Materials: 2-aminopyridine (1.0 mmol), benzonitrile (1.2 mmol), CuBr (0.1 mmol, 10 mol%), ZnI₂ (0.2 mmol, 20 mol%), 1,2-dichlorobenzene (3 mL).
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Procedure:
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To an oven-dried reaction tube, add 2-aminopyridine, benzonitrile, CuBr, and ZnI₂.
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Add 1,2-dichlorobenzene under an air atmosphere.
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Seal the tube and heat the mixture at 140 °C for 24 hours.
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired triazolo[1,5-a]pyridine.
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2. PIFA-Mediated Intramolecular Annulation [1]
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Materials: N-(pyridin-2-yl)benzimidamide (0.5 mmol), Phenyliodine bis(trifluoroacetate) (PIFA) (0.6 mmol), Dichloromethane (5 mL).
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Procedure:
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Dissolve the N-(pyridin-2-yl)benzimidamide in dichloromethane in a round-bottom flask.
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Add PIFA to the solution at room temperature.
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Stir the reaction mixture at room temperature for 1 hour.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x 10 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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3. I2/KI-Mediated Oxidative N-N Bond Formation [5]
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Materials: N-aryl amidine (0.5 mmol), Iodine (I₂) (0.6 mmol), Potassium iodide (KI) (0.75 mmol), Potassium carbonate (K₂CO₃) (1.0 mmol), DMSO (2 mL).
-
Procedure:
-
In a sealed tube, combine the N-aryl amidine, I₂, KI, and K₂CO₃.
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Add DMSO to the mixture.
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Heat the reaction at 100 °C for 1 hour.
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After cooling, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
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Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the residue by flash column chromatography.
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4. Microwave-Assisted Catalyst-Free Synthesis [2]
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Materials: Enaminonitrile (0.175 mmol), Benzohydrazide (0.35 mmol), Dry toluene (1.5 mL).
-
Procedure:
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In an oven-dried microwave vial, add the enaminonitrile and benzohydrazide.
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Evacuate and backfill the vial with nitrogen three times.
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Add dry toluene.
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Seal the vial and perform microwave heating at 140 °C for the optimized time (typically 10-30 minutes).
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Directly purify the reaction mixture by silica gel column chromatography (eluent: chloroform/ethyl acetate).
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Visualizations
Experimental Workflow: Catalyst Screening
Caption: A generalized workflow for catalyst selection and optimization in triazolo[1,5-a]pyridine synthesis.
Logical Relationship: Troubleshooting Low Yield
Caption: A troubleshooting guide for addressing low product yield in triazolo[1,5-a]pyridine synthesis.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 5. I2/KI-Mediated Oxidative N-N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines [organic-chemistry.org]
Technical Support Center: Managing Regioselectivity in Triazolo[1,5-a]pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the synthesis of triazolo[1,5-a]pyridines.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Formation of Regioisomeric Mixtures
Question: I am attempting to synthesize a[1][2][3]triazolo[1,5-a]pyridine, but I am obtaining a mixture of the desired [1,5-a] isomer and the[1][2][3]triazolo[4,3-a]pyridine isomer. How can I control the regioselectivity?
Answer: The formation of regioisomeric mixtures is a common challenge in the synthesis of fused triazole systems. The[1][2][3]triazolo[4,3-a]pyridine is often the kinetically favored product, while the desired[1][2][3]triazolo[1,5-a]pyridine is the thermodynamically more stable isomer. Here are several strategies to favor the formation of the [1,5-a] isomer:
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Thermal Rearrangement (Dimroth Rearrangement): The most common method to convert the kinetically favored [4,3-a] isomer to the more stable [1,5-a] isomer is through a Dimroth rearrangement.[1][2][3][4][5] This rearrangement is often facilitated by heat or the presence of acid or base. If you have isolated the [4,3-a] isomer, you can subject it to thermal conditions (e.g., refluxing in a high-boiling solvent like pyridine or DMF) to promote its conversion to the [1,5-a] form.[4]
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Reaction Conditions:
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Temperature and Reaction Time: Prolonged reaction times at elevated temperatures generally favor the formation of the thermodynamically more stable [1,5-a] isomer.
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pH: The Dimroth rearrangement can be catalyzed by both acids and bases.[1][5] Depending on your specific substrates, exploring acidic or basic conditions might facilitate the desired isomerization.
-
-
Choice of Starting Materials: The structure of your starting materials can significantly influence the initial regioselectivity. For instance, in the synthesis from N-(pyridin-2-yl)amidines, the nature of the substituents can direct the cyclization pathway.
Issue 2: Difficulty in Differentiating Between [1,5-a] and [4,3-a] Isomers
Question: How can I confidently distinguish between the[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[4,3-a]pyridine isomers in my reaction mixture?
Answer: Differentiating between these two isomers is crucial for reaction monitoring and product characterization. Several analytical techniques can be employed:
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NMR Spectroscopy:
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¹H-NMR: The chemical shifts of the protons on the pyridine ring can be indicative of the isomer. However, these differences can sometimes be subtle.
-
¹³C-NMR: The chemical shift of the carbon atom at the 3-position (C3) in the triazole ring is a key differentiator. For[1][2][3]triazolo[4,3-a]pyridines, the C3 chemical shift is typically in the range of 130-140 ppm. In contrast, the corresponding carbon (C2) in[1][2][3]triazolo[1,5-a]pyridines appears further downfield, between 158 and 169 ppm.[6]
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¹⁵N-NMR: 1H-15N HMBC experiments provide unambiguous differentiation between the two regioisomers. The nitrogen chemical shifts are distinct for each isomeric system, allowing for confident structural assignment.[7]
-
-
Melting Point: The two isomeric series often exhibit significantly different melting points.[1][5]
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UV Absorption: The isomers may also have different UV absorption wavelengths.[1][5]
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity
| Starting Materials | Catalyst/Conditions | Solvent | Temperature (°C) | Regioisomeric Ratio ([1,5-a] : [4,3-a]) | Reference |
| N-(pyridin-2-yl)benzimidamide | PIFA | Dichloromethane | Room Temp | Predominantly [1,5-a] | [8] |
| 2-aminopyridine, nitrile | CuBr | Toluene | 120 | Good yield of [1,5-a] | [9] |
| Enaminonitrile, benzohydrazide | None (Microwave) | Toluene | 120 | Good to excellent yield of [1,5-a] | [9][10][11] |
| 2-hydrazinopyridine, isothiocyanate | Electrochemical | Acetonitrile | Room Temp | Good yield of 3-amino-[1][2][3]triazolo[4,3-a]pyridine | N/A |
Experimental Protocols
Protocol 1: General Synthesis of[1][2][3]triazolo[1,5-a]pyridines via PIFA-Mediated Intramolecular Annulation of N-(pyridin-2-yl)benzimidamides [8]
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To a solution of N-(pyridin-2-yl)benzimidamide (0.5 mmol) in dichloromethane (5 mL) at room temperature, add phenyliodine bis(trifluoroacetate) (PIFA) (0.6 mmol) in one portion.
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Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
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Extract the product with dichloromethane (3 x 10 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.
Protocol 2: Microwave-Mediated, Catalyst-Free Synthesis of[1][2][3]triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides [9][10][11]
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In a microwave reactor vial, combine the enaminonitrile (1.0 equiv) and the corresponding benzohydrazide (2.0 equiv) in toluene.
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Seal the vial and place it in the microwave reactor.
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Irradiate the reaction mixture at 120 °C for the time specified for the particular substrates (typically 1-2 hours).
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After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to yield the pure[1][2][3]triazolo[1,5-a]pyridine.
Visualizations
Caption: Factors influencing the regioselective synthesis of triazolopyridines.
Caption: Troubleshooting workflow for managing regioselectivity issues.
References
- 1. benthamscience.com [benthamscience.com]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Triazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered with triazolo[1,5-a]pyridine compounds during experimental research and drug development.
Frequently Asked Questions (FAQs)
Q1: My triazolo[1,5-a]pyridine compound shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like triazolo[1,5-a]pyridines, many of which are kinase inhibitors with relatively flat, aromatic structures. The initial approach should involve a systematic assessment of the compound's physicochemical properties to understand the root cause of poor solubility.
Recommended Initial Steps:
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Determine the compound's pKa: The triazolo[1,5-a]pyridine scaffold is weakly basic. Knowing the pKa will help in selecting appropriate pH conditions for solubilization.
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Measure kinetic and thermodynamic solubility: These initial measurements in aqueous buffers at different pH values (e.g., 2.0, 5.0, 7.4) will provide a baseline for solubility and guide the selection of a suitable formulation strategy.[1][2][3][4][5][6]
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Characterize the solid-state properties: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphs) or if the compound is amorphous. Different solid forms can have significantly different solubilities.
Q2: How does pH affect the solubility of triazolo[1,5-a]pyridine compounds?
A2: As weak bases, the solubility of triazolo[1,5-a]pyridine derivatives is generally pH-dependent. They tend to be more soluble in acidic conditions where the pyridine nitrogen can be protonated, forming a more soluble salt form. Conversely, as the pH increases and approaches the compound's pKa, the un-ionized form will dominate, leading to a decrease in solubility and potential precipitation. Therefore, for oral formulations, it is crucial to consider the pH gradient of the gastrointestinal tract.
Q3: What are the most common strategies for enhancing the solubility of triazolo[1,5-a]pyridine compounds?
A3: Several strategies can be employed, broadly categorized into physical and chemical modifications:
-
Chemical Modifications:
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Salt Formation: Forming a salt, typically a hydrochloride (HCl) salt, is a widely used and effective method to improve the solubility of weakly basic compounds.[7][8][9]
-
Co-crystallization: Creating a co-crystal with a pharmaceutically acceptable co-former can modify the crystal lattice and improve solubility and dissolution rates.[10][11]
-
-
Physical Modifications & Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution. Spray drying is a common technique for preparing ASDs.[12][13][14][15][16]
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Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, which can improve the dissolution rate.
-
Use of Excipients:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (e.g., DMSO, DMF, PEG 300) can increase solubility for in vitro assays or preclinical formulations.[3][4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
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Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
-
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays
-
Problem: A triazolo[1,5-a]pyridine compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer (e.g., PBS pH 7.4) for a biological assay.
-
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: High concentrations of DMSO can cause compounds to initially dissolve but then precipitate upon further dilution. Aim for a final DMSO concentration of <1%, if possible.
-
Use a Co-solvent System: If lowering the DMSO concentration is not feasible, consider using a pre-mixed aqueous buffer containing a small percentage of a co-solvent like PEG 300 or ethanol.
-
Adjust the Buffer pH: If the compound has a pKa in a suitable range, lowering the pH of the assay buffer (if tolerated by the assay) can increase solubility.
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Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., Tween 80) to the assay buffer can help maintain solubility.
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Issue 2: Low Oral Bioavailability in Animal Studies Due to Poor Solubility
-
Problem: An orally administered triazolo[1,5-a]pyridine compound shows low and variable exposure in pharmacokinetic studies, likely due to dissolution-limited absorption.
-
Troubleshooting Steps:
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Formulate as a Salt: Prepare a hydrochloride or other pharmaceutically acceptable salt of the compound to improve its dissolution rate in the acidic environment of the stomach.
-
Develop an Amorphous Solid Dispersion (ASD): Formulating the compound as an ASD with a suitable polymer (e.g., HPMCAS) can create a supersaturated solution in the gastrointestinal tract, enhancing absorption.[17]
-
Prepare a Lipid-Based Formulation: For highly lipophilic compounds, formulating in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubilization and absorption.
-
Particle Size Reduction: Micronization of the drug substance can increase the surface area available for dissolution.
-
Quantitative Data on Solubility
The following table summarizes available solubility data for representative triazolo[1,5-a]pyridine compounds. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| Compound Name | Structure | Solubility | Conditions | Reference(s) |
| Filgotinib | N-(5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][3][18]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide | ~15 mg/mL | DMSO | [3][5] |
| ~15 mg/mL | DMF | [15] | ||
| ~0.15 mg/mL | 1:5 DMF:PBS (pH 7.2) | [3][15] | ||
| 0.18 mg/mL | Water | [6] | ||
| CEP-33779 | N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1][3][18]triazolo[1,5-a]pyridin-2-amine | 50 mg/mL | DMSO | [19] |
| Insoluble | EtOH | [20] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a triazolo[1,5-a]pyridine compound.[1][2][4][16][21]
Materials:
-
Triazolo[1,5-a]pyridine compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be visually present throughout the experiment.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change between time points).
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
The calculated concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Hydrochloride (HCl) Salt
This protocol provides a general method for the preparation of an HCl salt of a weakly basic triazolo[1,5-a]pyridine compound to improve its aqueous solubility.[22]
Materials:
-
Triazolo[1,5-a]pyridine free base
-
Anhydrous diethyl ether or other suitable organic solvent in which the free base is soluble but the HCl salt is not.
-
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the triazolo[1,5-a]pyridine free base in a minimal amount of the anhydrous organic solvent in a flask with a magnetic stir bar.
-
While stirring, slowly add a stoichiometric amount (or a slight excess) of the HCl solution to the dissolved free base.
-
The HCl salt should precipitate out of the solution. Continue stirring for a period (e.g., 1-2 hours) to ensure complete precipitation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold anhydrous organic solvent to remove any unreacted starting material.
-
Dry the salt under vacuum at an appropriate temperature to remove any residual solvent.
-
Characterize the resulting salt by techniques such as melting point, NMR, and XRPD to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
Many triazolo[1,5-a]pyridine compounds are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for interpreting experimental results. Below are diagrams of two common pathways targeted by this class of compounds.
Caption: The JAK-STAT signaling pathway and the point of intervention for triazolo[1,5-a]pyridine-based JAK inhibitors.
Caption: The PI3K/Akt signaling pathway, a common target for triazolo[1,5-a]pyridine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. ardena.com [ardena.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Predicting process design spaces for spray drying amorphous solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spray drying formulation of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 22. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Triazolo[1,5-a]Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of triazolo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of triazolo[1,5-a]pyridine derivatives?
A1: Scaling up from laboratory to pilot plant or industrial production can present several challenges that are often not apparent at the bench scale.[1] These include:
-
Reduced Yields: A noticeable decrease in product yield is a common observation during scale-up.[1]
-
Increased Reaction Times: Reaction kinetics can be significantly affected by changes in scale, often leading to longer reaction completion times.[1]
-
Exotherm Control: Many synthetic routes to triazolopyridines involve exothermic steps. Managing heat dissipation in large reactors is critical to prevent runaway reactions and ensure product quality and safety.[1][2]
-
Mixing and Mass Transfer Limitations: Inefficient mixing in large vessels can lead to localized temperature and concentration gradients, promoting side reactions and the formation of impurities.[1][2]
-
Changes in Impurity Profile: New or increased levels of impurities may appear at a larger scale due to variations in reaction conditions.[1]
-
Product Isolation and Purification: Isolating and purifying large quantities of the final product can be challenging, often necessitating the development of scalable crystallization and purification methods.[1]
Q2: How can I improve the yield of my scaled-up triazolo[1,5-a]pyridine synthesis?
A2: To improve yields during scale-up, consider the following strategies:
-
Reaction Condition Optimization: Re-optimize reaction parameters such as temperature, pressure, and catalyst loading at the intended scale. What works in the lab may not be optimal in a larger reactor.
-
Controlled Reagent Addition: Implement a semi-batch or continuous feeding strategy for critical reagents. This can help maintain optimal stoichiometric ratios and control reaction exotherms.
-
Enhanced Mixing: Ensure the reactor is equipped with an appropriate agitation system to provide efficient mixing and heat transfer. The choice of impeller and stirring speed is crucial.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, ensure a robust inert atmosphere is maintained throughout the process in the larger reactor.
Q3: What are the key safety considerations when scaling up these syntheses?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the reaction's thermal profile and prevent runaway reactions.[1]
-
Reagent Handling: Establish safe handling procedures and engineering controls for any hazardous reagents used in the synthesis.[1]
-
Pressure Management: For reactions that generate gaseous byproducts, ensure the reactor is equipped with appropriate venting and pressure relief systems to prevent pressure buildup.[1]
-
Containment: Use appropriate containment strategies to minimize exposure to potent or hazardous compounds.
Troubleshooting Guides
Problem 1: Low or Inconsistent Yields
| Symptom | Possible Cause | Suggested Solution |
| Significantly lower yield compared to lab scale. | Inefficient heat transfer in the larger reactor leading to side reactions. | - Lower the reaction temperature if kinetics allow. - Improve agitation to enhance heat dissipation. - Use a jacketed reactor with a reliable temperature control unit. |
| Poor mixing leading to localized "hot spots" or areas of high reactant concentration. | - Optimize the stirrer design and speed for the reactor geometry. - Consider using baffles to improve mixing efficiency. | |
| Degradation of starting materials or product over longer reaction times. | - Re-evaluate the reaction time at scale. - Analyze in-process samples to determine the optimal reaction endpoint. | |
| Batch-to-batch inconsistency in yield. | Variations in raw material quality. | - Implement stringent quality control checks for all incoming raw materials. |
| Inconsistent atmospheric control (e.g., moisture or oxygen ingress). | - Ensure a consistent and dry inert atmosphere (e.g., nitrogen or argon) is maintained for all batches. |
Problem 2: Increased Impurity Profile
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, previously unseen impurities. | Longer reaction times or higher temperatures at scale promoting side reactions. | - Re-optimize temperature and reaction time for the larger scale. - Analyze the impurity structure to understand its formation mechanism and identify preventative measures. |
| Inefficient mixing leading to localized excesses of reagents. | - Improve mixing efficiency through optimized agitation. - Implement controlled addition of key reagents. | |
| Higher levels of known impurities. | Incomplete reaction or competing side reactions being more prevalent at scale. | - Adjust stoichiometry of reactants. - Investigate alternative catalysts or solvents that may offer higher selectivity. |
| Potential for ring-opening of the triazole ring. | - Carefully control temperature and pH to minimize degradation pathways. |
Problem 3: Difficult Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Product precipitates as an oil or fine powder that is difficult to filter. | Uncontrolled crystallization due to rapid cooling or supersaturation. | - Develop a controlled crystallization process with a defined cooling profile. - Use seeding to promote the formation of larger, more easily filterable crystals. |
| Product is highly soluble in the reaction solvent. | - Perform a solvent screen to identify a suitable anti-solvent for precipitation. - Concentrate the reaction mixture before initiating crystallization. | |
| Product co-precipitates with impurities. | Impurities have similar solubility profiles to the product. | - Optimize the crystallization solvent system to maximize the solubility of impurities while minimizing product solubility. - Consider a re-crystallization or slurry wash of the crude product. |
| Chromatographic purification is not feasible at scale. | High cost and solvent consumption of large-scale chromatography. | - Focus on developing a robust crystallization method for purification. - Explore alternative non-chromatographic purification techniques like extractive workups or reactive crystallization. |
Experimental Protocols
Key Synthetic Methodologies
Below are detailed experimental protocols for common methods used in the synthesis of triazolo[1,5-a]pyridine derivatives, with considerations for scale-up.
1. Microwave-Mediated, Catalyst-Free Synthesis
This method offers an environmentally friendly approach with short reaction times.[3]
-
Reaction: Enaminonitriles with benzohydrazides.
-
Lab-Scale Protocol (0.175 mmol):
-
In an oven-dried microwave vial, add the enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add dry toluene (1.5 mL).
-
Seal the vial and heat in a microwave reactor at 140 °C until reaction completion as monitored by TLC.
-
Cool the reaction mixture to room temperature and purify directly by silica gel column chromatography.
-
-
Scale-Up Considerations:
-
Heat Transfer: Microwave heating can be difficult to scale up homogeneously. For larger volumes, consider a continuous flow microwave reactor or transitioning to conventional heating in a well-agitated, jacketed reactor.
-
Solvent: While toluene is effective, for greener processes, consider alternative high-boiling point solvents.
-
2. Copper-Catalyzed Aerobic Oxidative Cyclization
A robust method utilizing a readily available catalyst.
-
Reaction: Guanidylpyridines and their derivatives.
-
General Lab-Scale Protocol:
-
To a round-bottom flask, add the guanidylpyridine (1.0 equiv.), a copper catalyst (e.g., CuBr, 5-10 mol%), and a suitable solvent (e.g., DMF, DMSO).
-
Heat the reaction mixture under an atmosphere of air or oxygen.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purify by column chromatography or crystallization.
-
-
Scale-Up Considerations:
-
Oxygen Delivery: Ensuring efficient and safe delivery of oxygen into a large reactor is critical. Sparging or using a headspace of oxygen-enriched air may be necessary. Careful monitoring of the oxygen concentration is required to avoid creating a flammable atmosphere.
-
Catalyst Removal: At scale, removal of the copper catalyst can be challenging. Consider using a heterogeneous catalyst that can be easily filtered off or explore methods for catalyst precipitation and removal.
-
3. I₂/KI-Mediated Oxidative N-N Bond Formation
An environmentally benign and scalable method.[4]
-
Reaction: N-aryl amidines.
-
General Lab-Scale Protocol:
-
Dissolve the N-aryl amidine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, ethanol).
-
Add a solution of iodine (I₂) and potassium iodide (KI) in water.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent and purify.
-
-
Scale-Up Considerations:
-
Reagent Addition: The addition of the I₂/KI solution should be controlled to manage any potential exotherm.
-
Work-up: Handling large volumes of aqueous waste from the quench and extraction steps needs to be planned for.
-
Visualizations
Logical Workflow for Scale-Up Troubleshooting
Caption: A logical workflow for troubleshooting common scale-up issues.
Experimental Workflow for a Generic Scale-Up Synthesis
References
Validation & Comparative
A Comparative Guide to the Synthesis of Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of synthetic methodologies. This guide provides a comparative analysis of the most common and effective methods for the synthesis of triazolo[1,5-a]pyridines, offering a comprehensive overview of their advantages, limitations, and practical applications. Experimental data, including reaction yields and conditions, are presented to aid in the selection of the most suitable method for a given research objective.
Overview of Synthetic Strategies
The synthesis of the triazolo[1,5-a]pyridine ring system can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.
| Method | Starting Materials | Key Reagents/Catalysts | General Conditions |
| Dimroth Rearrangement | [1]Triazolo[4,3-a]pyridines | Heat or Base | Typically high temperatures (e.g., boiling pyridine) |
| [3+2] Cycloaddition | Azinium-N-imines and nitriles | Copper acetate | Mechanochemical grinding or conventional heating |
| Copper-Catalyzed | 2-Aminopyridines and nitriles | CuBr, Cu(OAc)₂, or other Cu salts | Oxidative conditions, often with air or other oxidants |
| PIFA-Mediated | N-(Pyridin-2-yl)benzimidamides | Phenyliodine bis(trifluoroacetate) (PIFA) | Mild conditions, short reaction times |
| Microwave-Assisted | Enaminonitriles and benzohydrazides | Catalyst-free | High temperature in a microwave reactor |
Comparative Analysis of Synthesis Methods
The following table provides a more detailed comparison of the different synthetic methods, focusing on key performance indicators such as reaction yield, time, and temperature. It is important to note that these values are representative and can vary depending on the specific substrates and reaction scale.
| Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Catalyst/Reagent | Key Advantages |
| Dimroth Rearrangement | Good to Excellent | 24 h | High (e.g., 115) | None (thermal) or Base | Access to thermodynamically more stable isomer.[2] |
| [3+2] Cycloaddition | 51-80 | 1-2 h | Room Temperature | Copper acetate | Solvent-free (mechanochemical), short reaction times.[3] |
| Copper-Catalyzed | Good to Excellent | 12-24 h | 80-120 | CuBr, Cu(OAc)₂ | Readily available starting materials, good functional group tolerance.[4] |
| PIFA-Mediated | High | 0.5-2 h | Room Temperature | PIFA | Metal-free, short reaction times, high yields. |
| Microwave-Assisted | Good to Excellent | 10-40 min | 140-180 | Catalyst-free | Rapid synthesis, eco-friendly (catalyst-free).[4] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Dimroth Rearrangement
The Dimroth rearrangement is a classical method for the synthesis of[1]triazolo[1,5-a]pyridines from their[1]triazolo[4,3-a]pyridine isomers. The reaction is typically driven by thermal energy.
General Procedure: A solution of the 2-substituted-[1]triazolo[4,3-a]pyridine in a high-boiling solvent, such as pyridine, is heated at reflux for an extended period. For instance, the rearrangement of a phenyl-substituted triazole can be achieved by boiling in pyridine for 24 hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired[1]triazolo[1,5-a]pyridine.
[3+2] Cycloaddition (Mechanochemical Method)
This modern approach offers a solvent-free and efficient synthesis of triazolo[1,5-a]pyridines.[3]
General Procedure: In a ball mill grinder vial, N-aminopyridinium salt (1.0 mmol), nitrile (1.2 mmol), copper(II) acetate (0.1 mmol), and potassium carbonate (2.0 mmol) are combined. The mixture is ground at a specified frequency (e.g., 30 Hz) for 1-2 hours. After the reaction is complete, the mixture is diluted with a suitable solvent (e.g., dichloromethane), filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel.
Copper-Catalyzed Synthesis from 2-Aminopyridines
This method utilizes readily available 2-aminopyridines and nitriles to construct the triazolo[1,5-a]pyridine core.
General Procedure: A mixture of 2-aminopyridine (1.0 mmol), nitrile (1.2 mmol), and a copper catalyst such as copper(I) bromide (CuBr, 10 mol%) in a suitable solvent (e.g., DMSO) is stirred in a sealed vessel under an atmosphere of air or oxygen. The reaction is heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
PIFA-Mediated Intramolecular Annulation
This metal-free method provides a rapid and high-yielding synthesis of triazolo[1,5-a]pyridines.
General Procedure: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in a solvent like dichloromethane (DCM) at room temperature is added phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol). The reaction mixture is stirred at room temperature for 30 minutes to 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Microwave-Assisted Catalyst-Free Synthesis
This protocol offers a very rapid and environmentally friendly approach to the synthesis of triazolo[1,5-a]pyridines.[4]
General Procedure: In a microwave vial, enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv) are suspended in a high-boiling solvent like toluene. The vial is sealed and subjected to microwave irradiation at a high temperature (e.g., 140-180 °C) for a short duration (10-40 minutes). After cooling, the solvent is evaporated, and the residue is directly purified by silica gel column chromatography to yield the desired product.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of triazolo[1,5-a]pyridines.
Caption: General synthetic routes to triazolo[1,5-a]pyridines.
Caption: A typical experimental workflow for triazolo[1,5-a]pyridine synthesis.
Conclusion
The synthesis of triazolo[1,5-a]pyridines can be achieved through a variety of effective methods. Classical approaches like the Dimroth rearrangement remain relevant, while modern techniques, including microwave-assisted synthesis and mechanochemical [3+2] cycloadditions, offer significant advantages in terms of reaction time, yield, and environmental impact. The choice of a specific synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the laboratory equipment at hand. This guide provides the necessary comparative data and experimental protocols to facilitate this decision-making process for researchers in the field of medicinal chemistry and materials science.
References
- 1. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activities of Triazolo[1,5-a]pyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of its performance across various therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
The fused heterocyclic system of triazolo[1,5-a]pyridines has been the subject of extensive investigation, leading to the discovery of potent agents with anticancer, antimicrobial, enzyme inhibitory, and antiparasitic properties.[1][2] This versatility stems from its unique electronic and structural features, which allow for diverse substitutions and interactions with various biological targets. This guide synthesizes key findings from recent literature to offer an objective comparison of these activities.
Anticancer Activity: Targeting Key Signaling Pathways and Cellular Machinery
Triazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical kinases and disruption of microtubule dynamics.
A notable study synthesized a series of[3][4][5]triazolo[1,5-a]pyridinylpyridines and evaluated their antiproliferative effects. The results indicated potent activity against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines.[3] Further investigation revealed that promising compounds, 1c and 2d , exerted their effects by modulating the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[3] Similarly, other derivatives have been shown to suppress the ERK signaling pathway in gastric cancer cells, highlighting the scaffold's potential for targeted therapy.[6][7]
Beyond kinase inhibition, certain triazolo[1,5-a]pyrimidines, a closely related class of compounds, have been identified as unique tubulin polymerization promoters.[8] Unlike taxanes, they do not bind to the paclitaxel site but still inhibit vinca alkaloid binding, suggesting a novel mechanism for disrupting microtubule function. This unique mode of action could be instrumental in overcoming certain types of drug resistance.[8]
Comparative Anticancer Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Pathway | Reference |
| [3][4][5]Triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Varies by compound | AKT Pathway | [3] |
| [3][4][5]Triazolo[1,5-a]pyrimidine Indoles | MGC-803 (Gastric) | 9.47 (Compound H12) | ERK Pathway | [6][7] |
| [3][4][5]Triazolo[1,5-a]pyrimidine Indoles | HCT-116 (Colon) | 9.58 (Compound H12) | ERK Pathway | [6] |
| [3][4][5]Triazolo[1,5-a]pyrimidine Indoles | MCF-7 (Breast) | 13.1 (Compound H12) | ERK Pathway | [6] |
| [3][4][5]Triazolo[1,5-a]pyrimidines | T47D (Breast) | 3.49 (Compound 3) | Tubulin Polymerization | [6] |
| [3][4][5]Triazolo[1,5-a]pyrimidines | HCT29 (Colon) | 0.24 (Compound 3) | Tubulin Polymerization | [6] |
Potent Enzyme Inhibition: A Avenue for Diverse Therapies
The triazolo[1,5-a]pyridine core has proven to be an effective template for designing potent and selective enzyme inhibitors, with implications for treating a wide array of diseases from inflammation to cancer and diabetes.
Janus Kinase (JAK) Inhibition
Derivatives of triazolo[1,5-a]pyridine have been developed as potent inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK2, which are key components of signaling pathways for numerous cytokines and growth factors involved in inflammation and myeloproliferative disorders.[9][10][11] Optimized compounds have demonstrated high potency against JAK1/2 while maintaining selectivity over other kinases like JAK3, which is crucial for minimizing potential immunosuppressive side effects.[9] This has led to the discovery of orally bioavailable candidates like CEP-33779 for anticancer therapy.[10]
Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Kinase Inhibition
In the context of fibrosis and cancer, the TGF-β signaling pathway plays a critical role. Researchers have successfully designed 4-([3][4][5]triazolo[1,5-a]pyridin-6-yl)imidazoles and -pyrazoles as potent and selective inhibitors of ALK5. One of the lead compounds, 21b , exhibited an IC50 value of 0.018 µM against ALK5 and demonstrated high selectivity over p38α MAP kinase, indicating its potential for development as an anti-fibrotic or anticancer agent.[12]
α-Glucosidase Inhibition
Addressing the need for novel treatments for type 2 diabetes, a series of 6-amino-2,5,7-triaryl-[3][4][5]triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and evaluated as α-glucosidase inhibitors.[13] Remarkably, all synthesized compounds displayed inhibitory activities significantly superior to the standard drug, acarbose. The most potent compound, 15j , had an IC50 value of 6.60 ± 0.09 µM, approximately 98-fold more potent than acarbose (IC50 = 750.00 ± 0.56 µM), and exhibited competitive and selective inhibition.[13]
Comparative Enzyme Inhibitory Activity
| Compound Series | Target Enzyme | IC50 Value | Reference Drug | Reference |
| Triazolo[1,5-a]pyridine derivatives | JAK1/2 | Sub-micromolar (J-4, J-6) | N/A | [9] |
| Pyrazole derivative 21b | ALK5 | 0.018 µM | N/A | [12] |
| Triazolo[1,5-a]pyridine-8-carbonitriles | α-Glucosidase | 6.60 ± 0.09 µM (Compound 15j) | Acarbose (750.00 ± 0.56 µM) | [13] |
Broad-Spectrum Antimicrobial Activity
Triazolo[1,5-a]pyridines and their pyrimidine bioisosteres have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi, including drug-resistant strains.[5][14][15]
Several studies have reported the synthesis of novel derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ampicillin and ciprofloxacin.[5][14] For instance, certain compounds demonstrated substantial efficacy against multidrug-resistant (MDR) clinical isolates.[15] The mechanism of action for some of these antibacterial agents has been linked to the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival.[14]
In addition to antibacterial effects, many of these compounds also exhibit antifungal properties, with activities comparable to fluconazole.[5][14] This dual antibacterial and antifungal activity makes the triazolo[1,5-a]pyridine scaffold a highly attractive starting point for the development of new anti-infective agents.
Comparative Antimicrobial Activity
| Compound Series | Pathogen | MIC (µM) | Reference Drug (MIC, µM) | Target | Reference |
| Triazolo[1,5-a]pyrimidine derivatives | Gram-positive & Gram-negative bacteria | 16 - 102 | Ciprofloxacin (10 - 90) | DNA Gyrase & DHFR | [14] |
| Triazolo[1,5-a]pyrimidine derivatives | Fungal species | 15.50 - 26.30 | Fluconazole (11.50 - 17.50) | Not specified | [14] |
| Triazolo[1,5-a]pyrimidine amino acid derivatives | MDR K. pneumoniae & MRSA | Favorable vs. controls | Cephalothin, Chloramphenicol | Not specified | [15] |
Visualizing the Mechanisms: Pathways and Workflows
To better understand the biological context and experimental approaches discussed, the following diagrams illustrate key signaling pathways and a general workflow for assessing biological activity.
Caption: Inhibition of PI3K/AKT and RAS/ERK signaling pathways by triazolo[1,5-a]pyridines.
Caption: Mechanism of JAK/STAT pathway inhibition by triazolo[1,5-a]pyridine derivatives.
Caption: General experimental workflow for validating biological activity.
Detailed Experimental Protocols
A summary of common methodologies used in the cited studies is provided below to aid in the replication and validation of these findings.
Antiproliferative Activity (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a density of 4,000-5,000 cells per well in a suitable culture medium.[4][6]
-
Compound Treatment: After allowing the cells to adhere (typically 12-24 hours), they are treated with various concentrations of the test compounds (e.g., triazolo[1,5-a]pyridines) and a positive control (e.g., 5-Fluorouracil) for a specified duration (e.g., 24-48 hours).[4][6]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well at a final concentration of approximately 5 µg/mL and incubated for 4 hours to allow for formazan crystal formation by viable cells.[4]
-
Solubilization and Absorbance Reading: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Enzyme Inhibition Assay (Generic Protocol)
-
Assay Preparation: The reaction is typically conducted in a 96-well plate. The reaction mixture includes a buffer solution, the target enzyme (e.g., α-glucosidase, JAK2, ALK5), and the test inhibitor at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a set period to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the enzyme's specific substrate.
-
Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 37°C). The product formation is monitored over time by measuring changes in absorbance or fluorescence using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9][12][13]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the bacterial or fungal strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
This guide consolidates significant findings on the biological activities of triazolo[1,5-a]pyridines, providing a valuable resource for the scientific community. The demonstrated versatility and potent activity of this scaffold underscore its importance and potential for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
comparingtriazolo[1,5-a]pyridine withtriazolo[1,5-a]pyridine
An Objective Comparison of Triazolo[1,5-a]pyridine Isomers:[1][2][3]Triazolo[1,5-a]pyridine and[1][2][4]Triazolo[1,5-a]pyridine
Introduction
Triazolopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their structure, consisting of a fused triazole and pyridine ring, gives rise to a variety of isomers with distinct chemical and biological properties. Among these, the[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine scaffolds are of particular interest due to their prevalence in bioactive molecules. This guide provides a detailed comparison of these two isomeric systems, focusing on their synthesis, physicochemical properties, and biological applications, supported by experimental data.
Triazolopyridines are heterocyclic compounds featuring a triazole ring fused to a pyridine ring.[5] The arrangement of the nitrogen atoms within the triazole ring and the fusion pattern to the pyridine ring result in several possible isomers.[5] This structural diversity is a key factor in the wide range of biological activities observed for this class of compounds.
Chemical Structure and Properties
The fundamental difference between[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine lies in the arrangement of nitrogen atoms in the five-membered triazole ring. This seemingly subtle variation in structure leads to differences in their electronic distribution, reactivity, and biological interactions.
[1][2][3]Triazolo[1,5-a]pyridine contains a 1,2,4-triazole ring fused to the pyridine ring. This scaffold is a key component in numerous biologically active compounds.[2] It is often found in molecules designed as kinase inhibitors and agents for treating cardiovascular and hyperproliferative disorders.[2]
[1][2][4]Triazolo[1,5-a]pyridine incorporates a 1,2,3-triazole ring. This isomer is also a versatile building block in medicinal chemistry, with derivatives showing potential as cardiovascular agents and trypanocidal compounds.[4][6] The chemistry of[1][2][4]triazolo[1,5-a]pyridines is distinct, with the triazole ring being in equilibrium with its open-chain diazo form under certain conditions.[4]
A summary of the key properties of the parent compounds is presented below:
| Property | [1][2][3]Triazolo[1,5-a]pyridine | [1][2][4]Triazolo[1,5-a]pyridine |
| Molecular Formula | C₆H₅N₃ | C₆H₅N₃[7] |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol [7] |
| CAS Number | 274-82-8 | 274-59-9[7] |
Synthesis and Reactivity
The synthetic routes to[1][2][3]triazolo[1,5-a]pyridines and[1][2][4]triazolo[1,5-a]pyridines are distinct, reflecting the different triazole precursors required.
Synthesis of[1][2][3]Triazolo[1,5-a]pyridines
A common and efficient method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyrid-2-yl)formamidoximes.[1] This reaction typically proceeds under mild conditions using trifluoroacetic anhydride.[1] Other synthetic strategies include copper-catalyzed oxidative coupling reactions and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[1][2]
Experimental Protocol: Synthesis of[1][2][3]Triazolo[1,5-a]pyridines via Cyclization of N-(pyrid-2-yl)formamidoximes
Materials:
-
N-(pyrid-2-yl)formamidoxime
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-(pyrid-2-yl)formamidoxime in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically monitored by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.
Synthesis of[1][2][4]Triazolo[1,5-a]pyridines
The synthesis of the[1][2][4]triazolo[1,5-a]pyridine core can be achieved through several methods, including the oxidative cyclization of 2-pyridine ketone hydrazones.[8] This transformation can be catalyzed by copper(II) complexes, often using air as the oxidant.[8]
Experimental Protocol: Copper-Catalyzed Synthesis of[1][2][4]Triazolo[1,5-a]pyridines
Materials:
-
2-Pyridine ketone hydrazone
-
MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst
-
Ethyl acetate
-
Air
Procedure:
-
To a solution of the 2-pyridine ketone hydrazone in ethyl acetate, add the heterogeneous copper(II) catalyst.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the[1][2][4]triazolo[1,5-a]pyridine product.
Biological Activity and Applications
Both isomeric scaffolds are prevalent in compounds with a wide array of biological activities. The specific isomer often dictates the therapeutic target and pharmacological profile.
[1][2][3]Triazolo[1,5-a]pyridines are well-represented in drug discovery programs. They are known to act as inhibitors of various kinases, including JAK1 and JAK2, and have been investigated for the treatment of hyperproliferative disorders and type 2 diabetes.[2] The structural resemblance of the[1][2][3]triazolo[1,5-a]pyrimidine core (a related scaffold) to purines has led to its exploration as a purine isostere.[3]
[1][2][4]Triazolo[1,5-a]pyridines have also demonstrated significant biological potential. Derivatives of this scaffold have been studied for their cardiovascular effects and as inhibitors of neural nitric oxide synthase.[4] Notably, certain[1][2][4]triazolo[1,5-a]pyridine derivatives have shown trypanocidal activity by inhibiting sterol biosynthesis in Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]
The following diagram illustrates a simplified signaling pathway inhibition by a generic[1][2][3]triazolo[1,5-a]pyridine-based kinase inhibitor.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. Novel this compound derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C6H5N3 | CID 219470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Illuminating the Framework: A Comparative Guide to the Structural Confirmation of Triazolo[1,5-a]pyridines using NMR and X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the structural confirmation of triazolo[1,5-a]pyridines, a heterocyclic scaffold of significant interest in medicinal chemistry.
This publication will delve into the experimental protocols for both techniques, present comparative quantitative data in structured tables, and offer a clear rationale for selecting the most appropriate method for your research needs.
Introduction to Structural Confirmation Techniques
The precise arrangement of atoms within the triazolo[1,5-a]pyridine core and the orientation of its substituents are critical for understanding its chemical reactivity, biological activity, and structure-activity relationships (SAR). While both NMR and X-ray crystallography provide invaluable structural insights, they do so from fundamentally different perspectives. NMR spectroscopy probes the chemical environment of magnetically active nuclei in solution, offering information about connectivity and spatial proximity. In contrast, X-ray crystallography maps the electron density of a molecule in its crystalline state, providing a static, high-resolution snapshot of its atomic coordinates.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. The following is a typical protocol for the analysis of a triazolo[1,5-a]pyridine derivative.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified triazolo[1,5-a]pyridine sample for ¹H NMR and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Sonication may be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[1]
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. Typical parameters include a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
X-ray Crystallography
X-ray crystallography provides the definitive atomic-level structure of a molecule in the solid state. The primary prerequisite for this technique is the availability of a high-quality single crystal.
Crystallization:
-
Dissolve the purified triazolo[1,5-a]pyridine derivative in a suitable solvent or a mixture of solvents at a concentration near saturation.
-
Slowly evaporate the solvent at a constant temperature. Other common crystallization techniques include slow cooling of a saturated solution and vapor diffusion.
-
Suitable single crystals should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).
Data Collection and Structure Refinement:
-
Mount a selected single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
-
Process the raw diffraction data, including integration of reflection intensities and corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model by fitting the atomic positions and displacement parameters to the experimental data until the calculated and observed diffraction patterns converge.[2]
Comparative Data Presentation
The following tables summarize typical quantitative data obtained from NMR and X-ray crystallographic analyses of substituted triazolo[1,5-a]pyridines.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Triazolo[1,5-a]pyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-5 | 8.61 (d, J = 7.2 Hz) | 113.5 |
| H-6 | 7.30 (t, J = 7.0 Hz) | 119.5 |
| H-7 | 7.64 (t, J = 7.8 Hz) | 129.1 |
| H-8 | 8.43 (d, J = 8.8 Hz) | 123.4 |
| C-2 | - | 152.0 |
| C-3a | - | 143.3 |
| C-5 | - | 113.5 |
| C-6 | - | 119.5 |
| C-7 | - | 129.1 |
| C-8 | - | 123.4 |
| C-8a | - | 139.4 |
Data is representative and sourced from similar structures found in the literature.[1]
Table 2: Selected X-ray Crystallographic Bond Lengths and Angles for a Triazolo[4,3-a]pyridine Derivative
| Bond | Length (Å) | Angle | Angle (°) |
| N1-N2 | 1.380 | C5-N1-N2 | 104.2 |
| N2-C3 | 1.315 | N1-N2-C3 | 111.8 |
| C3-N4 | 1.365 | N2-C3-N4 | 110.5 |
| N4-C8a | 1.378 | C3-N4-C8a | 104.7 |
| C8a-N1 | 1.335 | N4-C8a-N1 | 108.8 |
| C5-C6 | 1.385 | C5-C6-C7 | 119.5 |
| C6-C7 | 1.380 | C6-C7-C8 | 120.1 |
| C7-C8 | 1.382 | C7-C8-C8a | 118.7 |
| C8-C8a | 1.390 | C8-C8a-N4 | 121.8 |
Data is for a closely related triazolopyridine system and serves as a representative example.[3]
Visualization of the Comparative Workflow
The following diagram illustrates the distinct yet complementary workflows for structural elucidation using NMR and X-ray crystallography.
Caption: A flowchart comparing the experimental workflows of NMR spectroscopy and X-ray crystallography for structural determination.
Objective Comparison and Conclusion
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (Single Crystal) |
| Information | Connectivity, stereochemistry, dynamic processes | Precise atomic coordinates, bond lengths, bond angles, solid-state packing |
| Prerequisites | Soluble compound | High-quality single crystal |
| Resolution | Lower, dependent on magnetic field strength | High, often to the atomic level |
| Throughput | Relatively high | Can be a bottleneck due to crystallization |
| Dynamics | Provides information on conformational flexibility and exchange processes | Generally provides a static picture of the lowest energy conformation |
-
NMR spectroscopy is the method of choice for routine structural verification, for analyzing mixtures, and for studying the behavior of molecules in a solution environment that more closely mimics physiological conditions. It is particularly powerful for establishing the constitution and relative stereochemistry of a newly synthesized compound.
-
X-ray crystallography , when successful, provides the "gold standard" for structural determination, offering an unambiguous and high-resolution three-dimensional model of the molecule. It is the definitive method for determining absolute stereochemistry and for understanding intermolecular interactions in the solid state.
For a comprehensive structural characterization of a novel triazolo[1,5-a]pyridine, the use of both techniques is highly recommended. NMR can confirm the structure in solution, while X-ray crystallography can provide a precise and detailed picture of its solid-state conformation, offering complementary and confirmatory data that is essential for advancing drug discovery and development programs.
References
A Comparative Guide to Purity Assessment of Synthesized Triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including cardiovascular, antimicrobial, and trypanocidal properties.[1] In drug discovery and development, the precise characterization of these synthesized molecules is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and reproducibility in biological assays.[2] This guide provides a comparative overview of essential analytical techniques for assessing the purity of synthesized triazolo[1,5-a]pyridines, offering detailed experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.
Core Analytical Techniques for Purity Determination
The determination of chemical purity is not a one-size-fits-all process. It often requires an orthogonal approach, utilizing multiple analytical techniques that measure different chemical properties. For heterocyclic compounds like triazolo[1,5-a]pyridines, the most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[]
Comparison of Key Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Separation of ions based on their mass-to-charge ratio. |
| Primary Use | Quantification of the main component and detection of process-related impurities and degradation products.[4] | Absolute quantification without a specific reference standard of the analyte; structural confirmation.[2][5] | Identification and structural elucidation of impurities, even at trace levels.[6][7] |
| Sensitivity | High (ng to pg levels). | Relatively low (µg to mg levels).[8] | Very High (pg to fg levels).[6] |
| Quantification | Relative quantification based on peak area percentage (requires reference standards for absolute quantification).[5] | Absolute quantification using an internal or external certified standard.[5] | Primarily qualitative; can be quantitative with appropriate standards and calibration. |
| Structural Info | Minimal; provides retention time which is characteristic but not definitive. | Provides detailed structural information, confirming identity and elucidating impurity structures.[2][9] | Provides molecular weight and fragmentation patterns, aiding in structural elucidation.[6] |
| Destructive? | Yes (sample is consumed). | No (sample can be recovered). | Yes (sample is consumed). |
Experimental Protocols & Data Presentation
The following sections provide standardized protocols for the key analytical techniques. These should be adapted based on the specific properties of the triazolo[1,5-a]pyridine derivative being analyzed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering excellent resolution and sensitivity for separating the main compound from potential impurities.[2] A reversed-phase method is typically suitable for triazolo[1,5-a]pyridines.
Experimental Protocol: HPLC
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. A typical gradient might be: 5% B to 95% B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the triazolopyridine core and key chromophores absorb, typically around 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis Purity is calculated based on the relative peak area of all detected components.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.52 | 15.6 | 0.31 | Impurity A (Starting Material) |
| 2 | 8.76 | 5012.3 | 99.55 | Triazolo[1,5-a]pyridine Product |
| 3 | 11.21 | 7.1 | 0.14 | Impurity B (Byproduct) |
| Total | 5035.0 | 100.00 |
Quantitative ¹H NMR (qHNMR) Spectroscopy
NMR is a powerful tool that not only confirms the structure of the synthesized compound but can also provide an absolute measure of its purity without needing a reference standard of the analyte itself.[2][5]
Experimental Protocol: qHNMR
-
Instrument: NMR Spectrometer (≥400 MHz recommended for better resolution).
-
Internal Standard (IS): A certified reference standard with a known purity and a simple proton signal that does not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the triazolo[1,5-a]pyridine sample.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.
-
-
Processing: Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
Data Presentation: qHNMR Purity Calculation
| Signal | Chemical Shift (ppm) | Number of Protons (N) | Integral Value (I) |
| Analyte (CH) | 8.50 | 1 | 15.70 |
| Internal Standard (CH₂) | 6.30 | 2 | 10.25 |
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: mass
-
Purity_IS: Purity of the internal standard
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is exceptionally useful for identifying unknown impurities by providing their precise molecular weight and fragmentation data.[6][7]
Experimental Protocol: LC-MS
-
LC System: Use the same or similar HPLC conditions as described above, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like formic acid or ammonium acetate).[10]
-
MS System: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal for accurate mass measurements.[7]
-
Ionization: Electrospray Ionization (ESI) is common for this class of compounds. Run in both positive and negative ion modes to ensure detection of all components.
-
Data Acquisition: Acquire full scan data to detect all ions. For structural elucidation of specific impurities, perform targeted MS/MS (or tandem MS) experiments to obtain fragmentation patterns.[6]
Data Presentation: Impurity Identification by LC-MS
| RT (min) | Detected Ion [M+H]⁺ | Measured Mass | Calculated Mass (for Formula) | Formula | Putative Identity |
| 4.52 | 109.0556 | 109.0558 | C₅H₇N₂O | 2-Aminopyridine (Starting Material) | |
| 8.76 | 119.0532 | 119.0534 | C₆H₅N₃ | Triazolo[1,5-a]pyridine (Product) | |
| 11.21 | 135.0481 | 135.0483 | C₆H₅N₃O | Hydroxylated Byproduct |
Visualizations
The following diagrams illustrate a typical workflow for purity assessment and a relevant biological pathway for triazolo[1,5-a]pyridine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. almacgroup.com [almacgroup.com]
- 8. reddit.com [reddit.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. jfda-online.com [jfda-online.com]
A Comparative Guide to the Biological Activities of Triazolo[1,5-a]pyridines and Triazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent classes of nitrogen-containing heterocyclic compounds: triazolo[1,5-a]pyridines and triazolopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets.[1][2] This document summarizes key experimental data on their anticancer, antimicrobial, and anti-inflammatory properties, presents detailed experimental protocols for the cited assays, and visualizes relevant workflows and pathways to support further research and development.
Comparative Anticancer Activity
Both triazolo[1,5-a]pyridines and triazolopyrimidines have been extensively investigated for their potential as anticancer agents.[3][4] Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and tubulin polymerization.[3][5]
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of representative compounds from both classes against various human cancer cell lines. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Triazolo[1,5-a]pyridine | 1c | HCT-116 (Colon Carcinoma) | 1.83 | [3] |
| Triazolo[1,5-a]pyridine | 2d | U-87 MG (Glioblastoma) | 2.54 | [3] |
| Triazolo[1,5-a]pyridine | TP6 | B16F10 (Murine Melanoma) | 41.12 | [6] |
| Triazolopyrimidine | 19 | Bel-7402 (Hepatocellular Carcinoma) | 12.3 | [2] |
| Triazolopyrimidine | 19 | HT-1080 (Fibrosarcoma) | 6.1 | [2] |
| Triazolopyrimidine | N/A | A549 (Lung Carcinoma) | Varies | [5][7] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol is a standard colorimetric assay for assessing cell viability and proliferation.[2][3][6]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, Bel-7402) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (triazolo[1,5-a]pyridines or triazolopyrimidines) and incubated for an additional 48 to 72 hours.[6]
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]
Comparative Antimicrobial Activity
Derivatives of both scaffolds have demonstrated significant potential as antimicrobial agents, targeting bacteria and fungi through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[8][9]
Data Presentation: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating the lowest concentration required to inhibit the visible growth of a microorganism.
| Compound Class | Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Triazolo[1,5-a]pyridine | N/A | Staphylococcus aureus | N/A | Data not specified in provided abstracts |
| Triazolo[1,5-a]pyridine | N/A | Escherichia coli | N/A | Data not specified in provided abstracts |
| Triazolopyrimidine | 9a | Staphylococcus aureus | 0.5 | [8] |
| Triazolopyrimidine | 9a | Bacillus subtilis | 0.25 | [8] |
| Triazolopyrimidine | 9a | Escherichia coli | 1.0 | [8] |
| Triazolopyrimidine | 9o | Pseudomonas aeruginosa | 11-15 (IZ mm) | [9] |
| Triazolopyrimidine | 16 | Enterococcus faecium | 2 (μg/mL) | [10][11] |
(Note: IZ = Inhibition Zone in mm from disk diffusion assay)
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Principle: The assay involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth after a defined incubation period.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Comparative Anti-inflammatory Activity
Both heterocyclic systems have been explored for their anti-inflammatory properties. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO), various cytokines, and cyclooxygenase-2 (COX-2).[12][13]
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the ability of representative compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound Class | Compound ID | Assay | IC50 (µM) | Reference |
| Triazolo[1,5-a]pyridine | N/A | N/A | N/A | Data not specified in provided abstracts |
| Triazolopyrimidine | 3 | NO Inhibition in RAW 264.7 cells | 13.2 | [13] |
| Triazolopyrimidine | 3 | TNF-α Inhibition | 18.5 | [13] |
| Triazolopyrimidine | 3 | IL-6 Inhibition | 20.1 | [13] |
| Triazole Derivative | 9d | Carrageenan-induced paw edema | 94.35 (ng/kg) | [14] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This protocol measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide production in LPS-stimulated macrophages.[12][13]
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) when stimulated with lipopolysaccharide (LPS). NO is an important inflammatory mediator. The concentration of nitrite (a stable product of NO) in the cell culture supernatant can be measured using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates anti-inflammatory activity.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[12]
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.[12]
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. The plates are incubated for 24 hours.[12]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[12]
-
Absorbance Measurement: After a short incubation period (10-15 minutes) at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells. The IC50 value is then determined.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and biological relationships relevant to the study of these compounds.
Caption: General workflow for in vitro biological activity screening.
Caption: Simplified LPS-induced inflammatory signaling pathway.
Caption: Relationship between chemical scaffolds and biological effects.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines as antibacterial agents against Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Triazolo[1,5-a]pyridine Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comparative overview of molecular docking studies conducted on various triazolo[1,5-a]pyridine inhibitors targeting a range of enzymes and proteins implicated in different diseases. The following sections present quantitative data from these studies, detail the experimental methodologies, and visualize a key signaling pathway affected by this class of compounds. This information is intended to assist researchers and scientists in the rational design and development of novel therapeutics based on the triazolo[1,5-a]pyridine scaffold.
Quantitative Comparison of Docking Studies
The inhibitory potential of triazolo[1,5-a]pyridine derivatives has been evaluated against several biological targets. The table below summarizes the key quantitative data from various docking studies, including IC50 values and docking scores, to facilitate a direct comparison of their reported potencies and binding affinities.
| Target Enzyme/Protein | Compound(s) | IC50 (µM) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| α-Glucosidase | 15j | 6.60 ± 0.09 | -10.04 | TYR158, GLN353, GLU411 | [1] |
| α-Glucosidase | 15a-15v | 6.60 - 75.63 | -8.63 to -10.41 | ASP307, ARG315, TYR158, PHE303 | [1] |
| P. falciparum DHODH | Series of[2][3][4]triazolo[1,5-a]pyrimidine derivatives | 0.08 - 1.3 | Not specified | Not specified | [5] |
| Smoothened (Smo) | TPB15 | Not specified | Stronger than Vismodegib | Not specified | [4] |
| Trypanosoma cruzi 14α-demethylase | Compound 16 | Not specified | Not specified | Not specified | [3] |
| InhA (M. tuberculosis) | J21, J27 | 0.39 | Not specified | Not specified | [6][7] |
| CDK2 | 9f, 10c | 1.85, 2.09 | Not specified | Not specified | [8] |
| LSD1 | 27 | 0.564 | Not specified | Met332 | [9] |
| PHD-1 | Benzonitrile-based inhibitors | Not specified | Not specified | Asn315 | [10] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented results. Below are the detailed experimental protocols for the key studies.
α-Glucosidase Docking Study: [1]
-
Software: The specific software used for the docking calculations was not explicitly mentioned in the provided text.
-
Protein Preparation: The crystal structure of α-glucosidase was likely retrieved from the Protein Data Bank (PDB). Standard protein preparation steps would have been performed, including the removal of water molecules, addition of hydrogen atoms, and assignment of appropriate charges.
-
Ligand Preparation: The 3D structures of the triazolo[1,5-a]pyridine derivatives were generated and optimized to their lowest energy conformation.
-
Docking Protocol: The prepared ligands were docked into the active site of the α-glucosidase enzyme. The docking scores, representing the binding affinity, were calculated and ranged from -8.63 to -10.41 kcal/mol. The interactions between the most potent compounds and the key amino acid residues in the active site, such as TYR158, GLN353, and GLU411, were analyzed to understand the binding mode.
P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) Docking Study: [5]
-
Objective: To elucidate the binding mode of[2][3][4]triazolo[1,5-a]pyrimidine derivatives to PfDHODH.
-
Methodology: Molecular docking studies were conducted, and the results indicated high interaction affinities of the synthesized compounds for the PfDHODH enzyme. The study also highlighted the selectivity of these inhibitors for the parasite enzyme over the human homolog (HsDHODH).
Smoothened (Smo) Inhibitor Docking Study: [4]
-
Target: The Smoothened (Smo) protein, a key component of the Hedgehog (Hh) signaling pathway.
-
Findings: A series of[2][3][4]triazolo[4,3-a]pyridines were identified as potent Smo inhibitors. Four of these compounds demonstrated a stronger binding affinity to the Smo protein than the known inhibitor Vismodegib. Mechanistic studies confirmed that the lead compound, TPB15, blocks Smo translocation into the cilia and downregulates the expression of the downstream transcription factor Gli1.
Trypanocidal Activity and Docking against 14α-demethylase: [3]
-
Target: 14α-demethylase, an enzyme involved in the sterol biosynthesis pathway of Trypanosoma cruzi.
-
Results: Compound 16 from a series of[2][3][5]triazolo[1,5-a]pyridine derivatives was found to inhibit 14α-demethylase, leading to an imbalance in the cholesterol/ergosterol synthesis pathway. Theoretical docking analysis supported this finding, suggesting the compound's potential as a trypanocidal agent.
Visualizing the Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (Smo) protein is a key transducer in this pathway. The following diagram illustrates the canonical Hh pathway and the inhibitory action of triazolo[1,5-a]pyridine derivatives on Smo.
Caption: Hedgehog signaling pathway and the inhibitory effect of triazolo[1,5-a]pyridines on Smoothened (SMO).
References
- 1. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targeting of Triazolo[1,5-a]pyridine Drugs: A Comparative Guide to JAK Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of triazolo[1,5-a]pyridine-based Janus kinase (JAK) inhibitors against other established alternatives. Supported by experimental data, this document delves into the mechanism of action, quantitative performance, and the methodologies used to validate these therapeutic agents.
The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective inhibitors of the Janus kinase (JAK) family of enzymes. These enzymes are critical mediators of cytokine signaling, playing a central role in immune responses and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. This guide focuses on the mechanism of action of triazolo[1,5-a]pyridine drugs as JAK inhibitors, comparing their performance with other well-known JAK inhibitors, Ruxolitinib and Tofacitinib.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Triazolo[1,5-a]pyridine drugs, along with other JAK inhibitors, exert their therapeutic effects by intercepting the intracellular JAK-STAT signaling cascade. This pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of associated JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation, immunity, and cell proliferation. By binding to the ATP-binding site of the JAK enzymes, these inhibitors block the phosphorylation of STATs, thereby downregulating the inflammatory and proliferative signals.
Comparative Performance: In Vitro Kinase Inhibition
The potency and selectivity of JAK inhibitors are paramount for their therapeutic efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentration (IC50) values for two exemplary triazolo[1,5-a]pyridine drugs, Filgotinib and CEP-33779, compared to Ruxolitinib and Tofacitinib against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Compound | Class | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Filgotinib | Triazolo[1,5-a]pyridine | 10[1] | 28[1] | 810[1] | 116[1] |
| CEP-33779 | Triazolo[1,5-a]pyridine | >72[2] | 1.8[2][3][4] | >1440[2] | >1440[2] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3.3[5][6][7] | 2.8[5][6][7] | >428[8] | 19[8] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 1-112[9] | 1.8-20[9][10] | 0.75-1.6[10] | 16-34[10] |
Note: IC50 values can vary depending on the specific assay conditions.
The data indicates that triazolo[1,5-a]pyridine derivatives can be engineered to exhibit distinct selectivity profiles. Filgotinib shows a preference for JAK1 over other JAK isoforms[1][11][12]. In contrast, CEP-33779 is a highly potent and selective inhibitor of JAK2[2][3][4]. This contrasts with Ruxolitinib, which potently inhibits both JAK1 and JAK2[5][6][7], and Tofacitinib, which is often considered a pan-JAK inhibitor with a preference for JAK1 and JAK3[9].
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of these inhibitors involves a combination of biochemical and cell-based assays.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay directly measures the enzymatic activity of purified JAK kinases and the inhibitory effect of the test compounds.
Objective: To determine the IC50 value of a compound against a specific JAK isoform.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the recombinant JAK enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: The triazolo[1,5-a]pyridine drug or comparator is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.
-
Signal Detection: A reagent is added to terminate the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity. The signal, often luminescence, is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based STAT Phosphorylation Assay
This assay assesses the ability of a compound to inhibit JAK activity within a cellular context by measuring the phosphorylation of its downstream target, STAT.
Objective: To determine the cellular potency of a JAK inhibitor.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human peripheral blood mononuclear cells or a specific hematopoietic cell line) is cultured and treated with various concentrations of the inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2) to activate the JAK-STAT pathway.
-
Cell Lysis or Fixation/Permeabilization: Cells are either lysed to extract proteins or fixed and permeabilized for intracellular flow cytometry.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (p-STAT) are measured using methods such as Western blotting or flow cytometry with a fluorescently labeled anti-p-STAT antibody.
-
Data Analysis: The inhibition of STAT phosphorylation is quantified relative to the cytokine-stimulated control, and an IC50 value is determined.
By employing these rigorous experimental approaches, researchers can effectively validate the mechanism of action of triazolo[1,5-a]pyridine drugs and objectively compare their performance against other therapeutic alternatives. The distinct selectivity profiles offered by this chemical scaffold highlight its potential for developing targeted therapies with improved efficacy and safety for a range of debilitating diseases.
References
- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent Probes Based on the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine core has emerged as a versatile and promising scaffold in the development of novel fluorescent probes. Its rigid, planar structure and tunable electronic properties make it an excellent building block for creating sensors for a variety of analytes and applications, from metal ion detection to cellular imaging. This guide provides a head-to-head comparison of recently developed fluorescent probes based on the triazolo[1,5-a]pyridine and its closely related pyrazolo[1,5-a]pyridine analogue, offering a comprehensive overview of their performance characteristics and the experimental protocols for their evaluation.
Performance Comparison of Triazolo[1,5-a]pyridine-Based Fluorescent Probes
The following table summarizes the key performance metrics of two distinct fluorescent probes, one based on a[1][2][3]triazolo[1,5-a]pyrimidine for the detection of ferric ions (Fe³⁺) and another on a pyrazolo[1,5-a]pyridine for sensing pH.
| Probe | Target Analyte | Quantum Yield (Φ) | Limit of Detection (LOD) | Response Time | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Key Features |
| Amide derivative of[1][2][3]triazolo[1,5-a]pyrimidine (TP, Id) | Fe³⁺ | Not specified | 0.82 μM[1][2] | 5 seconds[1][2] | ~350 nm | ~450 nm | ~100 nm | High selectivity for Fe³⁺, even in the presence of strong chelating agents; good cell permeability and low cytotoxicity.[1][2] |
| Pyrazolo[1,5-a]pyridine carboxylic acid (PP-1) | pH | 0.64 (at pH 2.4)[4] | Not applicable (pKa = 3.03)[4] | < 10 seconds[4] | ~380 nm | ~445 nm | ~65 nm | High sensitivity and selectivity in acidic conditions; 7-fold fluorescence enhancement from pH 5.2 to 2.4.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis and fluorescence measurements of the compared probes.
Synthesis and Evaluation of a[1][2][3]triazolo[1,5-a]pyrimidine Probe for Fe³⁺ Detection
Synthesis of the Probe (Id): The synthesis of the amide derivative of[1][2][3]triazolo[1,5-a]pyrimidine (TP, Id) involves a multi-step process that begins with the reaction of 3-amino-1,2,4-triazole with an appropriate β-ketoester to form the triazolopyrimidine core. This is followed by functionalization to introduce an amide group, which acts as the binding site for Fe³⁺ ions. The detailed synthetic route can be found in the supporting information of the original publication.
Fluorescence Measurements:
-
A stock solution of the probe is prepared in a suitable solvent, such as a mixture of buffer and an organic co-solvent (e.g., DMSO) to ensure solubility.
-
For selectivity experiments, solutions of various metal ions are added to the probe solution.
-
For sensitivity experiments, varying concentrations of Fe³⁺ are added to the probe solution.
-
Fluorescence emission spectra are recorded on a fluorescence spectrophotometer after a brief incubation period (e.g., 5 seconds).[1][2]
-
The limit of detection (LOD) is calculated based on the fluorescence titration data, typically using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Synthesis and Evaluation of a Pyrazolo[1,5-a]pyridine Probe for pH Sensing
Synthesis of the Probe (PP-1): The pyrazolo[1,5-a]pyridine carboxylic acid probe (PP-1) is synthesized via a tandem reaction. The specifics of the synthesis can be found in the original research article.[4]
pH Titration and Fluorescence Measurements:
-
All fluorescence experiments are performed in an aqueous solution, typically a Britton-Robinson buffer/DMSO mixture (e.g., 8:2, v/v).[4]
-
The probe is dissolved in this solution, and the pH is adjusted using solutions of HCl and NaOH.
-
Samples are allowed to equilibrate for a short period (e.g., 5 minutes) before measurement.[4]
-
Fluorescence intensity is measured at the emission maximum (445 nm) across a range of pH values.[4]
-
The pKa is determined by fitting the fluorescence intensity data to the Henderson-Hasselbalch equation.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling mechanism for the Fe³⁺ probe and a general experimental workflow for evaluating fluorescent probes.
Caption: Proposed mechanism of fluorescence quenching upon binding of Fe³⁺.
Caption: General experimental workflow for fluorescent probe development.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Triazolo[1,5-a]pyridine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, most notably protein kinases. Understanding the cross-reactivity profile of these compounds is paramount for developing selective and safe therapeutics. This guide provides an objective comparison of the cross-reactivity of several triazolo[1,5-a]pyridine-based compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activity of representative triazolo[1,5-a]pyridine-based compounds against their primary targets and key off-targets. The data, presented as half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their selectivity profiles.
| Compound Name | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50 (nM) vs. Key Off-Target(s) | Selectivity Fold (Off-Target/Primary Target) |
| CEP-33779 | JAK2 | 1.8[1][2][3] | JAK1 | >72 | >40[2][3] |
| TYK2 | >1440 | >800[2][3] | |||
| Filgotinib (GLPG0634) | JAK1 | 10 | JAK2 | 28 | 2.8 |
| JAK3 | 810 | 81 | |||
| TYK2 | 116 | 11.6 | |||
| Compound J-4 | JAK1/JAK2 | High Potency[4] | JAK3 | Selective over JAK3[4] | Data not available |
| Compound J-6 | JAK1/JAK2 | High Potency[4] | JAK3 | Selective over JAK3[4] | Data not available |
Note: Specific IC50 values for compounds J-4 and J-6 are not publicly available, though their high potency and selectivity for JAK1/2 over JAK3 have been reported.[4]
Cross-Reactivity Profile of a RORγt Inverse Agonist
| Compound Name | Primary Target | Assay Type | IC50/EC50 (nM) | Key Off-Target(s) | Activity vs. Key Off-Target(s) |
| Compound 5a | RORγt | Luciferase Reporter Gene Assay | Potent Inhibition[5][6][7] | RORα, RORβ | Selective over RORα and RORβ[8] |
| Human Whole-Blood IL-17A Assay | Potent Inhibition[5][6][7] |
Note: While compound 5a is reported as a potent and selective RORγt inverse agonist, specific IC50/EC50 values from comprehensive cross-reactivity screening are not detailed in the available literature.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the objective interpretation and replication of cross-reactivity studies. Below are representative protocols for key assays.
In Vitro Kinase Assays
1. Radiometric Kinase Assay (General Protocol)
This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.
-
Materials: Purified recombinant kinase, specific peptide or protein substrate, test compound (e.g., triazolo[1,5-a]pyridine derivative), kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), [γ-³³P]ATP, and phosphocellulose filter plates.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a specified temperature for a set time.
-
Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.[9]
-
2. ADP-Glo™ Luminescence-Based Kinase Assay (for JAK Kinases)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials: Recombinant human JAK kinase (JAK1, JAK2, JAK3, or TYK2), kinase-specific peptide substrate, test compound, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT), ATP, and ADP-Glo™ Kinase Assay Kit (Promega).[10]
-
Procedure:
-
Dispense serial dilutions of the test compound into a 384-well plate.
-
Add the JAK enzyme and substrate mixture to the wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should be near the Km for the specific JAK enzyme.[11]
-
Incubate the plate at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and develop a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[10][11]
-
RORγt Inverse Agonist Cellular Assay
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.
-
Cell Line: A human cell line (e.g., Jurkat) co-transfected with two vectors: one expressing a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence.[12][13]
-
Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Add serial dilutions of the test compound (e.g., compound 5a).
-
Incubate the cells for a specified period to allow for changes in luciferase gene expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence, which corresponds to the level of RORγt transcriptional activity.
-
A decrease in luminescence indicates inverse agonist activity. Calculate the percent inhibition and determine the IC50 value.[12]
-
Visualizations
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Screening
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK-STAT pathway by triazolo[1,5-a]pyridine-based inhibitors.
RORγt Signaling Pathway and Inverse Agonism
Caption: Mechanism of RORγt inhibition by a triazolo[1,5-a]pyridine inverse agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for HandlingTriazolo[1,5-a]pyridine
Essential Safety and Operational Guide for Handling[1][2][3]Triazolo[1,5-a]pyridine
This guide provides comprehensive safety and logistical information for the handling and disposal of[1][2][3]Triazolo[1,5-a]pyridine (CAS No. 274-59-9), tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data sheets and best practices for handling heterocyclic compounds.
Hazard Summary
[1][2][3]Triazolo[1,5-a]pyridine is a chemical that poses moderate health risks. It is harmful if swallowed or inhaled and causes serious eye irritation.[2] Adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Quantitative Hazard Data
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for[1][2][3]Triazolo[1,5-a]pyridine.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
|
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
|
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
|
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving[1][2][3]Triazolo[1,5-a]pyridine.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Use in a certified chemical fume hood. |
| Conducting Reactions | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Use in a certified chemical fume hood. |
| Handling Spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | An air-purifying respirator with an appropriate cartridge may be necessary depending on the spill size. |
| Waste Disposal | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if containers are sealed and handled properly. |
Standard Operating Procedures
1. Engineering Controls:
-
Always handle[1][2][3]Triazolo[1,5-a]pyridine in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
2. Handling:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep the container tightly closed when not in use and store in a cool, dry place.[4]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.
4. Disposal Plan:
-
All waste containing[1][2][3]Triazolo[1,5-a]pyridine must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not dispose of down the drain or in regular trash.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[3]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
